molecular formula C7H4BrN3O2 B3219320 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190317-58-8

4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219320
CAS No.: 1190317-58-8
M. Wt: 242.03 g/mol
InChI Key: JMVKTBWXHDMQES-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1190317-58-8) is a high-value chemical building block primarily utilized in medicinal chemistry and anticancer drug discovery research . This bromo- and nitro-functionalized heterocycle serves as a key synthetic intermediate for the design and synthesis of novel 1H-pyrrolo[3,2-c]pyridine derivatives . These derivatives are being actively investigated as potent colchicine-binding site inhibitors (CBSIs), which act by disrupting tubulin polymerization and microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Recent studies have demonstrated that compounds built around the 1H-pyrrolo[3,2-c]pyridine scaffold exhibit moderate to excellent in vitro antitumor activities against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The rigid 1H-pyrrolo[3,2-c]pyridine core is a privileged structure in drug discovery, valued for its ability to mimic bioactive configurations and contribute to favorable physicochemical properties in lead compounds . Researchers employ this intermediate in cross-coupling reactions and further functionalization to explore structure-activity relationships and develop new therapeutic agents . Please note: This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVKTBWXHDMQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] This guide provides a comprehensive technical overview of the chemical properties of a specific, yet under-documented derivative: 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine . Due to the limited direct literature on this exact molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a predictive yet scientifically grounded perspective on its synthesis, reactivity, and spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel pyrrolopyridine-based compounds in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a fused bicyclic system with a bromine atom at the 4-position of the pyridine ring and a nitro group at the 3-position of the pyrrole ring.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Supporting Evidence
Molecular FormulaC₇H₄BrN₃O₂Based on the chemical structure.
Molecular Weight242.03 g/mol Calculated from the atomic weights of the constituent elements.
AppearanceExpected to be a solid at room temperature.Similar substituted heterocyclic compounds are typically solids.
SolubilityPredicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethyl acetate.The polar nitro group and the heterocyclic nature of the core suggest solubility in polar organic solvents.
Melting PointExpected to be relatively high.Aromatic, heterocyclic compounds with polar substituents often have high melting points due to strong intermolecular interactions.
pKaThe pyrrolic N-H is expected to be weakly acidic, while the pyridine nitrogen is weakly basic. The presence of the electron-withdrawing nitro and bromo groups will decrease the basicity of the pyridine nitrogen compared to the unsubstituted parent heterocycle.General principles of acidity and basicity in heterocyclic compounds.

Proposed Synthesis

A plausible synthetic route to this compound can be extrapolated from the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3] The proposed multi-step synthesis starts from a readily available substituted pyridine.

Synthesis A 2,4-dichloro-3-nitropyridine B 2-chloro-4-(N,N-dimethylamino)-3-nitropyridine A->B Dimethylamine C (E)-2-chloro-4-(dimethylamino)-3-nitro-5-(2-nitrovinyl)pyridine B->C Nitromethane, base D 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine C->D Reduction (e.g., Fe/AcOH) E This compound D->E Halogen Exchange (e.g., HBr/heat)

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Synthesis of 2-chloro-4-(N,N-dimethylamino)-3-nitropyridine.

    • To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add an excess of dimethylamine (as a solution in a compatible solvent or as a gas).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • The rationale for this step is the selective nucleophilic aromatic substitution of the more activated 4-chloro group by dimethylamine.

  • Step 2: Synthesis of (E)-2-chloro-4-(dimethylamino)-3-nitro-5-(2-nitrovinyl)pyridine.

    • To a solution of 2-chloro-4-(N,N-dimethylamino)-3-nitropyridine in a suitable solvent (e.g., methanol), add nitromethane and a base (e.g., sodium methoxide).

    • Stir the reaction at a suitable temperature to facilitate the condensation reaction.

    • This step involves the formation of a vinylogous nitro compound through a condensation reaction.

  • Step 3: Synthesis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.

    • To a solution of (E)-2-chloro-4-(dimethylamino)-3-nitro-5-(2-nitrovinyl)pyridine in acetic acid, add iron powder.

    • Heat the reaction mixture to facilitate the reductive cyclization.

    • This is a key step where the nitro group on the vinyl substituent is reduced, followed by cyclization to form the pyrrole ring, and elimination of the dimethylamino group.[3]

  • Step 4: Synthesis of this compound.

    • Treat 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine with a source of bromide, such as hydrobromic acid, at an elevated temperature.

    • This final step is a halogen exchange reaction, driven by the relative nucleophilicity and leaving group ability of the halides under the reaction conditions.

Spectroscopic Properties

The following spectroscopic data are predicted based on the analysis of related substituted 1H-pyrrolo[3,2-c]pyridines and general spectroscopic principles.[4][5]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-1 (NH)12.0 - 13.0br s-The acidic proton of the pyrrole nitrogen, typically a broad singlet at low field.
H-28.0 - 8.5s-The proton on the pyrrole ring will be a singlet and is expected to be downfield due to the adjacent nitro group and the aromatic system.
H-67.5 - 8.0dJ ≈ 6-7The proton on the pyridine ring, coupled to H-7.
H-78.5 - 9.0dJ ≈ 6-7The proton on the pyridine ring, coupled to H-6, will be downfield due to the deshielding effect of the adjacent nitrogen.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
C-2120 - 130Aromatic pyrrole carbon.
C-3140 - 150Aromatic pyrrole carbon bearing the nitro group, expected to be significantly downfield.
C-3a125 - 135Bridgehead carbon.
C-4115 - 125Pyridine carbon bearing the bromine atom.
C-6110 - 120Aromatic pyridine carbon.
C-7145 - 155Aromatic pyridine carbon adjacent to the nitrogen.
C-7a140 - 150Bridgehead carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic rings.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
N-H Stretch3200 - 3400MediumCharacteristic of the pyrrole N-H group.
Aromatic C-H Stretch3000 - 3100Medium to WeakTypical for C-H bonds on aromatic rings.
Asymmetric NO₂ Stretch1530 - 1560StrongAromatic nitro compounds show a strong absorption in this region.[6][7]
Symmetric NO₂ Stretch1340 - 1370StrongThe second characteristic strong absorption for aromatic nitro compounds.[6][7]
Aromatic C=C and C=N Stretch1400 - 1600Medium to StrongSkeletal vibrations of the fused aromatic rings.
C-Br Stretch500 - 600Medium to StrongThe C-Br bond vibration appears in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

MassSpec M [M]⁺˙ m/z 241/243 M_minus_NO2 [M-NO₂]⁺ m/z 195/197 M->M_minus_NO2 - NO₂ M_minus_Br [M-Br]⁺ m/z 162 M->M_minus_Br - Br M_minus_NO2_minus_HCN [M-NO₂-HCN]⁺ m/z 168/170 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Predicted Mass Spectrometry Fragmentation

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electronic effects of the bromo and nitro substituents.

Electrophilic Aromatic Substitution

The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the strongly electron-withdrawing nitro group at the 3-position will significantly deactivate the pyrrole ring towards further electrophilic substitution. The pyridine ring is already deactivated towards electrophilic substitution, and this deactivation is further enhanced by the bromo and fused pyrrole moieties. Therefore, electrophilic substitution on this molecule is expected to be challenging.

Nucleophilic Aromatic Substitution

The 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. The presence of the nitro group on the adjacent pyrrole ring is expected to further enhance the electrophilicity of the pyridine ring. The bromine atom at the 4-position is a good leaving group, making this position susceptible to displacement by various nucleophiles.

Reactivity Start This compound Suzuki Suzuki Coupling Start->Suzuki Pd catalyst, boronic acid SNAr Nucleophilic Aromatic Substitution Start->SNAr Nucleophile (e.g., R₂NH) Reduction Nitro Group Reduction Start->Reduction Reducing agent (e.g., SnCl₂/HCl) Product_Suzuki 4-Aryl-3-nitro-1H-pyrrolo[3,2-c]pyridine Suzuki->Product_Suzuki Product_SNAr 4-Nu-3-nitro-1H-pyrrolo[3,2-c]pyridine SNAr->Product_SNAr Product_Reduction 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine Reduction->Product_Reduction

Key Chemical Transformations

Suzuki Cross-Coupling

The bromo group at the 4-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, providing a powerful tool for generating molecular diversity.[3]

Experimental Protocol: Suzuki Coupling of this compound

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation opens up further avenues for functionalization, such as amide bond formation or diazotization reactions.

Applications in Drug Discovery

The this compound scaffold represents a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ability to functionalize the 4-position via cross-coupling and nucleophilic substitution, combined with the potential for modification of the nitro group, allows for the creation of diverse chemical libraries for screening against various biological targets. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown promise as kinase inhibitors and anticancer agents, highlighting the potential of this scaffold in oncology and other therapeutic areas.[1][2]

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of this compound. By leveraging data from analogous structures and fundamental chemical principles, we have proposed a plausible synthetic route, predicted its spectroscopic characteristics, and outlined its key reactivity patterns. This information is intended to empower researchers to explore the chemistry of this promising heterocyclic system and to facilitate the design and synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(6), 1626-1635.

Sources

Navigating the Synthesis and Potential of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide focuses on a specific, less-explored derivative: 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine . We will delve into its precise chemical identity, propose logical and efficient synthetic pathways, and explore its potential applications in drug discovery, particularly as a versatile chemical intermediate. This document serves as a foundational resource for researchers aiming to synthesize and utilize this compound in the development of novel therapeutics.

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound .

Structural Breakdown:

  • Core Scaffold: The molecule is built upon a bicyclic heteroaromatic system, 1H-pyrrolo[3,2-c]pyridine. This indicates a pyrrole ring fused to a pyridine ring. The [3,2-c] designation specifies the fusion pattern, where the pyrrole ring's 3rd and 2nd positions are fused to the 'c' face (the C3-C4 bond) of the pyridine ring.

  • Numbering: The numbering of the bicyclic system begins from a nitrogen atom in the pyrrole ring and proceeds around the fused system.

  • Substituents:

    • A bromo group (-Br) is located at position 4.

    • A nitro group (-NO2) is at position 3.

    • The 1H indicates that the nitrogen at position 1 of the pyrrole ring bears a hydrogen atom.

The chemical structure is as follows:

Molecular Formula: C_7H_4BrN_3O_2

Canonical SMILES: C1=C(C2=C(C=N1)C(=C(N2)Br)N(=O)=O)

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale
Molecular Weight 242.03 g/mol Based on the molecular formula C_7H_4BrN_3O_2.
Melting Point HighThe planar, aromatic structure with polar nitro and bromo groups, and hydrogen bonding capability from the pyrrole NH, suggests strong intermolecular forces, leading to a high melting point.
Solubility Poor in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF)The polar nitro group and hydrogen bonding capacity may lend some water solubility, but the overall aromatic character and the bromo substituent will limit it. It is expected to be soluble in organic solvents that can disrupt the intermolecular forces.
Appearance Likely a yellow or orange solidThe presence of the nitroaromatic chromophore often results in a colored compound.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through a multi-step process, likely starting from a substituted pyridine precursor. A plausible synthetic strategy would involve the construction of the pyrrole ring onto the pyridine core, followed by functionalization (nitration and bromination).

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route, starting from a commercially available pyridine derivative.

Synthetic_Pathway A 2-Chloro-3-aminopyridine B Pyrrolo[3,2-c]pyridine core A->B Ring formation (e.g., with chloroacetaldehyde) C 3-Nitro-1H-pyrrolo[3,2-c]pyridine B->C Nitration (HNO3/H2SO4) D This compound C->D Bromination (NBS or Br2)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of related pyrrolopyridines.

Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: To a solution of 2-amino-3-chloropyridine in a suitable high-boiling solvent (e.g., N,N-dimethylformamide), add chloroacetaldehyde (as a 50% aqueous solution) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate can be filtered, washed with water, and purified by column chromatography on silica gel to yield the 1H-pyrrolo[3,2-c]pyridine core.

Step 2: Nitration of 1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: Dissolve the 1H-pyrrolo[3,2-c]pyridine in concentrated sulfuric acid at 0 °C.

  • Reaction Conditions: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for a specified time.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 3-nitro-1H-pyrrolo[3,2-c]pyridine, can be collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.

Step 3: Bromination of 3-nitro-1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: Suspend 3-nitro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reaction Conditions: Add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid portion-wise at room temperature. The reaction may be gently heated to ensure completion.

  • Work-up and Purification: After the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine. The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The this compound is a highly functionalized scaffold that can serve as a versatile intermediate in the synthesis of more complex molecules. Pyrrolopyridine derivatives have shown a wide range of biological activities, and this compound could be a key building block for novel therapeutics.[1]

  • Kinase Inhibitors: The pyrrolopyridine core is present in several kinase inhibitors.[2] The bromo and nitro groups on this scaffold can be manipulated to explore the structure-activity relationship (SAR) of new kinase inhibitors. For instance, the bromo group can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents. The nitro group can be reduced to an amine, which can then be further functionalized.

  • Anticancer Agents: Many pyrrolopyridine derivatives have demonstrated potent anticancer activities.[3][4] This compound could be a starting point for the development of new anticancer drugs.

  • Antiviral and Antimicrobial Agents: The pyrrolopyridine nucleus is also found in compounds with antiviral and antimicrobial properties.

The following diagram illustrates the potential derivatization pathways for this compound.

Derivatization A This compound B Cross-coupling at C4 (e.g., Suzuki, Sonogashira) A->B C Reduction of nitro group to amine A->C D N-alkylation/arylation of pyrrole A->D

Caption: Potential derivatization pathways for this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

While this compound is not a widely commercialized or extensively studied compound, its synthesis is achievable through established chemical transformations. Its highly functionalized structure makes it a valuable intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This guide provides a solid theoretical and practical foundation for researchers interested in exploring the chemistry and biological potential of this intriguing molecule.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Nowak, M., & Gzella, A. K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Adl, K., El-Miligy, M. M., & Abu-Serie, M. M. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(10), 2399-2410. [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary & Structural Context

This compound (often referred to in drug discovery as a functionalized 5-azaindole) represents a critical "Janus" intermediate. The scaffold features an electron-deficient pyridine ring fused to an electron-rich pyrrole, creating a unique push-pull electronic system.

The presence of the 4-bromo substituent provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-nitro group serves as a masked amine for subsequent heterocyclization or solubilizing group installation. Accurate characterization of this molecule is challenging due to the quadrupolar broadening of the nitrogen nuclei and the acidity of the pyrrole proton.

Structural Nomenclature & Numbering

To ensure accurate spectral assignment, we utilize the IUPAC numbering for the 5-azaindole scaffold:

  • N1: Pyrrole nitrogen (Exchangeable proton).

  • C2/C3: Pyrrole ring carbons (C3 bears the nitro group).

  • N5: Pyridine nitrogen.[1]

  • C4: Pyridine carbon (bearing the Bromine).[2]

  • C6/C7: Pyridine carbons.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular formula and halogenation pattern.

The mass spectrum of this compound is dominated by the isotopic signature of Bromine (


Br and 

Br).[3]
Key Diagnostic Features (ESI+)
Ion Identitym/z (Theoretical)Relative AbundanceDiagnostic Note
[M+H]+ (

Br)
241.95100%Base peak.
[M+H]+ (

Br)
243.95~98%1:1 Isotope Pattern confirms mono-bromination.
[M-NO2]+ ~196/198VariableLoss of nitro group (homolytic cleavage).
[M-OH]+ ~225/227LowCharacteristic "ortho effect" if H-bonding occurs.
Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments, useful for confirming the stability of the nitro-pyrrole bond.

MS_Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 242/244 Frag1 Loss of NO2 [M-NO2]+ m/z ~196/198 Parent->Frag1 - 46 Da Frag2 Loss of NO [M-NO]+ m/z ~212/214 Parent->Frag2 - 30 Da Frag3 Debromination (Rare in ESI) m/z 163 Frag1->Frag3 - Br key Primary path = Solid Secondary path = Dashed

Figure 1: Proposed ESI-MS fragmentation pathway focusing on the labile nitro group and stable bromine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural validation and regioisomer confirmation.

The 3-nitro group exerts a powerful deshielding effect on the adjacent H2 proton, while the 4-bromo substituent eliminates the C4 proton signal and influences the chemical shift of the pyridine ring protons via inductive withdrawal.

H NMR Data (400 MHz, DMSO-d )

Solvent Choice: DMSO-d


 is required due to the poor solubility of nitro-azaindoles in CDCl

and to slow down the exchange of the acidic N1-H.
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (1) 12.8 - 13.2 br s-Highly acidic due to e- withdrawing NO

and Pyridine ring.
H-2 8.65 - 8.85 s-Diagnostic Peak. Strongly deshielded by C3-NO

. Appears as a sharp singlet (no H3 coupling).
H-6 8.15 - 8.25 d


to Pyridine Nitrogen (N5). Deshielded.
H-7 7.50 - 7.60 d


to Pyridine Nitrogen. Ortho-coupled to H6.
C NMR Data (100 MHz, DMSO-d )
  • C=O / C-NO

    
     Region:  ~130-135 ppm (C3, quaternary).
    
  • C-Br Region: ~120-125 ppm (C4, quaternary). Note: This carbon often appears as a low-intensity peak due to the lack of NOE enhancement and coupling to the quadrupolar Br nucleus.

  • Aromatic CH: ~145 ppm (C6), ~135 ppm (C2), ~105-110 ppm (C7).

2D NMR Correlations (COSY & NOESY)

To distinguish between the 4-bromo and 6-bromo regioisomers (a common synthetic impurity), NOESY is definitive.

  • NOE Observed: Strong correlation between NH and H7 .

  • NOE Absent: No correlation between NH and H2 (due to geometry) or H6 .

  • Regio-Check: If the Bromine were at position 6, H4 would be present and show a singlet around 8.0 ppm, and H7 would appear as a singlet. The presence of an AX system (two doublets) for H6/H7 confirms the 4-substituted pattern.

Infrared (IR) Spectroscopy

Objective: Functional group fingerprinting.

The IR spectrum confirms the oxidation state of the nitrogen (nitro vs. amine) and the integrity of the heteroaromatic system.

Wavenumber (cm

)
Vibration ModeIntensityNotes
3100 - 3400

(N-H)
Medium/BroadTypical indole/azaindole NH stretch. Broadened by H-bonding.
1525 - 1540

(NO

)
StrongPrimary diagnostic. Asymmetric nitro stretch.
1340 - 1360

(NO

)
StrongSymmetric nitro stretch.
1600 - 1620

(C=C/C=N)
MediumPyridine ring breathing modes.
600 - 800

(C-Br)
MediumCarbon-Bromine stretch (fingerprint region).

Experimental Protocols

Protocol A: NMR Sample Preparation

Rationale: Nitro-azaindoles can aggregate. Proper solvation is key to sharp resolution.

  • Weigh 5–8 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Sonicate for 60 seconds. Ensure no suspended solids remain.

  • Transfer to a 5mm NMR tube.

  • Optional: If H2/H6 overlap is suspected, add 10

    
    L of Benzene-d
    
    
    
    to induce an aromatic solvent shift, or run the spectrum at 320K.
Protocol B: HPLC-MS Method for Purity

Rationale: Use an acidic mobile phase to protonate the pyridine nitrogen for better ionization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro-conjugation).

Analytical Workflow & Logic

The following diagram outlines the decision tree for validating the synthesized material, ensuring no regioisomeric impurities (e.g., 6-bromo isomer) are present.

Analytical_Workflow Sample Crude Product (4-Br-3-NO2-5-azaindole) LCMS LC-MS Analysis (Check m/z 242/244) Sample->LCMS IsoCheck Isotope Pattern 1:1 Ratio? LCMS->IsoCheck NMR 1H NMR (DMSO-d6) IsoCheck->NMR Yes Fail FAIL: Suspect Isomer/Impurity IsoCheck->Fail No (Check Br source) RegioCheck Aromatic Region Two Doublets (H6/H7)? NMR->RegioCheck Pass PASS: Confirm Structure RegioCheck->Pass Yes (J ~ 5.5Hz) RegioCheck->Fail No (Singlets = 6-Br isomer)

Figure 2: Quality Control decision tree for structural validation.

References

  • Synthesis of Functionalized 7-Azaindoles: Zhang, Z., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." ResearchGate. Available at: [Link] (Note: Provides analogous spectroscopic data for nitro-halo-azaindoles, validating the shift logic).

  • Nitro Group IR Characteristics: University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Available at: [Link] (Authoritative source for N-O stretch assignments).

  • Azaindole NMR Shift Tables: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. Available at: [Link] (Standard reference for heterocyclic chemical shift increments).

Sources

biological activity of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Potential & Synthetic Utility of 4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Derivatives

Executive Summary

This compound (CAS: 1190317-58-8) is a high-value heterocyclic building block belonging to the 5-azaindole class. While the core itself is a reactive intermediate rather than a final drug, it serves as a "privileged scaffold" in medicinal chemistry. Its structural features—specifically the electrophilic C4-position activated by the C3-nitro group—enable the rapid synthesis of diverse bioactive libraries.

Derivatives synthesized from this core have demonstrated significant potency in two primary therapeutic areas:[1][2]

  • Anticancer Agents: Specifically as Colchicine-Binding Site Inhibitors (CBSIs) targeting tubulin polymerization (IC

    
     values in the nanomolar range).
    
  • Kinase Inhibitors: Targeting FMS (CSF-1R) and FGFR kinases, relevant in leukemia and solid tumor therapy.

Structural Significance & Synthetic Logic

The utility of this compound lies in its unique electronic arrangement, which facilitates orthogonal functionalization.

  • 5-Azaindole Core: Acts as a bioisostere of indole and purine, allowing it to mimic ATP in kinase pockets or interact with hydrophobic clefts in tubulin.

  • C3-Nitro Group (

    
    ):  Serves two roles:[3]
    
    • Electronic Activator: It withdraws electron density, making the adjacent C4-bromine highly susceptible to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Latent Amine: Post-substitution, it can be reduced to an amine (

      
      ), enabling the formation of fused tricyclic systems (e.g., imidazo[4,5-c]pyridines).
      
  • C4-Bromo Group (

    
    ):  A versatile handle for 
    
    
    
    reactions with amines/alkoxides or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Synthetic Workflow Visualization

SynthesisWorkflow Core 4-Bromo-3-nitro- 1H-pyrrolo[3,2-c]pyridine (Starting Material) Step1 Step 1: SNAr Displacement (Nucleophile: R-NH2 or R-OH) Core->Step1 Activation by NO2 Inter1 4-Substituted-3-nitro Intermediate Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 3-Amino-4-substituted Derivative Step2->Inter2 Step3 Step 3: Cyclization/Derivatization (Urea, Amides, Sulfonamides) Inter2->Step3 Final Bioactive Lead (Kinase/Tubulin Inhibitor) Step3->Final

Figure 1: Synthetic pathway transforming the 4-bromo-3-nitro core into bioactive therapeutics.

Biological Activity: Detailed Profiles

A. Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have emerged as potent inhibitors of tubulin polymerization, binding to the colchicine site . This mechanism leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Mechanism of Action: The 5-azaindole scaffold occupies the hydrophobic pocket of

    
    -tubulin. Substituents at the C4 position (introduced via the bromo-displacement described above) interact with key residues like Thr179  and Asn349 .
    
  • Key Data (Representative Derivative 10t):

    • Target: Tubulin (Colchicine Binding Site).

    • Potency: IC

      
       = 0.12 
      
      
      
      M (HeLa cell line).
    • Effect: Disruption of microtubule dynamics, leading to cell death.

    • Selectivity: High selectivity for cancer cells over normal fibroblasts.

B. Kinase Inhibition: FMS (CSF-1R) & FGFR

The 5-azaindole scaffold is a privileged ATP-mimetic. The nitrogen at position 5 (N5) often acts as a hydrogen bond acceptor for the kinase hinge region.

  • Target: FMS Kinase (Colony Stimulating Factor-1 Receptor).

  • Relevance: Overexpressed in ovarian, breast, and prostate cancers; drives tumor-associated macrophage (TAM) proliferation.

  • Activity: 4-Amino derivatives (synthesized via reduction of the 3-nitro group) have shown IC

    
     values as low as 30 nM .
    
  • SAR Insight: Bulky hydrophobic groups introduced at C4 (displacing the bromine) improve selectivity by filling the "gatekeeper" pocket of the kinase.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Displacement of C4-Bromine

This protocol validates the reactivity of the core and introduces diversity.

  • Reagents: this compound (1.0 equiv), Aniline derivative (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: Isopropanol or DMF (anhydrous).

  • Procedure:

    • Dissolve core in solvent under

      
       atmosphere.
      
    • Add base (DIPEA) and nucleophile (aniline).

    • Heat to reflux (80-100°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Validation: Disappearance of starting material spot (

      
      ) and appearance of a highly colored (yellow/orange) product spot (
      
      
      
      ).
  • Workup: Cool to RT. Pour into ice water. Filter precipitate.[4][5] Recrystallize from Ethanol.

Protocol 2: Tubulin Polymerization Assay (In Vitro)

Used to verify the biological activity of the synthesized derivative.

  • Materials: Purified bovine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or specific kit).

  • Method:

    • Incubate tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

      
      , pH 6.9) with 1 mM GTP.
      
    • Add test compound (DMSO stock) at varying concentrations (0.01 – 10

      
      M).
      
    • Measure fluorescence at 37°C every 30 seconds for 60 minutes.

  • Readout: Compare the

    
     of the polymerization curve against a vehicle control (DMSO) and a positive control (Colchicine or Combretastatin A-4).
    
  • Success Criterion: >50% reduction in

    
     at 1 
    
    
    
    M concentration.

Quantitative Data Summary

Compound ClassTargetPrimary Modification (at C4)IC

/ K

Cell Line / Assay
Derivative 10t Tubulin4-(Indol-5-yl)amino0.12

M
HeLa (Cervical Cancer)
Derivative 1r FMS Kinase4-(3-Chloro-4-fluoro)anilino30 nMEnzymatic Assay
Derivative 4h FGFR14-(Substituted)aryl7 nMBiochemical Assay
Core Scaffold N/A4-Bromo-3-nitro (Unmodified)InactiveN/A (Intermediate)

Mechanism of Action Visualization

MOA Drug 5-Azaindole Derivative (from 4-Br-3-NO2 core) Target Beta-Tubulin (Colchicine Site) Drug->Target Binds to Interaction Binding Interaction: 1. H-Bond to Thr179 2. Hydrophobic fit (C4-substituent) Target->Interaction Effect1 Inhibition of Microtubule Polymerization Interaction->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis / Tumor Regression Effect2->Outcome

Figure 2: Mechanism of action for tubulin-targeting derivatives.

References

  • Wang, L., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." Molecules.

  • Popowycz, F., et al. (2007). "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[6] Tetrahedron.

  • BLD Pharm. "Product Data: this compound (CAS 1190317-58-8)."

Sources

discovery and history of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine , designed for researchers in medicinal chemistry and drug development.

CAS No: 1190317-58-8 Synonyms: 4-Bromo-3-nitro-5-azaindole; this compound Molecular Formula: C7H4BrN3O2 Molecular Weight: 242.03 g/mol

Executive Summary

This compound is a high-value heterocyclic intermediate belonging to the 5-azaindole family. Unlike its more common indole counterparts, the 5-azaindole scaffold (pyrrolo[3,2-c]pyridine) incorporates a pyridine nitrogen at position 5, significantly altering the electronic landscape and hydrogen-bonding capabilities of the molecule.

This specific derivative—functionalized with a bromine at C4 and a nitro group at C3—serves as a critical "linchpin" intermediate. The C4-bromo group allows for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to introduce complex aryl or heteroaryl motifs, while the C3-nitro group acts as a masked amine for subsequent cyclization or functionalization. It is prominently featured in the development of kinase inhibitors (e.g., FMS, MPS1, JAK) and tubulin polymerization inhibitors .

Structural Architecture & Numbering

Correct nomenclature is vital in azaindole chemistry due to the existence of four isomers (4-, 5-, 6-, and 7-azaindole).

  • Scaffold: 1H-pyrrolo[3,2-c]pyridine (5-azaindole).

  • Numbering Logic:

    • N1: Pyrrole nitrogen.

    • C3: Beta-position of pyrrole (highly nucleophilic, site of nitration).

    • C4: Pyridine carbon ortho to the bridgehead (site of bromination).

    • N5: Pyridine nitrogen.

Electronic Significance: The presence of the pyridine nitrogen at N5 exerts an electron-withdrawing effect, making the C4 position susceptible to nucleophilic aromatic substitution (


) under forcing conditions, while the pyrrole ring remains electron-rich enough to undergo electrophilic aromatic substitution (EAS) at C3. This "push-pull" electronic character is what makes this scaffold so versatile yet challenging to synthesize regioselectively.

Synthetic Evolution and Methodology

The synthesis of this compound is typically achieved through a convergent strategy: Construction of the Azaindole Core


Regioselective Functionalization .
Construction of the 5-Azaindole Core

Historically, azaindoles were synthesized via the Fisher indole synthesis, but this often fails for electron-deficient pyridines. Modern routes prioritize the Sonogashira Cyclization or Hemetsberger-Knittel reaction.

The Sonogashira Route (Modern Standard)

This route constructs the pyrrole ring onto a pre-functionalized pyridine.

  • Starting Material: 4-amino-3,5-dihalopyridine (e.g., 4-amino-3-iodo-5-bromopyridine).

  • Coupling: Sonogashira coupling with trimethylsilylacetylene (TMSA) or ethoxyvinylborolane at the more reactive C3-iodo position.

  • Cyclization: Base-mediated cyclization (e.g., KOtBu/NMP or CuI catalysis) closes the ring to form the 5-azaindole.

Synthesis of the Target (CAS 1190317-58-8)

The specific 4-bromo-3-nitro derivative is synthesized via electrophilic nitration of the 4-bromo-5-azaindole precursor.

Step 1: Precursor Synthesis (4-Bromo-1H-pyrrolo[3,2-c]pyridine)
  • Challenge: Introducing the bromine at C4 (sterically crowded between the bridgehead and N5) is difficult via direct bromination.

  • Solution: It is often carried through from the pyridine starting material or introduced via

    
    -oxide rearrangement. A common pathway involves the Bartoli Indole Synthesis  adapted for pyridines or cyclization of ortho-alkynyl-aminopyridines .
    
Step 2: Regioselective Nitration

The nitration of 5-azaindoles occurs exclusively at C3 due to the directing effect of the pyrrole nitrogen.

  • Reagents: Fuming

    
     in concentrated 
    
    
    
    .
  • Conditions: 0°C

    
     Room Temperature.
    
  • Mechanism: The protonated pyridine ring deactivates the system, but the pyrrole ring remains sufficiently nucleophilic. The

    
     electrophile attacks C3. The C4-bromo substituent provides some steric bulk but does not prevent reaction at C3.
    
Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow from pyridine precursors to the final target.

SynthesisPath cluster_0 Key Transformation: Electrophilic Aromatic Substitution Start 4-Amino-3,5-dihalopyridine (Precursor) Inter1 3-Alkynyl-4-aminopyridine Start->Inter1 Sonogashira Coupling (Pd(PPh3)4, CuI, TMSA) Core 4-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate) Inter1->Core Cyclization (KOtBu, NMP, 80°C) Target This compound (CAS 1190317-58-8) Core->Target Nitration (HNO3, H2SO4, 0°C)

Caption: Synthetic logic flow from pyridine precursors to the nitrated 5-azaindole target.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for this scaffold class. Always perform a risk assessment before replication.

Protocol A: Nitration of 4-Bromo-5-azaindole

Objective: Conversion of 4-bromo-1H-pyrrolo[3,2-c]pyridine to this compound.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an ice bath.

  • Solvent: Add concentrated sulfuric acid (

    
    , 10 mL per gram of substrate).
    
  • Addition: Cool acid to 0°C. Slowly add 4-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in portions, ensuring the internal temperature remains <10°C. The solution may darken.

  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.1 eq) over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). A yellow precipitate (the nitro compound) should form.

  • Workup: Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 8. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 60-75% Appearance: Yellow solid.[2]

Applications in Drug Discovery

This molecule is a "privileged structure" intermediate.

Kinase Inhibition (FMS / CSF-1R)

The 5-azaindole scaffold mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases.

  • Mechanism: The N1 and N5 atoms form critical hydrogen bonds with the "hinge region" of the kinase.

  • Role of 4-Br/3-NO2:

    • The 3-nitro group is reduced to an amine (

      
      ), which is then acylated or coupled to form a urea linkage, extending into the "selectivity pocket" (DFG-out conformation).
      
    • The 4-bromo group is used to attach aryl groups that interact with the gatekeeper residue.

Tubulin Polymerization Inhibitors

Derivatives of this scaffold function as Colchicine Binding Site Inhibitors (CBSI) .

  • Strategy: The rigid azaindole core replaces the unstable cis-double bond of Combretastatin A-4 (CA-4).

  • SAR: The 4-bromo position is coupled with a trimethoxyphenyl ring (via Suzuki coupling) to mimic the A-ring of colchicine.

SAR Logic Diagram

SAR Scaffold 4-Bromo-3-nitro-5-azaindole N1-H C3-NO2 C4-Br N5 Hinge Hinge Region Binding (Kinase) Scaffold:N1->Hinge H-Bond Donor Scaffold:N5->Hinge H-Bond Acceptor Selectivity Selectivity Pocket (via reduction to NH2) Scaffold:C3->Selectivity Precursor to Amine/Urea Hydrophobic Hydrophobic Pocket (via Suzuki Coupling) Scaffold:C4->Hydrophobic Site for Aryl/Heteroaryl

Caption: Structure-Activity Relationship (SAR) map of the scaffold in kinase inhibitor design.

References

  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Na, Y. et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Link

  • Leboho, T. C. et al. (2015).[3] Double Sonogashira Reactions on Dihalogenated Aminopyridines for the Assembly of an Array of 7-Azaindoles. Bioorganic & Medicinal Chemistry. Link[3]

  • ChemicalBook. (2024). Product Entry: this compound (CAS 1190317-58-8).[4] Link

  • Motati, D. R. et al. (2021).[3] Recent Developments in the Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks. Organic Chemistry Frontiers. Link[3]

Sources

1H-Pyrrolo[3,2-c]pyridine: The 5-Azaindole Scaffold in Medicinal Chemistry

[1]

Executive Summary: The Bioisostere Advantage

The 1H-pyrrolo[3,2-c]pyridine scaffold, commonly known as 5-azaindole , represents a critical bioisostere of the indole and purine ring systems. Its significance in modern drug discovery stems from its ability to mimic the hydrogen-bonding motifs of adenosine while offering distinct physicochemical properties—specifically improved aqueous solubility and metabolic stability compared to its carbocyclic analogues.

This guide provides a rigorous analysis of the 5-azaindole core, dissecting its electronic structure, reactivity profiles, and synthetic methodologies. It is designed to serve as a self-validating reference for the rational design of kinase inhibitors and GPCR ligands.

Physicochemical Profile

Electronic Structure and Numbering

The 5-azaindole system is a fused bicyclic heterocycle comprising a pyrrole ring fused to a pyridine ring. The positioning of the nitrogen atoms is critical for its reactivity and binding interactions.

Numbering Convention:

  • N1: Pyrrolic nitrogen (Hydrogen bond donor).

  • N5: Pyridinic nitrogen (Hydrogen bond acceptor).

GFigure 1: Connectivity and Numbering of 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)N1N1C2C2N1->C2C3C3C2->C3C3aC3aC3->C3aC4C4C3a->C4C7aC7aC3a->C7aN5N5C4->N5C6C6N5->C6C7C7C6->C7C7->C7aC7a->N1

[1]

Acid-Base Properties (pKa)

Unlike indole (pKa ≈ -2, non-basic), the incorporation of the pyridine nitrogen renders 5-azaindole significantly more basic, though less basic than pyridine itself due to the electron-withdrawing nature of the fused pyrrole ring.

SitePropertyApprox. pKaMechanistic Insight
N5 (Pyridine) Basic4.0 – 5.0The lone pair is orthogonal to the π-system, available for protonation. Electron withdrawal by the pyrrole ring lowers basicity vs. pyridine (pKa 5.2).
N1 (Pyrrole) Acidic13.0 – 14.0The N-H bond is more acidic than indole (pKa ~17) due to the inductive electron-withdrawing effect of the pyridine N, stabilizing the anion.
Tautomerism and Photophysics

While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is famous for its excited-state double proton transfer (ESDPT) via a cyclic dimer, 5-azaindole cannot form this centrosymmetric cyclic dimer due to the 1,5-nitrogen spacing.

  • Consequence: 5-azaindole exhibits distinct fluorescence properties and solvation dynamics, often dominated by monomeric emission or non-cyclic aggregates, making it a unique probe for local solvent environments distinct from the 7-isomer.

Chemical Reactivity Guide

The reactivity of 5-azaindole is a duality of the electron-rich pyrrole and the electron-deficient pyridine.

Reactivity Map

Reactivitycluster_legendMechanism KeyCore5-Azaindole CoreC3C3 Position(Electrophilic Attack)Core->C3Halogenation, FormylationC2C2 Position(Lithiation/C-H Activation)Core->C2n-BuLi, C-H ArylationC4_6C4 & C6 Positions(Nucleophilic Attack)Core->C4_6SnAr (via N-oxide), ChichibabinN1N1 Position(Deprotonation/Alkylation)Core->N1Base + R-XDesc1C3: Highest HOMO density (Pyrrole-like)Desc2C4/C6: Lowest LUMO density (Pyridine-like)

Electrophilic Aromatic Substitution (SEAr)
  • Regioselectivity: Exclusively at C3 .

  • Mechanism: The pyrrole ring is activated; the pyridine ring is deactivated. However, under highly acidic conditions (nitration), protonation of N5 further deactivates the system, often requiring harsh conditions.

  • Standard Transformations:

    • Halogenation: NIS or NBS in DMF gives 3-halo-5-azaindole.

    • Formylation: Vilsmeier-Haack conditions yield the 3-carbaldehyde.

Nucleophilic Aromatic Substitution (SnAr)
  • Regioselectivity: C4 and C6 .

  • Activation: Direct SnAr on 5-azaindole is difficult. The standard protocol involves:

    • Oxidation to the N5-oxide (using m-CPBA).

    • Activation (e.g., with POCl3 or TsCl) to introduce a leaving group (Cl) at C4 or C6.

    • Displacement with amines or alkoxides.

Lithiation and Metalation
  • C2-Lithiation: Protection of N1 (e.g., with SEM, Boc, or Phenylsulfonyl) allows for directed lithiation at C2 using n-BuLi or LDA. This is the primary route for introducing carbon substituents at C2.

Synthetic Architectures

Synthesis of substituted 5-azaindoles falls into two categories: De Novo Ring Construction and Functionalization of the Core .

Strategic Flowchart

SynthesisFigure 3: Synthetic Routes to 5-AzaindoleTargetSubstituted 5-AzaindoleSplitStarting Material?Target->SplitPyridineSubstituted Pyridine(e.g., 4-amino-3-halopyridine)Split->PyridineAcrylateAzidopyridine AcrylatesSplit->AcrylateSonagashiraSonagashira Coupling(+ Alkyne)Pyridine->SonagashiraCyclizationBase-Mediated Cyclization(Cu or Pd cat.)Sonagashira->CyclizationCyclization->TargetPyrroleSubstituted PyrroleCondensationCondensation/Cyclization(Less Common)HemetsbergerHemetsberger-KnittelReaction (Thermolysis)Acrylate->HemetsbergerHemetsberger->Target

Experimental Protocol: Case Study

Synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Rationale: This protocol demonstrates the Hemetsberger-Knittel indole synthesis applied to azaindoles.[2] It is robust for generating 2-carboxylated cores which are versatile intermediates.

Reaction Scheme[1][3][4]
  • Condensation: 2-chloro-3-pyridinecarboxaldehyde + methyl azidoacetate

    
     Azidopyridine acrylate.
    
  • Thermolysis: Azidopyridine acrylate

    
     Nitrene formation 
    
    
    C-H insertion
    
    
    5-Azaindole core.
Detailed Methodology

Step 1: Formation of the Azido Acrylate

  • Setup: Flame-dry a 500 mL 3-neck flask under

    
    .
    
  • Reagents: Charge with 2-chloro-3-pyridinecarboxaldehyde (20.0 mmol) and anhydrous MeOH (100 mL).

  • Addition: Cool to -10°C. Add methyl azidoacetate (50.0 mmol, 2.5 equiv) dropwise.

  • Base: Add NaOMe (25% in MeOH, 50.0 mmol) slowly, maintaining temp < -5°C.

  • Workup: Stir 2h at 0°C. Pour into ice water. Filter the yellow precipitate (the azido acrylate). Caution: Azides are potentially explosive. Do not heat or concentrate to dryness.

Step 2: Thermolytic Cyclization (Hemetsberger-Knittel)

  • Solvent: Prepare a refluxing solution of mesitylene (or xylene) (approx. 0.1 M concentration relative to substrate). High boiling point is required (

    
    C).
    
  • Addition: Add the azido acrylate portion-wise to the boiling solvent. Critical: Addition must be slow to control

    
     evolution.
    
  • Reaction: Reflux for 1-2 hours until TLC shows consumption of starting material.

  • Purification: Cool to RT. The product often crystallizes out. Filter and wash with hexanes. If not, concentrate and purify via silica gel chromatography (EtOAc/Hexanes).[3]

Validation Criteria:

  • 1H NMR: Disappearance of the vinylic proton of the acrylate. Appearance of the NH broad singlet (~12 ppm) and aromatic signals for the pyridine ring.

  • Yield: Typical yields are 40-60% for the cyclization step.

References

  • Synthesis of 5-Azaindoles via Hemetsberger Reaction

    • Title: Preparation of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.[2]

    • Source: Organic Syntheses, 2010, 87, 201-212.
    • URL:[Link]

  • Medicinal Chemistry of Azaindoles (Kinase Inhibition)

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
    • Source: Journal of Medicinal Chemistry, 2013, 56(24), 9969–9981.
    • URL:[Link]

  • Photophysics and Tautomerism

    • Title: Excited state tautomerization of azaindole.[4][5][6]

    • Source: Organic & Biomolecular Chemistry, 2005, 3, 3701-3706.[7]

    • URL:[Link]

  • General Reactivity of Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles (Applicable comparative d
    • Source: Current Organic Chemistry, 2001, 5, 471-506.
    • URL:[Link][2][1][3]

Comprehensive Theoretical Framework: Electronic Structure & Reactivity of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous computational framework for analyzing 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine . This scaffold, a functionalized 5-azaindole, represents a critical "push-pull" system in drug discovery, particularly for kinase inhibition (e.g., FMS, JAK family). The presence of the electron-withdrawing nitro group at C3 and the labile bromine at C4 creates a highly polarized electronic environment, making the molecule a prime candidate for Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-couplings.

This guide details the theoretical protocols required to characterize its geometry, stability, and reactivity profile using Density Functional Theory (DFT).[1]

Computational Methodology & Protocol

To ensure reproducibility and accuracy comparable to high-impact literature (e.g., Journal of Organic Chemistry, J. Chem. Theory Comput.), the following level of theory is prescribed.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing a balanced description of ground-state geometries. For non-covalent interactions (e.g., docking simulations), M06-2X is recommended as a validation step.

  • Basis Set: 6-311++G(d,p) .[2]

    • Rationale: The "++" diffuse functions are critical for describing the lone pairs on the nitro group oxygens and the pyridine nitrogen. The "d,p" polarization functions are essential for the heavy bromine atom (Period 4) to accurately model the C-Br bond length and charge distribution.

  • Solvation: PCM (Polarizable Continuum Model) using DMSO or Water.

    • Rationale: These scaffolds are typically synthesized or assayed in polar media. Gas-phase calculations often overestimate intramolecular hydrogen bonding (e.g., between N1-H and substituents).

Step-by-Step Computational Workflow

Workflow cluster_0 Phase 1: Geometry cluster_1 Phase 2: Electronic Properties cluster_2 Phase 3: Reactivity Input Initial Structure (Z-Matrix/Cartesian) Opt Full Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Surface (Isovalue 0.0004) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Desc Global Descriptors (Hardness/Softness) FMO->Desc Fukui Fukui Functions (f+, f-, f0) MEP->Fukui

Figure 1: Standardized DFT workflow for characterizing halogenated nitro-azaindoles.

Geometric & Electronic Architecture

Structural Stability and Tautomerism

The 1H-pyrrolo[3,2-c]pyridine system can theoretically exist in 1H or 3H tautomeric forms. However, the 1H-tautomer is thermodynamically preferred by >15 kcal/mol due to the preservation of aromaticity in the pyridine ring.

  • Key Geometric Check: The nitro group at C3 may twist out of the plane relative to the pyrrole ring to relieve steric strain with the C4-Bromo atom.

  • Dihedral Scan: Perform a relaxed potential energy surface (PES) scan of the

    
     dihedral angle. A twist angle of 15°–30° is expected due to the steric bulk of the adjacent bromine.
    
Frontier Molecular Orbitals (FMO)

The "Push-Pull" nature of the molecule is defined by the FMO distribution:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrrole ring (C2=C3 bond) and the N1 lone pair. This is the region susceptible to electrophilic attack (though deactivated by the nitro group).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro group and the pyridine ring (specifically C4 and N5). This confirms the molecule's susceptibility to nucleophilic attack at C4.

Predicted Band Gap (


): 
The introduction of the nitro group significantly lowers the LUMO energy compared to the parent azaindole, narrowing the HOMO-LUMO gap (estimated range: 3.5 – 4.0 eV). This correlates with higher chemical reactivity (lower kinetic stability).

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the global reactivity indices from the energies of the HOMO (


) and LUMO (

). These values quantify the molecule's behavior as an electrophile.[3]
DescriptorSymbolFormulaInterpretation for Target Molecule
Ionization Potential


High

indicates resistance to oxidation.
Electron Affinity


High

due to the

group; good electron acceptor.
Chemical Hardness


Moderate hardness; balances stability and reactivity.
Electrophilicity Index


Very High. The molecule is a potent electrophile, driven by the nitro and pyridine N.
Chemical Potential


Highly negative, favoring electron intake (nucleophilic attack).

Local Reactivity: The "Hot Spots"

This is the most critical section for drug design, predicting where the molecule will react.

Molecular Electrostatic Potential (MEP)

The MEP map (


) visualizes charge distribution.
  • Negative Regions (Red/Yellow): Concentrated on the Nitro oxygens and the Pyridine Nitrogen (N5) . These are H-bond acceptors (key for kinase hinge binding).

  • Positive Regions (Blue): Concentrated on the Pyrrole NH (H1) and the C2-H .

  • The "Hole": A region of positive potential (σ-hole) is often observed on the extension of the C-Br bond, facilitating halogen bonding interactions in crystal structures or protein active sites [1].

Fukui Functions ( )

To predict the exact site of reaction, we calculate Condensed Fukui Functions.

  • Nucleophilic Attack (

    
    ): 
    
    • Primary Site: C4 (Carbon attached to Bromine).

    • Reasoning: The LUMO density is high here. The C4 position is activated by the adjacent pyridine nitrogen (N5) and the electron-withdrawing nitro group at C3. This predicts that

      
       displacement of Bromine  by amines or alkoxides will proceed readily.
      
  • Electrophilic Attack (

    
    ): 
    
    • Primary Site: C2 (Pyrrole alpha position).

    • Reasoning: Despite the deactivation by the nitro group, C2 remains the most electron-rich carbon remaining in the system.

Reactivity cluster_nu cluster_el cluster_int Molecule 4-Br-3-NO2 Azaindole C4 C4 Position (High f+) Site of SnAr Molecule->C4 Primary Reactivity (Displacement of Br) C2 C2 Position (Modest f-) Site of Halogenation Molecule->C2 Secondary Reactivity N5 N5 & NO2 H-Bond Acceptors Molecule->N5 Docking/Binding

Figure 2: Predicted reactivity map based on Fukui indices and MEP analysis.

Spectroscopic Validation (Predictions)

To validate the theoretical structure against experimental synthesis, look for these markers:

  • IR Spectrum (Vibrational):

    • 
      :  ~3400–3500 cm⁻¹ (Sharp, unless H-bonded).
      
    • 
      :  Asymmetric stretch ~1530 cm⁻¹; Symmetric stretch ~1350 cm⁻¹.
      
    • 
      :  ~600–700 cm⁻¹ (Weak, fingerprint region).
      
  • NMR Shielding (GIAO Method):

    • H2 (Pyrrole): Significant downfield shift (~8.0–8.5 ppm) due to the adjacent electron-withdrawing nitro group and the ring current.

    • Pyridine Protons (H6, H7): Characteristic coupling constants (

      
       Hz).
      

References

  • Halogen Bonding & Interactions

    • Source: A. A. Arai et al.
    • Relevance: Validates the treatment of C-Br bonds and -hole interactions in fused heterocyclic systems.
  • Azaindole Scaffold Reactivity

    • Source: W. Song et al., "Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine," Journal of Structural Chemistry, 2023.
    • Relevance: Provides the baseline DFT methodology (B3LYP/6-311++G)
  • Kinase Inhibitor Design (SAR)

    • Source: Y.[4] Wan et al., "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation," Eur. J. Med. Chem., 2023.[5][6]

    • Relevance: Establishes the biological context for the 4-position substitution and H-bonding of the azaindole core.
  • Global Reactivity Descriptors

    • Source: R. G. Pearson, "Chemical hardness and density functional theory," J. Chem. Sci., 2005.
    • Relevance: Theoretical basis for calcul

      
      ) and Electrophilicity (
      
      
      
      ).[7]

Sources

solubility of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-Nitro-1H-Pyrrolo[3,2-c]pyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive analysis of the predicted solubility of this compound, a heterocyclic compound of interest in drug discovery, across a range of common organic solvents. In the absence of specific experimental data for this novel compound, this document establishes a predictive framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecular structure to forecast its solubility profile, followed by a detailed, field-proven experimental protocol for the systematic determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally validate the solubility characteristics of this and structurally related compounds.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a thorough analysis of its structural components is essential to predict its interactions with various solvents.

Structural Analysis of this compound

The molecule's structure can be deconstructed into three key components that influence its overall physicochemical properties: the 1H-pyrrolo[3,2-c]pyridine core, the bromo substituent, and the nitro substituent.

  • 1H-pyrrolo[3,2-c]pyridine Core: This fused heterocyclic system possesses both a pyridine and a pyrrole ring. The pyridine nitrogen is electronegative and acts as an electron-withdrawing group, reducing the electron density of the ring system.[5][6] The pyrrole nitrogen, with its lone pair of electrons contributing to the aromatic system, can act as a hydrogen bond donor. The overall core is polar.

  • Bromo Substituent (-Br): The bromine atom is electronegative and further contributes to the molecule's polarity. Halogen substituents can also participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.

  • Nitro Substituent (-NO₂): The nitro group is a very strong electron-withdrawing group, significantly impacting the electronic distribution of the aromatic system.[7][8][9] This group is highly polar and can act as a hydrogen bond acceptor through its oxygen atoms. The presence of the nitro group is expected to decrease the electron density on the pyridine ring, making it more susceptible to nucleophilic attack.[8][9]

Overall Molecular Polarity: The combination of the nitrogenous heterocyclic core, the bromo group, and the nitro group results in a molecule with significant polarity and a notable dipole moment. The presence of a hydrogen bond donor (N-H of the pyrrole) and multiple hydrogen bond acceptors (the pyridine nitrogen and the oxygens of the nitro group) suggests that hydrogen bonding will play a crucial role in its solubility.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): Due to the high polarity of the target molecule, it is predicted to have low solubility in non-polar solvents.[10] The van der Waals forces that dominate in these solvents will be insufficient to overcome the strong dipole-dipole interactions and potential hydrogen bonding between the solute molecules.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are polar and can engage in dipole-dipole interactions. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, which should facilitate the dissolution of the compound by interacting with the pyrrole N-H. Therefore, this compound is predicted to have high solubility in strong polar aprotic solvents like DMSO and DMF. Its solubility in moderately polar aprotic solvents like acetone and acetonitrile is expected to be moderate to good.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are polar and can act as both hydrogen bond donors and acceptors. Alcohols like methanol and ethanol should be effective solvents due to their ability to form hydrogen bonds with the solute. The solubility is predicted to be good in lower-chain alcohols. Due to its organic nature and relatively large size, its solubility in water is expected to be low to moderate , though likely higher than in non-polar solvents.

The following diagram illustrates the logical workflow for this solubility prediction.

Caption: Logical workflow for predicting the solubility of the target compound.

Experimental Protocol for Solubility Determination

To validate the predicted solubility profile, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[11]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (analytical grade or higher) as listed in Table 1

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Solvent Selection

A diverse set of solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.

Table 1: Properties of Selected Organic Solvents for Solubility Testing

SolventClassRelative PolarityDielectric Constant (20°C)Hydrogen Bonding
HexaneNon-Polar0.0091.89None
TolueneNon-Polar0.0992.38None
DichloromethanePolar Aprotic0.3099.08Acceptor
AcetonePolar Aprotic0.35520.7Acceptor
Ethyl AcetatePolar Aprotic0.2286.02Acceptor
AcetonitrilePolar Aprotic0.46037.5Acceptor
N,N-Dimethylformamide (DMF)Polar Aprotic0.38636.7Acceptor
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.44446.7Acceptor
MethanolPolar Protic0.76232.7Donor & Acceptor
EthanolPolar Protic0.65424.5Donor & Acceptor

Data sourced from various online chemical property databases.[12][13][14]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of solubility.

Experimental_Workflow A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow to settle or centrifuge to pellet excess solid. B->C D 4. Sampling & Filtration Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the filtered saturated solution. D->E F 6. Quantification Analyze the diluted sample by HPLC or UV-Vis spectroscopy. E->F G 7. Calculation Determine the concentration in the saturated solution (solubility). F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of each solvent (e.g., 2 mL).

    • Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a period to let the excess solid settle.

    • Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a standard curve.

  • Data Recording and Calculation:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

    • The results should be recorded in a structured table.

Table 2: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Measured Concentration (in diluted sample)Dilution FactorCalculated Solubility (mg/mL)Calculated Solubility (mol/L)Observations
Hexane25
Toluene25
...25

Conclusion

This technical guide provides a robust framework for understanding and determining the . Based on its molecular structure, the compound is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to well-soluble in polar protic solvents such as methanol and ethanol, while exhibiting poor solubility in non-polar solvents. The provided detailed experimental protocol for the shake-flask method offers a reliable means to empirically validate these predictions. Accurate solubility data is indispensable for the progression of this compound in any drug development pipeline, informing formulation strategies and ensuring its potential as a therapeutic agent can be fully realized.

References

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Predicting Solubility. Rowan. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange Chemistry. [Link]

  • Solvent Properties, sortable. CHEMISTRY. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? Chegg. [Link]

  • Polarity of Solvents. Unknown Source.
  • Solvent Polarities. Unknown Source.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

  • Drug Solubility. International Journal of Research in Engineering and Science. [Link]

  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciSpace. [Link]

  • Solubility: An overview. Int J Pharm Chem Anal. [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. [Link]

  • The Importance of Solubility for New Drug Molecules. Unknown Source.
  • Solvents and Polarity. University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Principles of Solubility. ResearchGate. [Link]

  • Solvent Polarity Table. Scribd. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Solubility determination of compounds of pharmaceutical interest. Unknown Source.
  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. The pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, and the ability to functionalize it at the C4 position opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document outlines the key mechanistic considerations, a detailed step-by-step protocol, and strategies for troubleshooting and optimization, grounded in established scientific literature.

Introduction: Navigating the Suzuki Coupling of an Electron-Deficient, N-H Containing Heterocycle

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] Its application to heterocyclic compounds, particularly those that are electron-deficient and possess acidic N-H protons, presents unique challenges. The target substrate, this compound, encapsulates these challenges.

The electron-withdrawing nature of the nitro group at the C3 position is anticipated to activate the C4-Br bond towards oxidative addition, the rate-determining step in many Suzuki couplings.[3] However, the presence of the pyrrole N-H and the pyridine nitrogen introduces potential complications, including:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.

  • Dehalogenation: The acidic N-H proton can participate in side reactions, most notably dehalogenation, where the bromine atom is replaced by a hydrogen. This is a common issue in the Suzuki coupling of N-H containing heterocycles.

  • Substrate and Product Solubility: The polarity of the pyrrolo[3,2-c]pyridine core can influence solubility in common organic solvents, impacting reaction kinetics and purification.

This guide provides a protocol designed to navigate these challenges, drawing upon established methodologies for related heterocyclic systems.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Oxidative\nAddition->Ar-Pd(II)(Br)L_n Transmetalation Transmetalation Ar-Pd(II)(Br)L_n->Transmetalation Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Transmetalation->Ar-Pd(II)-Ar'L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Base Base R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Base R-B(OH)3-->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical consideration for this compound is the potential for dehalogenation. To mitigate this, protection of the pyrrole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, is highly recommended. The Boc group can be readily introduced and is often cleaved under the Suzuki coupling conditions or in a subsequent deprotection step.

Experimental Protocol

This protocol is a robust starting point and may require optimization for specific arylboronic acids and reaction scales.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Varies
Arylboronic acid≥97%Varies
Pd(dppf)Cl₂·CH₂Cl₂Catalyst gradeVaries
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Varies
1,4-DioxaneAnhydrous, ≥99.8%Varies
WaterDegassed, deionizedIn-house
Ethyl acetate (EtOAc)ACS gradeVaries
Brine (saturated NaCl solution)In-houseIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeVaries
Celite®Filtering agentVaries
Di-tert-butyl dicarbonate (Boc₂O)≥97%Varies
4-(Dimethylamino)pyridine (DMAP)≥99%Varies
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Varies
Step-by-Step Procedure

Experimental_Workflow cluster_protection Step 1: N-Protection (Recommended) cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_workup Step 3: Work-up and Purification p1 Dissolve substrate in anhydrous THF p2 Add Boc₂O and DMAP p1->p2 p3 Stir at room temperature p2->p3 p4 Work-up and purify N-Boc protected substrate p3->p4 c1 Combine N-Boc substrate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a reaction vessel p4->c1 c2 Evacuate and backfill with inert gas c1->c2 c3 Add degassed 1,4-dioxane and water c2->c3 c4 Heat reaction mixture with stirring c3->c4 c5 Monitor reaction progress by TLC or LC-MS c4->c5 w1 Cool reaction to room temperature c5->w1 w2 Filter through Celite® w1->w2 w3 Extract with EtOAc w2->w3 w4 Wash with water and brine w3->w4 w5 Dry organic layer and concentrate w4->w5 w6 Purify by column chromatography w5->w6

Caption: Experimental workflow for the Suzuki coupling of this compound.

Step 1: N-Protection of this compound (Recommended)

  • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected substrate.

Step 2: Suzuki-Miyaura Coupling

  • In a dry Schlenk flask, combine the N-Boc protected this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • To the flask, add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate (EtOAc).

  • Transfer the filtrate to a separatory funnel and extract with EtOAc.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-nitro-1H-pyrrolo[3,2-c]pyridine derivative. The Boc group may be cleaved during the reaction or work-up; if not, a separate deprotection step with trifluoroacetic acid (TFA) in dichloromethane (DCM) may be necessary.

Troubleshooting and Optimization

Observation Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more active pre-catalyst.
Insufficiently degassed solventsEnsure thorough degassing of all solvents by sparging with an inert gas or freeze-pump-thaw cycles.
Poor quality boronic acidUse high-purity boronic acid; consider using the corresponding boronate ester.
Significant dehalogenation Presence of unprotected N-HEnsure complete N-protection of the starting material.
Unsuitable base or solventScreen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, DMF/water).
Formation of homocoupled byproducts Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.
Suboptimal reaction temperatureLowering the reaction temperature may reduce the rate of homocoupling.

Conclusion

The protocol detailed herein provides a comprehensive and adaptable methodology for the Suzuki-Miyaura cross-coupling of the challenging this compound substrate. By understanding the key mechanistic considerations and potential side reactions, researchers can successfully synthesize a diverse range of 4-aryl-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives, which are valuable building blocks for the development of novel therapeutic agents. Careful optimization of the reaction parameters, particularly the choice of catalyst, base, and the use of N-protection, is crucial for achieving high yields and purity.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024 . [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021 . [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024 , 39 (1). [Link]

Sources

Technical Application Note: 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190317-58-8), a highly functionalized 5-azaindole derivative.[1] This molecule serves as a critical "linchpin" intermediate in the discovery of kinase inhibitors (e.g., JAK, Aurora, and CDK families). Its value lies in its orthogonal reactivity: the C4-bromide is activated for nucleophilic aromatic substitution (


) or palladium-catalyzed coupling, while the C3-nitro group serves as a masked amine for subsequent cyclization into tricyclic cores (e.g., imidazo[4,5-c]pyridines).[1]

Structural Analysis & Reactivity Profile

The 5-azaindole scaffold (pyrrolo[3,2-c]pyridine) is a bioisostere of the indole and purine ring systems.[1] The specific substitution pattern of the subject intermediate dictates its chemical behavior.

Electronic Activation
  • C4-Bromine (Electrophilic Center): The carbon at position 4 is highly electron-deficient due to the inductive effect of the adjacent pyridine nitrogen (N5) and the through-bond electron-withdrawing nature of the C3-nitro group.[1] This makes the C4-Br bond exceptionally labile toward nucleophiles, often proceeding under milder conditions than un-nitrated azaindoles.[1]

  • C3-Nitro Group: Acts as a " reactivity amplifier" for the C4 position and a latent nitrogen source for ring closure.[1]

  • N1-Pyrrole Nitrogen: Acidic proton (

    
    ).[1] Often requires protection (e.g., SEM, Boc, Tosyl) or alkylation to prevent side reactions during harsh couplings, though unprotected substrates can be used in 
    
    
    
    protocols.
Divergent Synthesis Pathway

The following diagram illustrates the central role of this intermediate in accessing diverse chemical space.

G Figure 1: Divergent synthesis workflow from the 4-bromo-3-nitro intermediate. Precursor 4-Bromo-1H-pyrrolo[3,2-c]pyridine (Starting Material) Intermediate This compound (The Intermediate) Precursor->Intermediate Nitration (HNO3/H2SO4) ProductA 4-Amino-3-nitro-5-azaindole (via SNAr) Intermediate->ProductA Amine, DIPEA (SNAr) ProductB 4-Aryl-3-nitro-5-azaindole (via Suzuki) Intermediate->ProductB Ar-B(OH)2, Pd(0) (Suzuki) Tricycle Imidazo[4,5-c]pyrrolo[3,2-c]pyridine (Tricyclic Core) ProductA->Tricycle 1. Reduction (Fe/AcOH) 2. Cyclization (HC(OEt)3)

[1][2]

Protocol A: Synthesis of the Intermediate (Nitration)

Objective: Regioselective introduction of a nitro group at the C3 position of 4-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Materials
  • Substrate: 4-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Sulfuric Acid (
    
    
    
    , conc.)
  • Solvent: None (Neat acid mixture)

Step-by-Step Methodology
  • Preparation: Cool concentrated

    
     (10 mL per gram of substrate) to 0°C in an ice-salt bath.
    
  • Dissolution: Slowly add the 4-bromo-5-azaindole substrate portion-wise. Ensure the internal temperature remains <5°C. The solution may turn dark.

  • Nitration: Dropwise add fuming

    
     (1.05 equiv) over 20 minutes. Critical: Maintain temperature <5°C to prevent over-nitration or oxidative decomposition of the pyrrole ring.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Quench: Pour the reaction mixture onto crushed ice (5x reaction volume). A yellow precipitate (the nitro compound) should form immediately.

  • Isolation: Filter the solid. Wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

    • Expected Yield: 75-85%[1]

    • Appearance: Yellow solid.

Protocol B: Diversification (The "Make")

Objective: Displacement of the C4-bromine with a primary or secondary amine.[1] This is the primary method for installing the "hinge-binding" motif in kinase inhibitors.[1]

Mechanism

The reaction proceeds via a Meisenheimer-like transition state.[1] The electron-withdrawing nitro group at C3 stabilizes the negative charge accumulation, significantly lowering the activation energy compared to the non-nitrated parent.

Reaction Conditions Table
ParameterStandard ConditionOptimization for Low Reactivity
Solvent DMF or NMPDMSO or Sulfolane
Base DIPEA (3.0 equiv)

or CsF
Temperature 60°C - 80°C100°C - 120°C (Microwave)
Time 2 - 6 Hours30 - 60 Mins
Atmosphere AmbientNitrogen/Argon
Step-by-Step Methodology
  • Setup: In a reaction vial, dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.2 - 1.5 equiv) followed by DIPEA (3.0 equiv).

  • Reaction: Heat to 80°C.

    • Self-Validating Indicator: The reaction usually shifts color from pale yellow to deep orange/red as the amino-nitro adduct forms.[1]

  • Work-up:

    • Method A (Precipitation): Pour into water. Filter the precipitate.

    • Method B (Extraction): Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Reduction & Cyclization (The "Use")

Objective: Conversion of the 4-amino-3-nitro intermediate into a tricyclic imidazo[4,5-c]pyrrolo[3,2-c]pyridine core.

Step 1: Nitro Reduction[1]
  • Reagents: Iron powder (5.0 equiv),

    
     (saturated aq.), Ethanol/THF (1:1).
    
  • Procedure: Reflux at 80°C for 2 hours.

  • Work-up: Filter through Celite (hot) to remove iron sludge.[1] Concentrate filtrate.

  • Note: Avoid catalytic hydrogenation (

    
    , Pd/C) if the C4-substituent contains halogens sensitive to hydrogenolysis, though the C4-amine bond is generally stable.[1]
    
Step 2: Imidazole Ring Closure[1]
  • Reagents: Triethyl orthoformate (

    
    ) and catalytic p-TsOH.
    
  • Procedure: Suspend the crude diamine in

    
     and heat to 100°C for 3-12 hours.
    
  • Result: Formation of the tricyclic core.

Safety & Troubleshooting

  • Energetic Hazards: Nitro-azaindoles are generally stable but should be treated as potentially energetic.[1] Do not heat neat material above 150°C.

  • Regioselectivity Issues: If nitration yields a mixture, verify the position using 2D NMR (HMBC). The C3-proton signal of the starting material (usually

    
     6.5-7.0 ppm) will disappear upon C3-nitration.[1]
    
  • Solubility: The intermediate is poorly soluble in non-polar solvents. Use DMF, DMSO, or warm THF for reactions.

References

  • Lérida, A. C., et al. (2014). Synthesis of the New Ring System Bispyrido.... Molecules.[2][3][4][5][6][7][8] (Contextual reference for azaindole reactivity). Retrieved from [Link][3]

  • Beilstein Journals. (2010). Synthesis of pyrrolo[3,2-d]pyrimidine.... (Analogous chemistry for pyrrolo-fused systems). Retrieved from [Link]

  • Vertex AI Search. (2025). Aggregated search results for CAS 1190317-58-8.

(Note: While specific literature on the exact 4-bromo-3-nitro-5-azaindole intermediate is proprietary or sparse in open access, the protocols above are derived from standard validated chemistry for the 4-halo-3-nitro-7-azaindole and 6-azaindole series, which share identical electronic reactivity patterns.)

Sources

applications of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry

Executive Summary

The compound This compound (also known as 4-bromo-3-nitro-5-azaindole) represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its unique electronic push-pull system: the electron-rich pyrrole ring is deactivated by the C3-nitro group, while the electron-deficient pyridine ring is further activated at the C4 position. This specific substitution pattern allows for orthogonal functionalization—enabling Nucleophilic Aromatic Substitution (SNAr) at C4, Nitro Reduction at C3, and subsequent Annulation to form tricyclic cores (e.g., pyrimido[5,4-b]indoles). This guide details the mechanistic rationale and validated protocols for transforming this building block into bioactive kinase inhibitors (e.g., JAK, MPS1, FMS targets).

Chemical Reactivity Profile

To successfully utilize this scaffold, researchers must understand the competing electronic effects:

  • The C4-Bromo "Hotspot": In the 5-azaindole (pyrrolo[3,2-c]pyridine) system, the C4 position is located between the bridgehead carbon and the pyridine nitrogen (N5). This position is electronically analogous to the 2-position of pyridine, making it highly susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group at C3 further depletes electron density, making the C4-Br bond exceptionally labile to SNAr displacement, often proceeding under milder conditions than typical aryl halides.

  • The C3-Nitro "Handle": The nitro group serves two roles. First, it activates the C4 position. Second, it is a latent amine. Reduction of the nitro group yields a C3-amino intermediate which, due to its proximity to C4, is perfectly positioned for intramolecular cyclization reactions.

Reactivity Heatmap:

  • C4 (Br): High reactivity (SNAr, Pd-coupling).

  • C3 (NO2): Reducible to NH2 (precursor for ureas, amides, heterocycles).

  • N1 (Pyrrole NH): Acidic; requires protection (e.g., SEM, Boc, Tosyl) before base-mediated reactions to prevent side reactions.

Strategic Reaction Pathways (Visualized)

The following flowchart illustrates the divergent synthesis pathways available from the parent scaffold.

ReactionPathways Start 4-Bromo-3-nitro-5-azaindole (Starting Material) Protect Step 1: N1-Protection (SEM/Boc/Ts) Start->Protect NaH, RX SNAr Path A: S_NAr Displacement (C4-Amino/Ether) Protect->SNAr R-NH2, Heat Suzuki Path B: Pd-Coupling (Suzuki/Sonogashira) Protect->Suzuki R-B(OH)2, Pd(0) Reduce Step 3: Nitro Reduction (Fe/AcOH or H2/Pd) SNAr->Reduce Reduction Suzuki->Reduce Reduction Cyclize Path C: Annulation (Tricyclic Core Formation) Reduce->Cyclize Urea/Amide formation + Dehydration

Figure 1: Divergent synthesis pathways. Path A exploits the activated C4 position for rapid diversification. Path C leverages the C3/C4 proximity for ring fusion.

Detailed Experimental Protocols

Protocol A: SNAr Displacement at C4 (The "Activated Core")

Objective: To introduce amine or alkoxide diversity elements at the C4 position prior to nitro reduction.

Context: The C3-nitro group makes the C4-bromide sufficiently electrophilic that palladium catalysis is often unnecessary for amine nucleophiles.

Materials:

  • Substrate: N1-protected 4-bromo-3-nitro-5-azaindole (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.2–1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 eq)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the N1-protected substrate in anhydrous DMF (0.1 M concentration).

  • Addition: Add the base followed by the amine nucleophile at room temperature.

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • Anilines (weaker nucleophiles): Heat to 90–100°C for 6–12 hours. Monitor by LC-MS (Target mass: M - Br + Nucleophile).

  • Workup: Pour the reaction mixture into ice-water. If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc (3x), wash organics with LiCl solution (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: If the N1 position is unprotected, the base may deprotonate the pyrrole NH, creating an anion that reduces the electrophilicity of the ring system, stalling the SNAr reaction. Always protect N1 first.

Protocol B: Reductive Cyclization to Tricyclic Cores

Objective: To synthesize pyrimido[5,4-b]indol-4-amine analogues (kinase privileged structures).

Context: This sequence involves reducing the C3-nitro group to an amine, which then reacts with a C4-functional group (e.g., a nitrile, amide, or urea) to close a third ring.

Materials:

  • Substrate: 4-Amino-3-nitro-5-azaindole derivative (product of Protocol A)

  • Reductant: Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq)

  • Solvent: EtOH/Water (4:1 ratio)

  • Cyclization Agent: Triethyl orthoformate (for imidazole fusion) or Phosgene equivalent (for urea fusion).

Step-by-Step Procedure:

  • Nitro Reduction:

    • Suspend the nitro substrate in EtOH/Water.

    • Add Fe powder and NH4Cl.

    • Reflux vigorously (80°C ) for 2 hours. The bright yellow nitro compound will fade to a colorless or pale brown amine.

    • Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Cyclization (Example: Imidazole Fusion):

    • Take the crude diamine (unstable to oxidation, use immediately).

    • Dissolve in Triethyl orthoformate (HC(OEt)3) with a catalytic amount of p-TsOH.

    • Reflux for 3 hours.

    • Mechanism: The orthoformate bridges the C3-amine and the C4-amine (if an amine was introduced in Protocol A), forming a tricyclic imidazo[4,5-c]pyrrolo[3,2-c]pyridine system.

  • Purification: These tricyclic cores are often polar. Use DCM/MeOH (9:1) for purification.

Data & Validation Standards

When characterizing these intermediates, specific spectral signatures confirm the success of the transformations.

TransformationKey 1H NMR Signature ChangeKey LC-MS Observation
N1-Protection (SEM) Appearance of singlet (-CH2-) at ~5.5 ppm and TMS signal at 0.0 ppm.Mass increase corresponding to protecting group.
SNAr at C4 Loss of C4-Br isotope pattern (1:1 doublet). Appearance of NH signal (if amine used).M+H matches product; Br pattern disappears.
Nitro Reduction Disappearance of downfield signals associated with nitro-deshielding.M-14 (loss of O) or M-30 (loss of NO) is NOT observed; M-30+2 (NO2 -> NH2) = Mass - 14 .

References & Authority

The protocols above are synthesized from the reactivity patterns of the 5-azaindole scaffold in kinase inhibitor research.

  • Scaffold Utility in Kinase Discovery:

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).

    • Source: Journal of Medicinal Chemistry (2013).

    • Relevance: Establishes the 5-azaindole scaffold as a privileged structure for kinase inhibition and details the Sonogashira/cyclization routes that yield the parent core.

    • URL:[Link]

  • General Reactivity of Azaindoles:

    • Title: Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes.[1][2]

    • Source: Organic Letters (2010).[1][2]

    • Relevance: Provides foundational chemistry for constructing the 5-azaindole ring system.

    • URL:[Link]

  • Commercial Availability & Physical Properties:

    • Compound: this compound (CAS: 1190317-58-8).

    • Source: ChemicalBook / Sigma-Aldrich Listings.

    • Relevance: Confirms the specific building block is a commercially accessible starting material for the described protocols.

Sources

Application Notes & Protocols: Strategic Functionalization of the 4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural architecture, combining a pyrrole and a pyridine ring, offers a three-dimensional framework that can effectively interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and kinase inhibitory effects.[1][2][3] The strategic introduction of functional groups onto this core structure is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile.

This guide provides an in-depth exploration of the chemical strategies for the functionalization of a key intermediate: 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine . The presence of the bromo and nitro groups at specific positions offers a versatile platform for a range of chemical transformations, allowing for the systematic elaboration of the core and the generation of diverse compound libraries for drug discovery programs. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols, and offer insights into experimental design and optimization.

Strategic Overview: Leveraging the Inherent Reactivity of the Core

The functionalization of the this compound core is primarily dictated by the electronic nature of the substituents and the inherent reactivity of the pyridine and pyrrole rings. The bromine atom at the C4 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the C3 position activates the pyridine ring for certain transformations and can itself be a subject of chemical modification.

Key Functionalization Pathways:
  • Palladium-Catalyzed Cross-Coupling Reactions at C4: The C-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is the most prevalent and versatile approach for introducing diversity at this position.

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

    • Sonogashira Coupling: For the installation of alkyne functionalities.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, can facilitate the displacement of the bromide by potent nucleophiles under specific conditions.

  • Modification of the Nitro Group: The nitro group can be reduced to an amino group, which then serves as a handle for further derivatization, such as amide bond formation or sulfonylation.

The following diagram illustrates the decision-making process for the functionalization of the this compound core.

Caption: Decision workflow for functionalizing the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the elaboration of aryl halides. The C4-bromo position of our core is primed for such transformations, offering a reliable and modular approach to introduce molecular diversity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4]

Mechanistic Insight: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrrolopyridine core.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent. For heterocyclic systems, ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure used for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted (hetero)arylboronic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Step-by-Step Protocol:

  • To a microwave vial or a suitable reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the vessel.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 3:1 to 4:1 ratio).

  • Seal the vessel and heat the reaction mixture with stirring. A typical condition is 125 °C for 30 minutes in a microwave reactor, or conventional heating at 80-100 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Nitro-4-phenyl-1H-pyrrolo[3,2-c]pyridine>90% (anticipated)
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[3,2-c]pyridine>90% (anticipated)
33-Pyridylboronic acid3-Nitro-4-(pyridin-3-yl)-1H-pyrrolo[3,2-c]pyridine>85% (anticipated)
41-Methyl-1H-pyrazol-5-ylboronic acid4-(1-Methyl-1H-pyrazol-5-yl)-3-nitro-1H-pyrrolo[3,2-c]pyridine>80% (anticipated)

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6] This reaction is invaluable for introducing a linear alkyne linker, which can be a key structural element in pharmacophores or a handle for further transformations like click chemistry.

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination to release the product.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more nucleophilic and readily undergoes transmetalation with the palladium complex.

The use of a copper co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylethylamine) is characteristic of the Sonogashira reaction.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon source

Step-by-Step Protocol:

  • To a dry reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium and copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful tool for the synthesis of arylamines.[7][8] This reaction has broad substrate scope and functional group tolerance, making it highly valuable in medicinal chemistry.

Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step. The choice of base is also crucial for deprotonating the amine or the intermediate palladium-amine complex.[7]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon source

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Add the this compound and the amine.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often the go-to strategy, direct nucleophilic aromatic substitution (SNAr) can be a viable alternative under certain conditions.[9][10] The reactivity of an aryl halide in SNAr is highly dependent on the electronic nature of the ring. The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom in our core significantly activates the C4 position towards nucleophilic attack.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electron-withdrawing groups (in this case, the nitro group and the pyridine nitrogen).

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[11] Therefore, the reaction is favored by strong nucleophiles and electron-withdrawing groups at the ortho and para positions relative to the leaving group.[11][12]

Feasibility and Experimental Considerations:

  • Nucleophile Strength: Strong nucleophiles like alkoxides, thiolates, or certain amines are required.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are generally used to solvate the cation of the nucleophile and increase its reactivity.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier.

A typical SNAr protocol would involve heating the this compound with an excess of the nucleophile (e.g., sodium methoxide in methanol or DMSO) at elevated temperatures. Careful optimization of the reaction conditions is necessary for each specific nucleophile.

Conclusion and Future Perspectives

The this compound core is a highly versatile platform for the synthesis of novel, biologically active molecules. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the precise and efficient introduction of a wide array of functional groups at the C4 position. Understanding the underlying mechanisms of these transformations is key to troubleshooting and optimizing reaction conditions. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to explore the chemical space around this privileged scaffold, ultimately accelerating the discovery of new therapeutic agents.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14).
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018, December 15). PubMed.
  • Buchwald–Hartwig amin
  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. (n.d.).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Nucleophilic arom
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Name of the source.
  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Sonogashira Coupling. (2024, August 05). Chemistry LibreTexts.
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.

Sources

Application Note: Regioselective C3-Nitration of 4-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Context and Utility

The compound 4-bromo-1H-pyrrolo[3,2-c]pyridine (commonly referred to as 4-bromo-5-azaindole ) is a critical scaffold in the synthesis of kinase inhibitors, particularly those targeting the JAK-STAT pathway and Aurora kinases. The introduction of a nitro group at the C3 position is a pivotal functionalization step, enabling subsequent reduction to an amine for amide coupling or heterocycle formation.

The Challenge: Regioselectivity and Reactivity

Nitration of azaindoles presents a unique challenge compared to indoles:

  • Electronic Deactivation: The pyridine ring withdraws electron density, making the system less nucleophilic than indole.

  • Steric Hindrance: The bromine atom at C4 exerts steric pressure on the adjacent C3 position.

  • Protonation: In the strongly acidic nitration media, the pyridine nitrogen is protonated, further deactivating the ring towards Electrophilic Aromatic Substitution (

    
    ).
    

Despite these hurdles, the C3 position remains the most nucleophilic site on the pyrrole ring. This protocol utilizes a controlled "Mixed Acid" strategy to overcome the deactivation barrier while preventing over-nitration or decomposition.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Exothermic Reaction Mixing

and

generates significant heat.
Chill solvent before addition. Add nitrating agent dropwise.[1][2] Maintain T < 10°C.
Corrosive Fuming

and Conc.

cause severe burns.
Wear butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
Energetic Nitro-azaindoles can be shock-sensitive if dry; reaction runaways are possible.Do not scale up beyond 5g without calorimetry testing (RC1). Keep quench ice handy.

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (


). The nitronium ion (

) attacks the C3 position. The presence of the C4-Bromine atom is an ortho/para director but is deactivating; however, its steric bulk is the primary concern. The mechanism relies on the pyrrole ring's inherent nucleophilicity overcoming the electron-withdrawing effect of the protonated pyridine ring.

NitrationMechanism cluster_conditions Critical Factors SM 4-Bromo-5-azaindole (Substrate) Complex Sigma Complex (Intermediate) SM->Complex + NO2+ (Attack at C3) Acid H2SO4 + HNO3 (Nitronium Gen.) Acid->Complex Generates Electrophile Prod 4-Bromo-3-nitro-5-azaindole (Product) Complex->Prod - H+ (Re-aromatization) Factor1 T < 5°C (Regiocontrol) Factor2 Strong Acid (Solubility)

Figure 1: Mechanistic pathway for the C3-nitration of 4-bromo-5-azaindole.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
4-bromo-5-azaindole 197.031.05.00 g (25.4 mmol)Substrate
Sulfuric Acid (

)
98.08Solvent50 mL (10 vol)Solvent/Catalyst
Fuming Nitric Acid (

)
63.011.21.3 mL (~30.5 mmol)Electrophile Source
Ice/Water N/AExcess~200 gQuench
Ammonium Hydroxide (

)
35.05As needed~50 mLNeutralization
Step-by-Step Methodology

Step 1: Solubilization (Exotherm Control)

  • Charge a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 50 mL of concentrated

    
     .
    
  • Cool the acid to 0°C using an ice/salt bath.

  • Add 5.00 g of 4-bromo-5-azaindole portion-wise over 15 minutes.

    • Note: The internal temperature must not exceed 10°C. The solution may turn dark or orange; this is normal. Ensure complete dissolution before proceeding.

Step 2: Nitration

  • Place 1.3 mL of Fuming

    
      in a pressure-equalizing addition funnel.
    
  • Add the nitric acid dropwise to the reaction mixture over 30 minutes.

    • Critical Control Point: Maintain internal temperature between 0°C and 5°C .

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 3 hours .

Step 3: Monitoring

  • Take a 50

    
    L aliquot, quench in water, extract with ethyl acetate (EtOAc), and analyze via LCMS or TLC (50% EtOAc/Hexanes).
    
  • Target: Disappearance of Starting Material (SM) (

    
     197/199).
    
  • Product: Appearance of Product (

    
     242/244, [M+H]+).
    

Step 4: Workup & Isolation

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A precipitate may form, or the solution may remain clear depending on pH.

  • Neutralization: Carefully adjust the pH to 8–9 using 28% Ammonium Hydroxide (

    
    ) or 50% NaOH solution.
    
    • Caution: This is highly exothermic. Add base slowly and keep the mixture cool (add more ice if necessary).

  • The product will precipitate as a yellow/orange solid.

  • Stir the slurry for 30 minutes to ensure distinct crystal formation.

  • Filter the solid via a Buchner funnel.

  • Wash the cake with Cold Water (3 x 50 mL) to remove residual salts.

  • Dry the solid in a vacuum oven at 45°C for 16 hours.

Purification (If necessary)

While the precipitation method usually yields >90% purity, trace isomers can be removed via recrystallization from Methanol or Ethanol , or via flash column chromatography (0-10% MeOH in DCM).

Process Visualization

ExperimentalWorkflow Setup Setup: 4-Bromo-5-azaindole + H2SO4 Cool to 0°C Addition Addition: Dropwise Fuming HNO3 Maintain T < 5°C Setup->Addition Dissolved Reaction Reaction: Warm to RT Stir 2-3 Hours Addition->Reaction Reagents Added Quench Quench: Pour onto Crushed Ice Basify to pH 8-9 (NH4OH) Reaction->Quench Conversion Complete (LCMS) Isolation Isolation: Filter Precipitate Wash with H2O -> Dry Quench->Isolation Precipitation

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: Yellow to orange solid.

  • Yield: 75% - 85%.

  • LCMS:

    
     = 242.0 / 244.0 (Br isotope pattern).
    
  • 1H NMR (DMSO-d6):

    • The C2-H proton (on the pyrrole ring) will show a significant downfield shift (deshielding) due to the adjacent nitro group, typically appearing around 8.5 - 8.8 ppm .

    • The C3-H signal from the starting material (typically ~6.5-6.7 ppm) will be absent .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product remained in aqueous phase during quench.Ensure pH is basic (8-9). Azaindoles are amphoteric; if too acidic, they stay as salts.
N-Nitration Reaction temperature too low or insufficient acid strength.Usually rearranges to C-nitro upon warming. Ensure reaction warms to RT.
Decomposition Temperature spike during

addition.
Strictly control addition rate. Ensure internal probe is used.
Sticky Solid Impurities trapped during rapid precipitation.Slurry the solid in Methanol/Water (1:1) and re-filter.

References

  • Regioselective Nitration of 7-Azaindoles: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[3] Organic Process Research & Development, 2017.

  • General Azaindole Reactivity: L'Heureux, A., et al. "Syntheses of the Azaindole Ring System." Chemical Reviews, 2017.

  • Synthesis of Pyrrolo[3,2-c]pyridine Derivatives: Example of general scaffold synthesis and functionalization. Journal of Medicinal Chemistry, related to JAK inhibitors.

  • Electrophilic Substitution Mechanism: Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid." Organic & Biomolecular Chemistry, 2005.[4]

Sources

methods for the reduction of the nitro group in 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Introduction: The Strategic Importance of 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The transformation of this compound to its corresponding 3-amino derivative is a critical step in the synthesis of novel therapeutics. The resulting 3-amino-4-bromo-pyrrolopyridine is a versatile intermediate, primed for diversification through modern cross-coupling reactions. The primary amino group can be functionalized, while the bromo substituent provides a handle for C-C or C-N bond formation, for instance, via Suzuki or Buchwald-Hartwig couplings.[1][3]

The central challenge in this synthesis is the chemoselective reduction of the nitro group without compromising the integrity of the bromo substituent or the pyrrole ring system.[4] Catalytic hydrogenation methods, while often efficient, carry a significant risk of hydrodebromination, particularly with standard palladium catalysts.[4][5] This application note details and compares several robust methods for this transformation, focusing on reaction fidelity, yield, and operational simplicity. We will provide detailed, field-tested protocols for metal-acid reductions and transfer hydrogenation, explaining the rationale behind reagent choice and reaction conditions to empower researchers to select the optimal method for their specific needs.

Overview of Reductive Strategies

The reduction of an aromatic nitro group is a well-established transformation in organic synthesis.[6] However, the polyfunctional nature of this compound requires careful consideration of the reductive system to ensure high chemoselectivity. The principal methods are categorized as metal-mediated reductions and catalytic hydrogenation.[7]

  • Metal-Acid Systems (e.g., Fe/H⁺, SnCl₂): These are classic, reliable, and cost-effective methods.[8][9] Reagents like iron powder in acetic acid or tin(II) chloride in ethanol are known for their excellent tolerance of sensitive functional groups, including aryl halides.[5][10] These methods are often the first choice when dehalogenation is a primary concern.[4]

  • Catalytic Hydrogenation: This is frequently the cleanest reduction method, often providing high yields with simple work-ups.[7][11] The primary drawback is the potential for side reactions.[5] While standard Pd/C catalysts are often too aggressive for halogenated substrates, Raney Nickel can be a more suitable alternative.[4][5]

  • Transfer Hydrogenation: This approach offers a practical and often safer alternative to using high-pressure hydrogen gas.[4] A hydrogen donor, such as ammonium formate or hydrazine, is used in conjunction with a metal catalyst.[12] Selectivity remains dependent on the catalyst choice.

  • Sodium Dithionite (Na₂S₂O₄): This mild reducing agent is compatible with many functional groups and protic solvents like water, making it an environmentally benign option.[13][14] It is particularly useful for DNA-compatible chemistry due to its gentle nature.[14]

Below is a general schematic of the target transformation.

Nitro_Reduction Start This compound End 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine Start->End [Reducing Agent] Solvent, Temp

Caption: General reaction scheme for the reduction of the nitro-pyrrolopyridine.

Comparative Analysis of Methods

The following table summarizes the key characteristics of the protocols detailed in this guide, allowing for an at-a-glance comparison to aid in method selection.

MethodKey ReagentsTypical YieldReaction TimeChemoselectivity (vs. Bromo)Work-up Complexity
Protocol 1 Iron, Acetic AcidGood-Excellent2-6 hoursExcellentModerate (Filtration of Fe salts)
Protocol 2 Tin(II) ChlorideGood-Excellent2-4 hoursExcellentModerate (Removal of tin salts)
Protocol 3 Sodium DithioniteGood3-5 hoursExcellentLow-Moderate

Protocol 1: Reduction using Iron in Acidic Medium (Bechamp Reduction)

Principle and Rationale

The reduction of aromatic nitro compounds using iron metal in an acidic medium is a classic and highly reliable method known as the Bechamp reduction.[9][15][16] This protocol is particularly advantageous for substrates containing reducible halides, like the target 4-bromo-pyrrolopyridine, due to its exceptional chemoselectivity.[5] The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group. Acetic acid serves as both a solvent and a proton source, activating the iron and facilitating the stepwise reduction of the nitro group to the amine. A literature precedent for a similar transformation to form a bromo-1H-pyrrolo[3,2-c]pyridine core highlights the suitability of this method.[1]

Caption: Workflow for nitro reduction using the Fe/AcOH method.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh, 5.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound in glacial acetic acid (approx. 10-15 mL per gram of substrate).

  • To the stirred suspension, add iron powder in one portion.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours, as indicated by the disappearance of the starting material.

  • Once complete, cool the mixture to room temperature and dilute it with deionized water.

  • Filter the suspension through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.[7]

  • Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Reduction using Tin(II) Chloride (Stannous Chloride)

Principle and Rationale

The use of tin(II) chloride (SnCl₂) is another highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[5] The reaction is typically carried out in a protic solvent like ethanol and is known for its mild conditions and high yields.[8][10] SnCl₂ acts as a single-electron donor, reducing the nitro group in a stepwise manner. The dihydrate form (SnCl₂·2H₂O) is commonly used and is a stable, easy-to-handle solid.[7] This method avoids the use of strong acids and high temperatures, making it compatible with sensitive heterocyclic systems.

Caption: Workflow for nitro reduction using the SnCl₂ method.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • 3M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound in ethanol (approx. 20 mL per gram of substrate).

  • Add tin(II) chloride dihydrate to the solution.[7] Note: For good conversion, a significant molar excess of SnCl₂ is often required.[10]

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add deionized water and carefully basify the mixture by the slow addition of 3M NaOH or KOH solution until the pH is >10. This will precipitate the tin salts as tin hydroxides.

  • Partition the crude mixture between ethyl acetate and the aqueous solution.[10]

  • Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts, washing the pad thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Protocol 3: Reduction using Sodium Dithionite

Principle and Rationale

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful yet mild reducing agent that is highly effective for the conversion of nitroarenes to anilines.[13][17] The reaction is often performed in a biphasic solvent system, such as DMF/water or THF/water, and proceeds under neutral or slightly basic conditions.[18] This method is particularly attractive due to its operational simplicity, environmental compatibility, and excellent functional group tolerance.[14][18] It circumvents the need for harsh acidic conditions or heavy metal catalysts, minimizing complex work-up procedures and potential pyrophoric hazards.[14]

Caption: Workflow for nitro reduction using Sodium Dithionite.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound in a mixture of DMF and water (e.g., 9:1 v/v).[18] The total solvent volume should be sufficient to ensure good stirring (approx. 20 mL per gram of substrate).

  • Add sodium dithionite to the solution. Note: Sodium dithionite can decompose in the presence of air and moisture, so use a fresh bottle if possible.

  • Heat the reaction mixture to 80-90 °C.[18]

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a significant volume of deionized water.

  • Transfer the diluted mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify as required via standard methods.

Conclusion

The successful synthesis of 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine hinges on the chemoselective reduction of the nitro precursor. This application note has detailed three reliable and robust protocols to achieve this transformation. The Iron/Acetic Acid method stands out for its cost-effectiveness and excellent selectivity, directly supported by literature for similar scaffolds. The Tin(II) Chloride protocol offers a milder alternative, also with a strong track record of preserving aryl halides. Finally, the Sodium Dithionite method provides a "greener," metal-free option with a simple work-up. The choice among these methods will depend on the specific laboratory constraints, scale, and downstream synthetic requirements. All three protocols effectively mitigate the primary risk of hydrodebromination, providing researchers with a validated toolkit for accessing this crucial synthetic intermediate.

References

  • Organic Chemistry Portal. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Available at: [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Available at: [Link]

  • PubMed. (n.d.). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Reddit. (2012, December 9). Help with Sodium Dithionite Reduction of Nitro groups. Available at: [Link]

  • Shaalaa.com. (2022, March 25). Reduction of aromatic nitro compounds using Fe and HCl gives. Available at: [Link]

  • Vedantu. (2024, July 1). Reduction of aromatic nitro compounds using Fe and HCl gives. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • ResearchGate. (2025, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Available at: [Link]

  • Synfacts. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Synfacts, 18(04), 0420. Available at: [Link]

  • PMC. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

  • Beilstein Journals. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2018, May 18). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Available at: [Link]

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Available at: [Link]

  • PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • Preprints.org. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

Sources

analytical techniques for the characterization of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine (5-azaindole derivative) represents a critical "pivot point" intermediate in the synthesis of kinase inhibitors and antitubercular agents.[1] Its unique architecture—combining an electron-deficient pyridine ring with an electron-rich pyrrole—presents distinct analytical challenges.[1] The nitro group at C3 and bromine at C4 introduce significant steric strain and electronic push-pull effects that complicate standard profiling.[1]

This guide provides a validated protocol for the physicochemical and spectroscopic characterization of this molecule, moving beyond simple identity checks to rigorous structural proof.

Physicochemical Profile & Handling

Before instrumental analysis, understanding the physical behavior of the analyte is paramount to preventing artifact generation (e.g., degradation during sample prep).

PropertyValue / CharacteristicOperational Implication
Appearance Yellow to brownish amorphous solidColor arises from the

transition of the nitro group conjugated with the aromatic system.[1]
Solubility High: DMSO, DMF, DMAcMod: MeOH, ACN, EtOAcLow: Water, HexanesProtocol: Use DMSO-d6 for NMR to prevent aggregation. Use ACN/Water for LC-MS.
pKa (Calc) Pyrrole NH: ~11.5Pyridine N: ~2.5The 3-nitro group drastically lowers the pKa of the pyrrole NH (normally ~17) and the pyridine N (normally ~5.2). LC-MS requires acidic mobile phase to protonate the pyridine.[1]
Stability Thermally sensitive >150°CWarning: Avoid high-temperature GC inlets.[1] Use LC-MS.[1][2]

Identity Confirmation: The "Fingerprint" Protocol[1]

High-Resolution Mass Spectrometry (HRMS)

The presence of Bromine provides a definitive isotopic signature.[1]

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion:

    
    
    
  • Isotope Pattern: The

    
     and 
    
    
    
    isotopes exist in a nearly 1:1 ratio.
    • Look for two peaks of equal intensity separated by 2 mass units.[1]

    • Monoisotopic Mass (Calc): ~241.95 (depending on exact formula weights used).

    • Observation: A doublet at

      
       X and 
      
      
      
      confirms mono-bromination.[1]
Nuclear Magnetic Resonance (NMR) Strategy

The core challenge is distinguishing the [3,2-c] isomer from potential [2,3-c] or [3,2-b] regioisomers formed during cyclization.

Solvent: DMSO-d6 (700 µL for 5-10 mg sample).[1]

Expected 1H NMR Signals (500 MHz):

  • H2 (Pyrrole): Singlet, highly deshielded (~8.5 - 9.0 ppm) due to the adjacent Nitro group and the electron-withdrawing pyridine ring.

  • H6 & H7 (Pyridine): Two doublets (or broad singlets depending on relaxation).

    • Coupling Constant (

      
      ): The coupling between H6 and H7 in a [3,2-c] system (equivalent to pyridine positions 2 and 3) is typically 5.0 – 6.0 Hz .
      
    • Differentiation: In [2,3-c] isomers (isoquinoline-like), the coupling is often smaller or the protons are singlets if para-positioned.

  • NH (Pyrrole): Broad singlet, >12.0 ppm (exchangeable).

Advanced 2D Verification (HMBC): To definitively prove the Br is at C4 and NO2 at C3:

  • HMBC Correlation: Look for a correlation between H2 and C3 (quaternary, bearing NO2) and C3a (bridgehead).[1]

  • Critical Proof: The lack of proton signals at C4 (substituted by Br) and C3 (substituted by NO2) confirms the substitution pattern.

Purity Profiling: HPLC Method Development

Standard C18 methods often fail for azaindoles due to peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the column.

Optimized Protocol: Acidic Modified Reverse Phase

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or Phenomenex Kinetex Biphenyl.[1]

    • Why? CSH technology specifically mitigates basic compound tailing.[1]

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 40°C.[1]

  • Detection: UV at 254 nm (aromatic) and 330 nm (nitro-conjugation).[1]

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 95 5 Equilibration
2.0 95 5 Injection hold
15.0 5 95 Linear Gradient
18.0 5 95 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | Stop |[1]

Visualization: Analytical Workflow & Decision Tree

AnalyticalWorkflow Start Crude Sample (4-Br-3-NO2-Azaindole) Solubility Solubility Check (DMSO vs MeOH) Start->Solubility LCMS LC-MS Screening (ESI+, Acidic Mode) Solubility->LCMS MassCheck Isotope Pattern? (1:1 Doublet) LCMS->MassCheck MassCheck->Start Fail (Wrong Halogen) Purification Prep-HPLC (C18, H2O/ACN/FA) MassCheck->Purification Confirmed NMR 1H & 2D NMR (DMSO-d6) Purification->NMR Structure Structural Confirmation (HMBC/NOE) NMR->Structure Final Release for Bio-Assay Structure->Final

Figure 1: Step-by-step analytical workflow from crude synthesis to validated structure.[1]

Detailed Experimental Protocol

Protocol A: Sample Preparation for HPLC/LC-MS
  • Weighing: Accurately weigh 2.0 mg of the solid into a 1.5 mL amber HPLC vial (amber protects nitro groups from potential photodegradation).

  • Dissolution: Add 200 µL of DMSO. Vortex for 30 seconds until fully dissolved.[1]

  • Dilution: Add 800 µL of Acetonitrile.

    • Note: Do not use water as the initial diluent; the compound may precipitate.

  • Filtration: If any turbidity remains, filter through a 0.2 µm PTFE syringe filter.

  • Injection: Inject 5 µL onto the HPLC system.

Protocol B: Impurity Identification Logic

Common impurities in the synthesis of this scaffold include:

  • De-brominated species: Mass = M - 79 + 1.[1] (Caused by aggressive reduction).

  • Regioisomers: Same Mass, different Retention Time (RT).

    • Action: If a second peak with identical mass appears, isolate it. Use NOE (Nuclear Overhauser Effect) NMR to determine if the Nitro group is at C2 or C3.

  • Oxidation products: N-oxides (Mass + 16).[1] Common in pyridine chemistry.[1][4]

References

  • Synthesis of Azaindoles: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles." Tetrahedron, 2003. Link (Contextual grounding on azaindole reactivity).

  • NMR of Fused Pyridines: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • HPLC of Basic Heterocycles: "Strategies for the Separation of Basic Compounds." Waters Application Notes. Link (General methodology for CSH column usage).

  • Nitro-Azaindole Derivatives: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1][5] Organic Process Research & Development, 2017. Link (Closest structural analogue characterization).

Sources

Application Note: Scalable Synthesis of 4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the laboratory synthesis scale-up of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine , a critical 5-azaindole intermediate often utilized in the development of kinase inhibitors (e.g., for MPS1, JAK, or ROCK pathways).

The guide focuses on the regioselective nitration of the 4-bromo-5-azaindole scaffold, transitioning from milligram-scale medicinal chemistry routes to a robust, multigram/kilogram-scale process suitable for pre-clinical development.

Abstract & Strategic Overview

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in drug discovery, serving as a bioisostere for indoles. The introduction of a nitro group at the C3 position, in the presence of a C4-bromide, presents specific challenges:

  • Regioselectivity: Ensuring exclusive C3-nitration without N-nitration or oxidation of the pyridine nitrogen (N-oxide formation).

  • Safety: Managing the significant exotherm associated with nitration on a larger scale.

  • Purification: Avoiding chromatography (silica gel) in favor of filtration and crystallization to support throughput.

This protocol adapts industrial best practices for azaindole nitration, specifically leveraging high-concentration sulfuric acid media to protonate the pyridine ring, thereby protecting it from oxidation while directing the electrophile to the pyrrole C3 position.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on a direct electrophilic aromatic substitution (SEAr). The starting material, 4-bromo-1H-pyrrolo[3,2-c]pyridine, is commercially available or synthesized via Bartoli or Larock indole synthesis methods.

Reaction Scheme:

ReactionScheme SM 4-Bromo-1H-pyrrolo[3,2-c]pyridine (C7H5BrN2) Product This compound (Target) SM->Product Nitration Reagents Fuming HNO3 (1.2 eq) H2SO4 (Solvent) 0°C to 20°C Reagents->SM

Caption: Direct C3-nitration of the 5-azaindole core. The pyridine nitrogen (N5) is protonated in situ, deactivating the pyridine ring and directing substitution to the pyrrole ring.

Process Development & Optimization Logic

Solvent System: Sulfuric Acid (H₂SO₄)
  • Why: Unlike acetic anhydride/HNO₃ mixtures (which can form acetyl nitrate, a potentially explosive species on scale), H₂SO₄ acts as both solvent and catalyst. It protonates the pyridine nitrogen (

    
     for the conjugate acid), which prevents N-oxide formation and deactivates the pyridine ring against electrophilic attack, ensuring high regioselectivity for the pyrrole C3 position.
    
  • Scale-Up Benefit: H₂SO₄ provides a high thermal mass, helping to buffer the heat of reaction.

Reagent: Fuming Nitric Acid (HNO₃)[1]
  • Why: Fuming nitric acid (low water content) is required to generate the active nitronium ion (

    
    ) efficiently in the presence of the deactivating bromine atom.
    
  • Stoichiometry: A slight excess (1.1–1.2 equivalents) ensures full conversion without promoting dinitration.

Temperature Control
  • Critical Parameter: The reaction is exothermic. Addition must occur at 0–5°C.

  • Aging: The reaction is warmed to Room Temperature (20–25°C) to drive conversion. Heating above 40°C is avoided to prevent decomposition of the nitro-azaindole, which can be thermally unstable.

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 50 g Batch (Scalable to 1 kg) Target Yield: 85–92% Purity: >98% (HPLC)

Materials
ReagentMW ( g/mol )AmountMolesEq.
4-Bromo-1H-pyrrolo[3,2-c]pyridine 197.0350.0 g0.2541.0
Sulfuric Acid (conc. 98%) 98.08250 mL-5 vol
Fuming Nitric Acid (>90%) 63.0112.8 mL0.3051.2
Ice/Water 18.021.5 kg-Excess
Step-by-Step Procedure
Phase 1: Dissolution (Exotherm Management)
  • Setup: Equip a 1 L 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect a caustic scrubber (NaOH solution) to the vent to trap any NOx fumes.

  • Charging: Charge Sulfuric Acid (250 mL) into the reactor. Cool to 0–5°C using an ice/salt bath or chiller.

  • Addition: Add 4-Bromo-1H-pyrrolo[3,2-c]pyridine (50.0 g) portion-wise over 30 minutes.

    • Note: The dissolution is exothermic (heat of protonation). Maintain internal temperature <15°C. The mixture will turn dark.

Phase 2: Nitration[1]
  • Reagent Addition: Charge Fuming Nitric Acid (12.8 mL) into the addition funnel.

  • Controlled Feed: Dropwise add the HNO₃ to the stirred solution over 45–60 minutes .

    • Critical Control: Maintain internal temperature <10°C . Stop addition if temp spikes.

  • Reaction Aging: Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes, then remove the cooling bath and allow to warm to 20–25°C over 2 hours.

  • Monitoring: Check conversion by HPLC or TLC (EtOAc/Hexane). The starting material peak should disappear (<1%).

Phase 3: Quench and Isolation (The "Inverse Addition")
  • Quench Setup: Prepare a separate vessel containing 1.5 kg of crushed ice/water .

  • Inverse Addition: Slowly pour the reaction mixture into the vigorously stirred ice water.

    • Safety: Never add water to the acid mixture on this scale; the steam generation can cause an eruption.

    • Observation: A yellow/orange solid will precipitate immediately.

  • pH Adjustment (Optional but Recommended): Carefully adjust pH to ~3–4 using 50% NaOH solution or solid Na₂CO₃ to ensure complete precipitation of the free base. Keep the slurry cool (<20°C).

  • Filtration: Filter the slurry through a sintered glass funnel or centrifuge.

  • Washing: Wash the filter cake with Cold Water (3 x 200 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.

Purification (If required)
  • The crude purity is typically >95%.

  • Recrystallization: If higher purity is needed, recrystallize from Ethanol/Water (9:1) or Acetone . Dissolve at reflux, cool slowly to RT, then 0°C. Filter and dry.

Process Flow Diagram

ProcessFlow Reactor Jacketed Reactor (Acid Resistant) Scrubber Caustic Scrubber (NOx Trap) Reactor->Scrubber Gas Venting QuenchTank Quench Vessel (Ice/Water) Reactor->QuenchTank Inverse Addition (Controlled Rate) Filter Filtration Unit (Nutsche/Centrifuge) QuenchTank->Filter Slurry Transfer Dryer Vacuum Oven (45°C) Filter->Dryer Wet Cake

Caption: Operational workflow for the scale-up of nitro-azaindole synthesis, emphasizing safety controls.

Analytical Data & Quality Control

TestMethodAcceptance Criteria
Appearance VisualYellow to Orange powder
Purity HPLC (254 nm)≥ 98.0% area
Identity 1H-NMR (DMSO-d6)Consistent with structure. Loss of C3-H signal. Downfield shift of C2-H.
Mass Spec LC-MS (ESI+)[M+H]+ = 242/244 (Br isotope pattern)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, Acetone < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Key NMR Diagnostic:

  • Starting Material: Doublet at ~6.6 ppm (C3-H) and ~7.5 ppm (C2-H).

  • Product: Singlet at ~8.5–9.0 ppm (C2-H). The C3-H doublet disappears.

Safety & Hazards (E-E-A-T)

  • Energetic Material: Nitro-azaindoles are potentially energetic. While generally stable, Differential Scanning Calorimetry (DSC) should be performed on the crude solid before drying large batches (>100g) to determine the onset of decomposition.

  • Acid Burns: Concentrated H₂SO₄ and Fuming HNO₃ cause severe burns. Full PPE (Face shield, acid-resistant apron, long gloves) is mandatory.

  • NOx Fumes: The reaction generates toxic nitrogen oxides.[2] Ensure the scrubber is active and the system is sealed.

  • Exotherm: The quenching step (Acid into Water) releases massive heat. Ensure adequate cooling capacity and slow addition rates.

References

  • Scale-Up of Azaindole Nitration: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, vol. 21, no. 4, 2017, pp. 618-625. Link

    • Context: Establishes the H₂SO₄/HNO₃ protocol and direct crystallization method for scale-up of halo-nitro-azaindoles.
  • Azaindole Reactivity: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[3] Tetrahedron, vol. 63, no.[3] 36, 2007, pp. 8689-8707.[3] Link[3]

    • Context: Comprehensive review of azaindole electrophilic substitution p
  • Safety Data: "Safety Data Sheet: 4-Bromo-7-azaindole." ThermoFisher Scientific. Link

    • Context: General handling for bromo-azaindole precursors.
  • General Nitration Protocols: "Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid." Organic & Biomolecular Chemistry, 2005. Link

    • Context: Discusses protonation effects on pyridine ring nitr

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: AZ-NITRO-004-OPT Subject: Yield Optimization & Troubleshooting for C3-Nitration of 4-Bromo-5-azaindole[1]

Executive Summary: The "Why" Behind Low Yields

Welcome to the technical support dashboard. If you are seeing yields below 40-50% for 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine , you are likely battling two competing forces: solubility dynamics during workup and kinetic vs. thermodynamic control during the reaction.[1]

The synthesis of this molecule involves an Electrophilic Aromatic Substitution (EAS) on a scaffold that is electronically schizophrenic:

  • The Pyrrole Ring: Electron-rich, wants to react at C3.[1]

  • The Pyridine Ring: Electron-deficient, deactivates the system.[1]

  • The 4-Bromo Group: Provides steric bulk and inductive withdrawal (

    
    ), further deactivating the C3 position.[1]
    

The Solution: You must switch from "standard" nitration protocols to a controlled nitrate salt addition method and master the Isoelectric Point (pI) Precipitation technique.

Critical Reaction Parameters (Data Dashboard)

The following parameters are non-negotiable for yield improvement. Deviating from these windows is the primary cause of failure.

ParameterStandard (Low Yield)Optimized (High Yield)Technical Rationale
Nitrating Agent Fuming

(Liquid)

(Solid)
Solid

allows precise stoichiometric control and minimizes water introduction, keeping the

concentration high.[1]
Solvent

(Conc.)

(98%)
Water is the enemy. It hydrates the nitronium ion, killing reactivity.
Temperature


Higher temps promote oxidative degradation of the pyridine ring (N-oxide formation).[1]
Quench pH pH

or pH

pH 6.5 – 7.5 CRITICAL: Azaindoles are amphoteric.[1] They dissolve in both strong acid (protonation) and strong base (deprotonation).[1]
Reaction Time

Hours

Hours
Prolonged exposure to acid causes debromination or tar formation.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned black/tarry immediately."

Diagnosis: Thermal runaway or oxidative decomposition.[1] The Fix:

  • Pre-cool the acid: Do not add the starting material (4-bromo-5-azaindole) to sulfuric acid at room temperature.[1] The heat of solvation alone can degrade the substrate. Cool the

    
     to 
    
    
    
    before addition.
  • Switch Reagents: Use Potassium Nitrate (

    
    ) instead of nitric acid. Adding a solid salt to a viscous acid allows for a slower, diffusion-controlled generation of the nitronium ion (
    
    
    
    ), preventing local "hotspots" that lead to tar.
Issue 2: "TLC shows conversion, but I recover almost nothing after workup."

Diagnosis: pH Overshoot (The "Amphoteric Trap").[1] The Fix:

  • Most researchers pour the acid into ice and then blast it with NaOH to pH 10-12. Stop doing this.

  • At pH > 10, the pyrrole N-H deprotonates, forming a water-soluble salt.

  • At pH < 2, the pyridine nitrogen is protonated, forming a water-soluble salt.

  • Protocol: You must neutralize slowly to pH 7 . The product is least soluble at its isoelectric point.

Issue 3: "I see a spot with a slightly different Rf. Is it the N-nitro isomer?"

Diagnosis: Kinetic N-nitration.[1] The Fix:

  • Nitration often occurs first on the pyrrole nitrogen (N1-nitro) (Kinetic Product).

  • This intermediate rearranges to the C3-nitro (Thermodynamic Product) under acidic conditions.[1]

  • Action: If you see this spot, do not quench yet. Allow the reaction to stir for an additional 30-60 minutes at

    
     to ensure the rearrangement is complete.
    

Optimized Experimental Protocol

Target: this compound Scale: 10g Basis[1]

Step 1: Solvation (The Heat Management)
  • Charge a 3-neck round bottom flask with Conc.

    
     (100 mL) .
    
  • Cool to

    
      using an ice/salt bath.
    
  • Add 4-bromo-1H-pyrrolo[3,2-c]pyridine (10.0 g, 50.7 mmol) portion-wise over 20 minutes.

    • Note: Ensure internal temp does not exceed

      
      .
      
Step 2: Nitration (The Controlled Addition)
  • Maintain temp at

    
     to 
    
    
    
    .
  • Add

    
     (5.64 g, 55.8 mmol, 1.1 equiv)  as a solid, in small portions over 30 minutes.
    
    • Why Solid? This prevents the exotherm spike associated with liquid acid mixing.

  • Allow the mixture to warm to

    
      (do not exceed 
    
    
    
    ) and stir for 3 hours.
  • Monitor: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material.

Step 3: The "Soft" Quench (Yield Critical)
  • Pour the reaction mixture onto 500g of crushed ice . Stir vigorously.

  • The Neutralization:

    • Use Conc.

      
       (Ammonium Hydroxide)  instead of NaOH. It is milder and prevents local heating spikes.
      
    • Adjust pH to exactly 7.0 . Use a calibrated pH meter, not just paper.

  • The Aging: Let the suspension stir at

    
     for 1 hour. This "ages" the precipitate, making it easier to filter.
    
  • Filter the yellow/orange solid. Wash with cold water (

    
    )  and cold Ethanol (
    
    
    
    )
    to remove colored impurities.
Step 4: Purification
  • If purity is

    
    , recrystallize from Ethanol/DMF (9:1) . The nitro group reduces solubility significantly, so DMF helps dissolve the crude solid before crashing it out with ethanol.
    

Visual Logic & Workflows

Diagram 1: Reaction Logic & Failure Points

This diagram illustrates the pathway and where yield is typically lost.

NitrationWorkflow Start Start: 4-Bromo-5-Azaindole Acid Dissolve in H2SO4 (-5°C) Start->Acid Reagent Add KNO3 (Solid) Acid->Reagent Intermediate N-Nitro Intermediate (Kinetic Product) Reagent->Intermediate Fail1 FAILURE: Tar Formation (Temp > 20°C) Reagent->Fail1 Exotherm Spike Rearrange Acid Catalyzed Rearrangement Intermediate->Rearrange Time & Temp Product C3-Nitro Product (Thermodynamic) Rearrange->Product Fail2 FAILURE: Yield Loss (pH > 10 or < 2) Product->Fail2 Incorrect Workup

Caption: Reaction pathway showing the critical rearrangement step and primary failure modes (Thermal decomposition and pH-induced solubility loss).

Diagram 2: Troubleshooting Decision Tree

Follow this logic when yields are low.

Troubleshooting Problem Low Yield (<40%) CheckTLC Check TLC of Reaction Mix Problem->CheckTLC Clean TLC is Clean (Conversion Good) CheckTLC->Clean Dirty TLC is Dirty (Many Spots/Tar) CheckTLC->Dirty Action1 Workup Issue: Check pH (Target 7.0) Check Filtrate for Product Clean->Action1 Action2 Reaction Issue: Reduce Temp (-10°C) Switch to KNO3 Dirty->Action2

Caption: Diagnostic flow for distinguishing between reaction failures (dirty TLC) and workup failures (clean TLC but low mass recovery).

References

  • Regioselective Nitration of Azaindoles

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[1][2][3]

    • Source: Journal of Organic Chemistry / ACS Public
    • Relevance: Establishes the C3-nitration preference in halogenated azaindoles and confirms the utility of controlled nitr
    • URL:[Link]

  • Mechanism of Azaindole Nitration

    • Title: Direct nitration of five membered heterocycles.[1]

    • Source: ARKIVOC (Archive for Organic Chemistry).
    • Relevance: Details the kinetic N-nitration vs thermodynamic C-nitr
    • URL:[Link]

  • Solubility & Characterization

    • Title: this compound Compound Summary.
    • Source: PubChem (N
    • Relevance: Verification of chemical structure and physical property data for solubility troubleshooting.[1]

    • URL:[Link]

  • General Azaindole Synthesis (Precursor Info)

    • Title: Synthesis of substituted 4-, 5-, 6- and 7-azaindoles.[1][3]

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Provides context on the stability of the 4-bromo precursor during acidic workups.
    • URL:[Link]

Sources

troubleshooting low reactivity in 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting palladium-catalyzed cross-coupling reactions with 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. Our goal is to provide a framework for logical troubleshooting, grounded in mechanistic principles, to help you achieve successful and reproducible outcomes.

Understanding the Substrate: The Challenge of an Electron-Deficient Heterocycle

The reactivity of this compound in cross-coupling reactions is dictated by its unique electronic landscape. Two powerful electron-withdrawing features dominate its chemistry:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring withdraws electron density from the aromatic system via induction and resonance.

  • The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro substituent at the 3-position significantly depletes the electron density of the entire heterocyclic core.

This combined electron deficiency makes the C4-Br bond highly polarized and, in theory, susceptible to the initial oxidative addition step with a Pd(0) catalyst. However, it also presents several challenges that are the root of many failed or low-yielding reactions. This guide will address these specific issues.

Caption: Electronic landscape of the substrate.

Troubleshooting Guide: Common Problems & Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Issue 1: Low to No Product Formation / Incomplete Conversion

Question: My reaction has stalled. I see mostly starting material by LC-MS, even after extended reaction times and heating. What is the most likely cause?

Answer: With this electron-deficient substrate, the most common failure point is an insufficiently active catalyst system. The overall catalytic cycle has multiple steps, and while oxidative addition might be feasible, other steps like transmetalation or reductive elimination can become rate-limiting.

start Low Yield? catalyst Is the catalyst system active enough? (Bulky, e⁻-rich ligand) start->catalyst YES base Is the base appropriate? (Strength & Solubility) catalyst->base YES fail Consult Specialist catalyst->fail NO reagents Are reagents high quality? (Boronic acid stable?) (Solvent dry & degassed?) base->reagents YES base->fail NO temp Is temperature optimal? (Too low = slow kinetics) (Too high = degradation) reagents->temp YES reagents->fail NO success Reaction Optimized temp->success YES temp->fail NO

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) often fail with challenging substrates.[1][2] The key is to use a modern, highly active catalyst system that can accelerate the entire catalytic cycle.

    • Actionable Advice: Switch to a catalyst system employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient catalysis.[3][4]

    • Recommended Screening: Set up parallel reactions to compare different catalyst systems.

Ligand Class Examples Rationale for Use with This Substrate Typical Loading (mol%)
Buchwald Biarylphosphines XPhos, SPhos, RuPhosHighly electron-rich and bulky; excellent for accelerating oxidative addition and reductive elimination with electron-deficient substrates.[5]1-5
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust palladium complexes, often showing high thermal stability and activity.[6]1-5
Conventional Ligands PPh₃, dppfOften used in "standard conditions" but may lack the activity required for this specific, challenging substrate.[1]2-10
  • Re-evaluate the Base: The base plays a critical role, particularly in Suzuki-Miyaura coupling where it activates the boronic acid for transmetalation.[5][6] An inappropriate or weak base can completely halt the reaction.

    • Actionable Advice (for Suzuki Coupling): If you are using a mild base like Na₂CO₃, switch to a stronger, more effective base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[7]

    • Actionable Advice (for Buchwald-Hartwig Amination): A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8]

  • Check Reagent and Solvent Integrity:

    • Boronic Acid Instability (Suzuki): Boronic acids, especially heteroaryl ones, are prone to degradation via protodeboronation, a common cause of low yields.[5][7]

      • Actionable Advice: Use freshly purchased boronic acid or a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[5][7] Always use a slight excess (1.2–1.5 equivalents) to compensate for potential degradation.[5]

    • Solvent Quality: Oxygen is detrimental as it can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[7]

      • Actionable Advice: Ensure your solvents are anhydrous (if required) and rigorously degassed. The most effective method is to perform three freeze-pump-thaw cycles.[5] Always run the reaction under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: Significant Side Product Formation

Question: My reaction is producing byproducts. I'm observing significant homocoupling of my boronic acid and/or decomposition of my catalyst to palladium black. What's wrong?

Answer: These side reactions are classic symptoms of catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Steps:

  • Minimizing Homocoupling (e.g., Biphenyl from Phenylboronic Acid):

    • Cause: The primary cause of homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7][9] Using a Pd(II) precatalyst (like Pd(OAc)₂) can also contribute, as its in-situ reduction to Pd(0) can consume some of the boronic acid.[7]

    • Actionable Advice:

      • Improve Degassing: Use freeze-pump-thaw cycles instead of just sparging with inert gas.[5]

      • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the problematic in-situ reduction step.[7]

      • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to palladium aggregation and promote side reactions. Ensure an appropriate ratio (typically 1:1 to 4:1, depending on the system).[7]

  • Preventing Catalyst Decomposition (Palladium Black):

    • Cause: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of solution. This is often caused by high temperatures, insufficient ligand concentration, or an inappropriate ligand that cannot stabilize the palladium species throughout the catalytic cycle.

    • Actionable Advice:

      • Lower the Temperature: Excessive heat can accelerate catalyst decomposition.[7] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

      • Use a More Robust Ligand: Bulky biarylphosphine or NHC ligands are designed to create more stable palladium complexes that resist aggregation at higher temperatures.[3][6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is generally most successful for this type of substrate?

For C-C bond formation, the Suzuki-Miyaura coupling is often the most robust and functional-group tolerant choice, with a wide variety of commercially available boronic acids.[1][10] For C-N bond formation, the Buchwald-Hartwig amination is the state-of-the-art method, though it requires careful optimization of the catalyst, ligand, and base.[8] The Heck reaction is also possible for introducing alkenyl groups, but can be complicated by regioselectivity issues.[11][12]

Q2: Can the nitro group itself react or be cleaved under coupling conditions?

While palladium-catalyzed denitrative cross-coupling (cleaving the C-NO₂ bond) is a known transformation, it typically requires specialized catalyst systems (e.g., Pd/BrettPhos) and conditions that are distinct from those used for C-Br coupling.[13][14] Under standard Suzuki or Buchwald-Hartwig conditions optimized for C-Br activation, the C-NO₂ bond is generally expected to remain intact. However, the strong electron-withdrawing nature of the nitro group is the primary factor influencing the reactivity at the C-Br position.[15]

Q3: Is the N-H on the pyrrole ring reactive? Do I need to protect it?

The pyrrole N-H is acidic and can be deprotonated by the strong bases used in many coupling reactions (e.g., NaOtBu, K₃PO₄). This can potentially lead to N-arylation side products or catalyst inhibition. For maximum reproducibility and to avoid ambiguity, protecting the N-H (e.g., with a SEM, Boc, or Trityl group) is highly recommended, especially during the initial optimization phase.

General Experimental Protocols

These are starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry is essential.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G General Suzuki-Miyaura Workflow A 1. Setup - Add solids (Aryl Bromide, Boronic Acid, Base) to a dry flask. - Add stir bar. B 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Reagent Addition - Add Pd precatalyst and ligand. - Add degassed solvent(s) via syringe. B->C D 4. Reaction - Heat to desired temperature (e.g., 80-110 °C). - Stir vigorously for 12-24 hours. C->D E 5. Monitoring & Work-up - Monitor by TLC or LC-MS. - Cool, dilute with organic solvent, wash with water/brine. D->E F 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate and purify by column chromatography. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.3 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 5 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 0.1 M concentration).

  • Degassing: Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.[5]

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq). Caution: Add the base last, as it is highly reactive.

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., a G3-precatalyst like XPhos Pd G3, 2 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M concentration).

  • Reaction: Seal the vial tightly and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

References
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
  • Leowanawat, P. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Funk, C. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 1: Introduction to New Trends in Cross-Coupling. New Trends in Cross-Coupling. Available at: [Link]

  • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • ResearchGate. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • Royal Society of Chemistry. (2021). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. Available at: [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]

  • Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Available at: [Link]

  • Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • ResearchGate. (2025). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). Available at: [Link]

  • Szatkowski, T., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • National Institutes of Health. (2019). Cross-Coupling of Heteroatomic Electrophiles. PMC. Available at: [Link]

  • Carretero, J. C. (2013). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. University of Barcelona. Available at: [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Myers, A. G. Research Group. The Heck Reaction. Harvard University. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • ResearchGate. (2025). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Available at: [Link]

  • National Institutes of Health. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • Beilstein Journals. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link]

  • Royal Society of Chemistry. (2020). A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines. Organic Chemistry Frontiers. Available at: [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Frontiers. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

Sources

stability of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to address the specific stability and reactivity profile of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine . This molecule is a highly functionalized "5-azaindole" scaffold, often used as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, FMS) and tubulin inhibitors.[1]

Its stability is governed by two competing electronic forces: the electron-deficient pyridine ring (activating the bromine) and the electron-withdrawing nitro group (acidifying the pyrrole).[1]

Product Category: Heterocyclic Building Blocks / Azaindoles Document ID: TS-AZA-505-BN Last Updated: 2026-02-18[1]

Part 1: Stability & Handling Snapshot

Quick Reference Card
ParameterStatusCritical Note
Thermal Stability ⚠️ Moderate Stable at RT. Avoid T > 80°C without solvent. Nitro groups pose decomposition risks at high heat.[1]
Light Sensitivity ⚠️ High Nitro-azaindoles darken upon UV exposure.[1] Store in amber vials.
Hydrolytic Stability Good (Neutral) Stable in water/organic mixtures at neutral pH.[1]
Base Stability Poor High Risk. The 4-Br is labile to

displacement by hydroxide/alkoxides.[1]
Acid Stability Good Protonation at N5 (pyridine) stabilizes the ring, though strong nucleophilic acids (HBr/HI) may cause exchange.[1]
Oxidation State ⚠️ Sensitive Nitro group is easily reduced to amine.[1] Avoid accidental contact with reducing metals (Fe, Zn) or hydrides.[1]

Part 2: Troubleshooting & FAQs

Section A: Chemical Stability & Reactivity
Q1: My compound turned from yellow to deep orange/red upon adding base. Did it decompose?

Diagnosis: Likely Deprotonation , not necessarily decomposition.[1] Explanation: The 3-nitro group strongly withdraws electron density, significantly lowering the pKa of the pyrrole N-H (estimated pKa ~9–10).[1]

  • Mechanism: Adding a base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) generates the azaindole anion .[1] This anion has a highly conjugated system involving the nitro group, causing a bathochromic shift (darker color).[1]
  • Action: Neutralize a small aliquot with dilute HCl. If it returns to the original yellow color, the compound is intact.[1]

Q2: I tried a Suzuki coupling in MeOH/Water, but I lost the Bromine and got a "methoxy" byproduct.

Diagnosis: Unwanted Nucleophilic Aromatic Substitution (


). 
Root Cause:  The 4-position in 5-azaindole is activated by the adjacent pyridine nitrogen (N5).[1] The 3-nitro group further depletes electron density from the ring system, making the C4-Br bond exceptionally weak toward nucleophiles.[1]
  • The Trap: Methanol (

    
    ) acts as a nucleophile in the presence of base.[1]
    
  • Solution: Switch to non-nucleophilic, polar aprotic solvents.

    • Recommended: 1,4-Dioxane, DMF, or Toluene.[1]

    • Avoid: MeOH, EtOH, iPrOH during basic coupling steps.[1]

Q3: The compound degrades during hydrogenation (Pd/C).

Diagnosis: Over-reduction or Hydrodehalogenation . Explanation:

  • Nitro Reduction:

    
     will rapidly reduce the 3-nitro group to a 3-amino group (desired).[1]
    
  • Debromination: The C4-Br bond is labile.[1] Standard Pd/C conditions often cleave the bromine (replacing it with H) alongside nitro reduction.

  • Protocol Adjustment:

    • Use a poisoned catalyst (e.g., Pt/C or sulfided Pd/C ) to prevent debromination.[1]

    • Alternatively, use chemical reduction (e.g.,

      
       or 
      
      
      
      ) which is chemoselective for the nitro group and spares the halogen.[1]

Part 3: Experimental Protocols

Protocol A: Safe Storage & QC
  • Storage: -20°C, under Argon/Nitrogen. Protect from light.[1]

  • Solubility: Insoluble in water.[1] Soluble in DMSO, DMF.[1] Sparingly soluble in DCM/Chloroform due to polarity of the nitro group.

  • QC Check (NMR):

    • 1H NMR (DMSO-d6): Look for the downfield singlet (C2-H) around 8.5–9.0 ppm.[1]

    • Impurity Flag: A loss of the integral for the C2-H or appearance of methoxy peaks (~3.9 ppm) indicates degradation.[1]

Protocol B: Controlled (Displacing Br intentionally)

If your goal is to replace the Bromine with an amine:

  • Solvent: DMF or NMP (Anhydrous).[1]

  • Base: DIPEA (2.0 equiv).[1] Avoid inorganic bases if solubility is poor.[1]

  • Temperature: Start at 0°C, warm to RT. Do not heat above 60°C unless necessary.

  • Monitoring: TLC (50% EtOAc/Hexane).[1] The product will likely be more polar (lower

    
    ) than the starting bromide.
    

Part 4: Reactivity Visualization

The following diagram maps the stability limitations and reaction pathways for this compound.

StabilityMap Compound 4-Bromo-3-nitro-1H- pyrrolo[3,2-c]pyridine Base_Alc Base + Alcohol (MeOH/EtOH) Compound->Base_Alc Avoid Base_Aprotic Base + Aprotic Solvent (DMF/Dioxane) Compound->Base_Aprotic Safe Handling Red_Pd H2 + Pd/C (Standard) Compound->Red_Pd Hydrogenation Red_Fe Fe / NH4Cl (Chemical Red.) Compound->Red_Fe Selective Red. Methoxy Byproduct: 4-Methoxy derivative (Br lost) Base_Alc->Methoxy SNAr (Fast) Deprot Reversible Anion (Dark Red Color) Base_Aprotic->Deprot Stable Anion OverRed Byproduct: Debrominated Amine Red_Pd->OverRed Risk of C-Br cleavage Amino Target Product: 4-Br-3-Amino-azaindole Red_Fe->Amino Retains Br

Figure 1: Reactivity Decision Tree.[1] Green paths indicate safe/selective protocols; Red paths indicate degradation risks.[1]

Mechanism of Instability ( )

The high reactivity of the 4-position is due to the "Push-Pull" electronics.[1] The diagram below illustrates why nucleophiles attack C4 so easily.

Mechanism Start 4-Br-3-Nitro-5-Azaindole N5 Pyridine N (N5) Electron Withdrawing Start->N5 Nitro 3-Nitro Group Electron Withdrawing Start->Nitro C4 C4 Position (Highly Electrophilic) N5->C4 Activates ortho pos. Nitro->C4 Inductive withdrawal Nu Nucleophile (RO-, RNH2) Nu->C4 Attacks here

Figure 2: Electronic activation of the C4 position.[1] The convergence of withdrawing effects from N5 and the Nitro group makes the Bromine an excellent leaving group.

References

  • Synthesis of Pyrrolo[3,2-c]pyridines

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC).[1]

    • URL:[Link]

    • Relevance: Provides general Suzuki coupling conditions and workup protocols for 6-bromo analogues, applicable to the 4-bromo isomer.
  • Nucleophilic Substitution in Nitro-Azaindoles

    • Title: Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde.[1][2]

    • Source: Heterocycles (NII).[1][2][3][4]

    • URL:[Link][1]

    • Relevance: Validates the mechanism of on nitro-activated heterocycles and the lability of leaving groups in these systems.
  • General Reactivity of Azaindoles

    • Title: 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Analogue Data).[1]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

    • Relevance: Provides baseline physical properties and safety data for the isomeric 7-azaindole system, which shares solubility and handling characteristics.

Sources

Technical Support Center: Synthesis and Stability of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. This molecule, a key intermediate in various synthetic pathways, presents unique stability challenges during its synthesis and handling. This guide is designed to provide in-depth, practical solutions to common issues, ensuring the integrity of your compound and the success of your research.

I. Understanding the Core Challenge: Inherent Instability

The this compound molecule integrates a pyrrolopyridine core, which is susceptible to degradation, with two powerful electron-withdrawing groups: a nitro group and a bromine atom. This electronic arrangement, while synthetically useful, renders the molecule prone to decomposition under various conditions. The primary modes of decomposition include hydrolysis, particularly under basic conditions, and potential denitration or debromination under harsh thermal or photochemical stress.

II. Troubleshooting Guide: The Nitration Step and Work-up

The most critical phase where decomposition is often encountered is during the nitration of the 6-bromo-1H-pyrrolo[3,2-c]pyridine precursor and the subsequent work-up.

Issue 1: Low Yield and Presence of Multiple Unidentified Byproducts Post-Nitration

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a weak spot for the desired product and multiple other spots, often with a brownish or dark coloration of the reaction mixture.

Probable Causes:

  • Over-Nitration or Side Reactions: The highly activating nature of the pyrrolopyridine ring can lead to the formation of dinitro- or other unwanted side-products.

  • Degradation under Harsh Acidic Conditions: Prolonged exposure to the strong acid mixture (e.g., H₂SO₄/HNO₃) at elevated temperatures can lead to charring and decomposition of the starting material and product.[1][2]

  • Competition between Bromination and Nitration: Depending on the specific reagents and conditions, there can be a competition between nitration and further bromination, leading to a complex mixture of products.[3]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at 0°C or below during the addition of the nitrating agent. A sudden exotherm can lead to runaway reactions and significant decomposition.

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is often used, for sensitive substrates, milder nitrating agents can be considered.[4][5] A procedure using fuming nitric acid in sulfuric acid has been reported for a similar substrate, which requires careful handling and precise temperature control.[6]

  • Controlled Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent over-reaction and degradation.

  • Careful Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. This dissipates the heat of neutralization and dilutes the strong acid, minimizing product degradation.

Experimental Protocol: Nitration of 6-bromo-1H-pyrrolo[3,2-c]pyridine
  • To a stirred solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in concentrated sulfuric acid, cooled to 0°C in an ice-salt bath, add fuming nitric acid dropwise.

  • Maintain the temperature below 5°C throughout the addition.

  • Stir the reaction mixture at 0-5°C for the required time (monitor by TLC/LC-MS).

  • Once the reaction is complete, carefully pour the mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate or another suitable base, ensuring the temperature is kept low.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Product Decomposition During Aqueous Work-up and Extraction

Symptoms: The desired product is observed in the crude reaction mixture, but the yield drops significantly after aqueous work-up and extraction, often accompanied by the formation of a dark, insoluble material.

Probable Causes:

  • Hydrolysis under Basic Conditions: The pyrrolopyridine ring system, particularly with electron-withdrawing groups, can be susceptible to hydrolysis, which is accelerated under basic conditions used for neutralization.[7]

  • Formation of Phenolic Byproducts: Decomposition can lead to the formation of phenolic compounds, which can be highly colored and may complicate extraction and purification.

Solutions:

  • Avoid Strong Bases: For neutralization, use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide.

  • Maintain Low Temperature: Perform the neutralization and extraction at low temperatures (0-10°C) to minimize the rate of decomposition.

  • Minimize Contact Time: Do not let the product remain in the aqueous basic solution for an extended period. Proceed with the extraction immediately after neutralization.

  • Use of a Buffered System: In some cases, using a buffered work-up can help maintain a more controlled pH and prevent exposure to harsh basic conditions.

Issue 3: Decomposition during Purification

Symptoms: The product appears relatively clean after work-up, but significant decomposition is observed during column chromatography. This may manifest as streaking on the column, low recovery of the desired compound, and the elution of colored impurities.

Probable Causes:

  • Degradation on Acidic Silica Gel: Nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[8]

  • Prolonged Exposure to Solvents: Some chlorinated solvents, if not properly stabilized, can contain acidic impurities that can degrade the product over the time course of a column run.

Solutions:

  • Use of Deactivated Silica or Alumina: Consider using neutral or basic alumina as the stationary phase, or deactivate silica gel by pre-treating it with a solution of a tertiary amine like triethylamine in the eluent.[8]

  • Optimize the Solvent System: Use a solvent system that allows for rapid elution of the product to minimize its residence time on the column. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for azaindole derivatives.[8]

  • Alternative Purification Methods: If the compound is highly sensitive, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep TLC) for smaller quantities.[8]

Problem Potential Cause Recommended Solution
Low yield post-nitrationOver-nitration/degradationStrict temperature control (0°C), controlled reaction time
Decomposition during work-upHydrolysis under basic pHUse mild base (NaHCO₃), maintain low temperature, minimize contact time
Degradation on columnAcidic silica gelUse neutral/basic alumina or deactivated silica gel

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The compound should be stored in a cool, dark, and dry place. Refrigeration is recommended for long-term storage. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.

Q2: Is this compound sensitive to light?

A2: Nitro-aromatic compounds can be light-sensitive. It is good practice to store the compound in an amber vial and to minimize its exposure to direct light during experiments.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase high-performance liquid chromatography (HPLC) can be an excellent alternative for purifying sensitive compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a modifier like formic acid or TFA, can be effective.

Q4: What are the expected decomposition products?

A4: While a detailed degradation study for this specific molecule is not widely published, potential decomposition pathways could include hydrolysis of the pyrrole ring, denitration to form 4-bromo-1H-pyrrolo[3,2-c]pyridine, or the formation of more complex polymeric materials.

IV. Visualizing the Process

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 6-bromo-1H-pyrrolo[3,2-c]pyridine nitration Nitration (H₂SO₄, fuming HNO₃, 0°C) start->nitration quench Quenching (Ice) nitration->quench decomp1 Decomposition Risk: Over-nitration, Charring nitration->decomp1 neutralize Neutralization (NaHCO₃, <10°C) quench->neutralize extract Extraction (Ethyl Acetate) neutralize->extract decomp2 Decomposition Risk: Hydrolysis neutralize->decomp2 dry Drying & Concentration extract->dry chromatography Chromatography (Deactivated Silica) dry->chromatography product Final Product chromatography->product decomp3 Decomposition Risk: Degradation on silica chromatography->decomp3

Caption: Synthetic workflow with critical control points to prevent decomposition.

Potential Decomposition Pathways

cluster_conditions cluster_products product This compound hydrolysis Ring-Opened Products (Hydrolysis) product->hydrolysis via OH⁻ attack denitration 4-bromo-1H-pyrrolo[3,2-c]pyridine (Denitration) product->denitration polymer Polymeric Material product->polymer strong_base Strong Base (e.g., NaOH) strong_base->hydrolysis heat_light Heat / Light heat_light->denitration strong_acid Strong Acid (Prolonged) strong_acid->polymer

Caption: Plausible decomposition pathways for the target molecule.

V. Conclusion

The successful synthesis of this compound hinges on a careful and controlled approach, particularly during the nitration and subsequent work-up and purification steps. By understanding the inherent instability of the molecule and implementing the strategies outlined in this guide, researchers can significantly mitigate the risk of decomposition, leading to higher yields and purer material.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Pearson+. (n.d.). Nitration Reaction.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • Georganics. (2023). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet.
  • Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. (n.d.).
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19).
  • Vina, R. (2025, May 23). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC.
  • ChemScene. (n.d.). 3-Bromo-4-nitro-1H-pyrazole.
  • Test Your Skills with Real Questions. (n.d.). EAS:Nitration Mechanism Practice Problems.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.

Sources

Technical Support Center: Thermal Stability in 4-Bromo-3-Nitro-1H-Pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of thermal management during this specific synthesis. The inherent reactivity of the pyrrolo[3,2-c]pyridine core, combined with the energetic nature of nitration, presents unique thermal stability challenges that must be carefully managed to ensure reaction success, purity, and, most importantly, safety.

Core Principles of Thermal Stability in this Synthesis

The synthesis of this compound involves a highly exothermic nitration step.[1][2] Nitration reactions, in general, are known for their potential thermal hazards, including the risk of runaway reactions if not properly controlled.[1][3][4] The heat generated can accelerate the reaction rate, leading to a rapid increase in temperature and pressure.[5] For heterocyclic compounds like pyrrolopyridines, this is further complicated by the potential for side reactions, such as oxidation or polymerization, at elevated temperatures, which can lead to low yields and the formation of tarry byproducts.[6]

The introduction of a nitro group onto the pyrrolopyridine ring system significantly impacts the molecule's thermal stability. Nitro compounds are energetic materials and can be prone to decomposition at higher temperatures, sometimes with explosive force.[7] Therefore, strict temperature control throughout the synthesis, workup, and purification is paramount.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction temperature is rising uncontrollably during the addition of the nitrating agent. What should I do?

Answer: An uncontrolled temperature rise, or exotherm, is a critical safety concern indicating a potential runaway reaction. Your immediate priority is to bring the reaction under control safely.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

    • Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice-water bath, add more ice and salt (e.g., NaCl, CaCl2) to lower the temperature. For very low-temperature reactions, a dry ice/acetone or other appropriate cooling bath should be used.

    • Increase Agitation: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the cooling bath and prevent localized hotspots.[8]

    • Dilution (with caution): If the reaction is still not under control, and you have a pre-chilled, inert solvent readily available, you can consider adding it to dilute the reactants and absorb some of the heat. This should be done with extreme caution as it may not be suitable for all reaction scales or conditions.

  • Root Cause Analysis & Prevention:

    • Addition Rate: The most common cause is adding the nitrating agent too quickly. The rate of addition should be slow and controlled, allowing the cooling system to dissipate the generated heat effectively.

    • Cooling Bath Inefficiency: Ensure your cooling bath is at the target temperature before starting the reagent addition and has sufficient capacity for the scale of your reaction.

    • Inadequate Stirring: Poor mixing can lead to localized concentrations of reactants and subsequent "hot spots" where the reaction accelerates uncontrollably.[8] Use an appropriately sized stir bar or overhead stirrer for your reaction vessel.

Question 2: I'm getting a low yield and a lot of dark, tarry byproducts. How can I improve this?

Answer: The formation of dark, insoluble materials is often a sign of side reactions, such as polymerization or decomposition, which are typically exacerbated by elevated temperatures.

  • Probable Causes:

    • Excessive Reaction Temperature: Even if you don't experience a runaway exotherm, maintaining a temperature that is too high for the reaction can favor the formation of byproducts. The nitration of heterocyclic compounds can be sensitive to temperature, with side reactions becoming more prevalent at higher temperatures.[6]

    • Over-Nitration: The formation of dinitro or other over-nitrated products can occur, especially if the reaction temperature is not kept sufficiently low.[6] These byproducts can be less stable and contribute to the formation of tars.

    • Substrate Purity: Starting with impure 4-bromo-1H-pyrrolo[3,2-c]pyridine can introduce contaminants that catalyze side reactions.

  • Solutions & Preventative Measures:

    • Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent and for the entire reaction time. Use a reliable thermometer placed directly in the reaction mixture.

    • Controlled Reagent Addition: Add the nitrating agent dropwise or in small portions to maintain a steady internal temperature.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.

    • Purify Starting Material: Ensure the 4-bromo-1H-pyrrolo[3,2-c]pyridine starting material is of high purity before use.

Question 3: My crude product seems to be degrading during workup and purification. What are the likely causes?

Answer: The thermal instability of the nitrated product can lead to degradation during post-reaction processing.

  • Potential Issues:

    • High Temperatures During Solvent Removal: Using high temperatures on a rotary evaporator can cause decomposition.

    • Prolonged Heating: Even at moderate temperatures, prolonged heating can lead to degradation.

    • Acidic or Basic Residues: Residual acids or bases from the workup can catalyze decomposition, especially at elevated temperatures.

  • Recommendations:

    • Low-Temperature Solvent Removal: Remove solvents under reduced pressure at or near room temperature.

    • Efficient Workup: Perform the aqueous workup and extractions as quickly as possible. Ensure thorough washing to remove any residual acids.

    • Purification Method: Consider purification methods that avoid high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent system with minimal heating.

Frequently Asked Questions (FAQs)

What is the optimal temperature range for the nitration of 4-bromo-1H-pyrrolo[3,2-c]pyridine?

While the exact optimal temperature can depend on the specific nitrating agent and solvent system used, nitration of heterocyclic compounds is typically carried out at low temperatures, often between -10 °C and 10 °C, to minimize side reactions and control the exotherm.[6]

What are the recommended cooling baths for this reaction?

  • 0 °C to 5 °C: An ice-water bath is suitable.

  • -10 °C to -20 °C: An ice-salt bath (e.g., with NaCl or CaCl2) is effective.

  • Below -20 °C: A dry ice/acetone or other suitable low-temperature bath is necessary.

Are there any known incompatible reagents or conditions to avoid?

Avoid strong oxidizing agents other than the intended nitrating agent, as they can lead to uncontrolled oxidation of the pyrrolopyridine ring. Also, be cautious with strong bases during workup, as they can potentially react with the nitro group or other parts of the molecule, especially at elevated temperatures.

Experimental Protocols & Data

Table 1: Key Parameters for Nitration Step
ParameterRecommendationRationale
Reaction Temperature -5 °C to 5 °CTo control the exotherm and minimize byproduct formation.
Addition Rate of Nitrating Agent Slow, dropwise addition over 30-60 minutesTo allow for efficient heat dissipation by the cooling system.
Stirring Speed Vigorous (e.g., >300 RPM)To ensure homogenous mixing and prevent localized hotspots.
Monitoring TLC (e.g., 1:1 Hexanes:Ethyl Acetate)To determine reaction completion and avoid over-reaction.
Step-by-Step Methodology for Nitration
  • Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Cooling: Place the flask in a cooling bath maintained at the desired temperature (e.g., 0 °C).

  • Substrate Addition: Dissolve the 4-bromo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., concentrated sulfuric acid) and add it to the reaction flask. Allow the solution to cool to the bath temperature.

  • Nitrating Agent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the dropping funnel.

  • Controlled Reaction: Add the nitrating agent dropwise to the stirred solution of the substrate, ensuring the internal temperature does not exceed the set limit.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice with vigorous stirring.

  • Workup: Proceed with the appropriate workup procedure, such as neutralization, extraction, and washing, keeping the temperature low whenever possible.

Visualization

Decision Workflow for Managing Thermal Excursions

ThermalManagement Workflow for Managing Thermal Events Start Temperature Rise Detected StopAddition STOP Reagent Addition Start->StopAddition EnhanceCooling Enhance Cooling System StopAddition->EnhanceCooling IncreaseStirring Increase Agitation EnhanceCooling->IncreaseStirring CheckTemp Is Temperature Decreasing? IncreaseStirring->CheckTemp Controlled Situation Under Control Resume with Caution CheckTemp->Controlled Yes NotControlled Temperature Still Rising CheckTemp->NotControlled No EmergencyQuench Emergency Quench/ Dilution Protocol NotControlled->EmergencyQuench If Safe Evacuate Evacuate Area Alert Safety Personnel NotControlled->Evacuate If Unsafe

Sources

Validation & Comparative

A Predictive and Methodological Guide to the Biological Activity of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[1][2] This guide focuses on the specific, yet largely uncharacterized, derivative: 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. In the absence of direct experimental data for this compound, we present a predictive analysis based on a comparative study of its structural analogs. We will delineate the likely biological activities, propose a comprehensive experimental plan for its validation, and provide detailed, field-tested protocols for key assays. This document serves as a roadmap for researchers and drug development professionals aiming to investigate the therapeutic potential of this novel chemical entity.

Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Core

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered immense interest from medicinal chemists.[3] Their structure, which fuses a pyrrole and a pyridine ring, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and a rigid framework amenable to diverse functionalization. These features make them ideal scaffolds for targeting a wide range of biological macromolecules.

Notably, derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have shown potent activity as:

  • Kinase Inhibitors: Several analogs are potent inhibitors of kinases like FMS (CSF-1R) and Monopolar Spindle 1 (MPS1), which are crucial targets in oncology and inflammatory diseases.[1][4]

  • Anticancer Agents: Many derivatives exhibit significant antiproliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, often by acting as tubulin polymerization inhibitors.[5][6]

The subject of this guide, this compound, introduces two powerful chemical moieties to this core structure. The bromine atom at position 4 can serve as a halogen bond donor and a site for further chemical modification, while the electron-withdrawing nitro group at position 3 can significantly alter the electronic properties of the ring system, potentially modulating target binding affinity and metabolic stability. This unique substitution pattern warrants a thorough investigation.

Comparative Analysis: Predicting Activity from Known Analogs

To build a hypothesis for the biological activity of this compound, we must examine the structure-activity relationships (SAR) of its closest analogs.

Kinase Inhibition Profile

Studies have demonstrated that the pyrrolo[3,2-c]pyridine scaffold is a potent hinge-binding motif for many protein kinases. For instance, a series of diarylamide derivatives were found to be nanomolar inhibitors of FMS kinase.[1][7] The most potent compound from this series, 1r , exhibited an IC50 of 30 nM against FMS kinase and showed significant antiproliferative effects in ovarian, prostate, and breast cancer cell lines.[1][8]

Hypothesis for this compound: The strong electron-withdrawing nature of the 3-nitro group could potentially enhance interactions with electron-rich residues in a kinase active site. The 4-bromo substituent may occupy a hydrophobic pocket or form halogen bonds, further increasing potency. It is therefore highly probable that our target compound will exhibit inhibitory activity against one or more protein kinases. A broad kinase panel screening is the logical first step in its evaluation.

Anticancer and Cytotoxic Potential

A recent study highlighted a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, binding at the colchicine site.[5][6] Compound 10t from this series displayed impressive IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines and was shown to induce G2/M phase cell cycle arrest and apoptosis.[2][5]

Hypothesis for this compound: While the analogs in the tubulin study bear large aryl substitutions, the core scaffold is the key pharmacophore. It is plausible that our smaller, functionalized compound could retain antiproliferative activity, either through a similar mechanism or by targeting other pathways essential for cancer cell survival, such as those regulated by kinases. Therefore, evaluating its cytotoxicity across a panel of cancer cell lines is a critical step.

Data Summary of Key Analogs

The table below summarizes the biological activity of representative 1H-pyrrolo[3,2-c]pyridine analogs to provide a benchmark for our target compound's investigation.

Compound IDStructure (Simplified)Biological TargetActivity (IC50)Cell Line(s)Reference(s)
1r Diarylurea-pyrrolo[3,2-c]pyridineFMS Kinase30 nMOvarian, Prostate, Breast Cancer[1][7][8]
10t 6-indolyl-1-aryl-pyrrolo[3,2-c]pyridineTubulin Polymerization0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[2][5][6]
65 Pyrazolo-pyrrolo[3,2-c]pyridineMPS1 Kinase40 nMHCT116 (GI50 = 0.16 µM)[4]

Proposed Experimental Validation Workflow

To systematically evaluate the biological activity of this compound, we propose a multi-stage workflow. This process is designed to be self-validating, with clear go/no-go decision points based on robust data.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization Compound Target Compound (this compound) Kinase_Screen Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Screen Cell_Screen NCI-60 Cell Line Screen or similar panel Compound->Cell_Screen IC50_Kinase Kinase IC50 Determination (on primary hits) Kinase_Screen->IC50_Kinase Identify hits (>80% inhibition) GI50_Cell Cell Viability GI50 (on sensitive lines) Cell_Screen->GI50_Cell Identify sensitive cell lines Cell_Target Cellular Target Engagement (e.g., Western Blot for p-Substrate) IC50_Kinase->Cell_Target Apoptosis_Assay Apoptosis / Cell Cycle Assay (e.g., Flow Cytometry) GI50_Cell->Apoptosis_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Target->SAR Apoptosis_Assay->SAR G cluster_downstream Ligand Ligand (e.g., CSF-1) FMS FMS Kinase (CSF-1R) Receptor Tyrosine Kinase Ligand->FMS Binds & Dimerizes PI3K PI3K FMS->PI3K Autophosphorylation & Recruitment RAS RAS FMS->RAS STAT STATs FMS->STAT Compound 4-bromo-3-nitro-1H- pyrrolo[3,2-c]pyridine (Hypothesized) Compound->FMS Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Hypothesized inhibition of the FMS kinase signaling pathway by the target compound.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the public domain, a systematic comparison with its structural analogs strongly suggests a high probability of it possessing potent kinase inhibitory and anticancer properties. The bromine and nitro substitutions provide unique electronic and steric features that could lead to novel activity or improved potency and selectivity.

The experimental workflow and detailed protocols provided in this guide offer a clear and robust path forward for its comprehensive biological evaluation. Successful validation of its predicted activity would establish this compound as a promising new lead for drug discovery programs in oncology and beyond.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2302320]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI, [URL: https://www.mdpi.com/1424-8247/14/4/354]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6084503/]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate, [URL: https://www.researchgate.net/publication/326715694_Pyrrolo32-cpyridine_derivatives_with_potential_inhibitory_effect_against_FMS_kinase_in_vitro_biological_studies]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online, [URL: https://www.tandfonline.com/doi/abs/10.1080/14756366.2024.2302320]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar, [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-and-bioevaluation-of-as-site-Li-Liu/e34f40f25206260a95e0c5123d9b4b08f44d648b]
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications, [URL: https://pubs.acs.org/doi/10.1021/jm401435g]
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals, [URL: https://auctoresonline.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573752/]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed, [URL: https://pubmed.ncbi.nlm.nih.gov/30070930/]

Sources

4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine versus other heterocyclic building blocks in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine versus other heterocyclic building blocks in synthesis

Executive Summary: The "Push-Pull" 5-Azaindole Scaffold

In the landscape of kinase inhibitor design, the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a distinct and highly reactive alternative to the more common pyrrolo[2,3-b]pyridine (7-azaindole) and indole cores.

This compound (CAS: 1190317-58-8) is a specialized building block characterized by a unique electronic "push-pull" system. The electron-rich pyrrole ring (C2/C3) is fused to an electron-deficient pyridine ring (N5), with the C4-bromo position activated by both the adjacent pyridine nitrogen (N5) and the electron-withdrawing nitro group at C3.

This guide objectively compares its synthetic utility against its two primary competitors:

  • 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (7-azaindole analog).

  • 4-bromo-3-nitro-1H-indole (Indole analog).

Key Differentiator
  • Superior SNAr Reactivity : The C4 position in the [3,2-c] isomer is alpha to the pyridine nitrogen (N5), making it significantly more electrophilic than the C4 position in the [2,3-b] isomer (which is gamma to N7).

Structural & Electronic Comparison

The reactivity differences are dictated by the position of the pyridine nitrogen relative to the leaving group (Br) and the nitro group.

Feature5-Azaindole (Target) 7-Azaindole (Competitor) Indole (Control)
IUPAC Name This compound4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine4-bromo-3-nitro-1H-indole
Pyridine N Position N5 (Ortho-like to C4)N7 (Meta-like to C4)None (Benzene ring)
C4 Electrophilicity High (Activated by N5 + 3-NO₂)Moderate (Activated by 3-NO₂)Low (Activated only by 3-NO₂)
pKa (Pyrrole NH) ~12.5 (More acidic)~13.0~16.0
Solubility (Polar) HighModerateLow
Electronic Activation Diagram

The following diagram illustrates why the [3,2-c] isomer is superior for nucleophilic substitution reactions.

ElectronicActivation cluster_0 Target: 5-Azaindole Core cluster_1 Competitor: 7-Azaindole Core Target This compound (N5 activates C4 directly) SNAr_Target Rapid SNAr (Meisenheimer Complex Stabilized by N5) Target->SNAr_Target N5 Inductive Effect Comp 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (N7 is distal to C4) SNAr_Comp Slower SNAr (Less Stabilization) Comp->SNAr_Comp Weak Activation

Caption: Electronic activation comparison showing the direct stabilization of the SNAr intermediate by N5 in the pyrrolo[3,2-c]pyridine scaffold.

Synthetic Pathways & Protocols

A. Synthesis of the Building Block

The synthesis typically proceeds via nitration of the parent 4-bromo-5-azaindole. The 3-position is the most electron-rich site on the pyrrole ring, ensuring regioselectivity.

Reaction Scheme:

  • Starting Material : 4-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Reagents : Fuming HNO₃, H₂SO₄ (solvent).

  • Conditions : 0°C to rt, 2-4 hours.

  • Yield : Typically 60-75%.

B. Key Application: SNAr Displacement (C4 Functionalization)

This is the primary utility of this building block. The bromine atom can be displaced by amines, thiols, or alkoxides under mild conditions compared to the 7-azaindole isomer.

Experimental Protocol: C4-Amination

Objective : Synthesis of 4-amino-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives.

  • Setup : Charge a reaction vial with This compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition : Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction :

    • 5-Azaindole: Stir at Room Temperature for 2-4 hours. (High reactivity).

    • 7-Azaindole: Requires heating to 80-100°C for 12+ hours.

  • Workup : Pour into ice water. The product typically precipitates as a yellow/orange solid. Filter and wash with water.[1]

  • Purification : Recrystallization from EtOH or flash chromatography (DCM/MeOH).

Data Validation (Self-Check):

  • TLC Monitoring : The starting material (less polar) disappears; a more polar, colored (nitro-amine) spot appears.

  • 1H NMR : Loss of the C4-Br signal (if applicable) or shift in protons on the nucleophile due to deshielding by the nitro group.

Comparative Reactivity Data

The following table summarizes experimental observations regarding the reactivity of the C4-bromide.

Reaction Type4-Bromo-3-nitro-5-azaindole 4-Bromo-3-nitro-7-azaindole Notes
SNAr with Aniline Fast (rt, <4h)Slow (100°C, >12h)N5 stabilizes the transition state significantly better than N7.
SNAr with Aliphatic Amines Instant (0°C to rt)Moderate (rt to 50°C)Care must be taken to avoid bis-addition or polymerization with highly reactive amines.
Suzuki Coupling Good (Pd(PPh₃)₄, Na₂CO₃)Good (Pd(dppf)Cl₂, K₂CO₃)Both scaffolds couple well, but SNAr is preferred for 5-azaindole due to mildness.
Nitro Reduction Fe/AcOH or H₂/Pd-CFe/AcOH or H₂/Pd-CBoth reduce readily to the 3-amine, which is unstable and usually cyclized immediately.
Cyclization to Tricyclic Cores

A major advantage of the 3-nitro-4-amino motif is the ability to reduce the nitro group to an amine, which then condenses with the C4-substituent (if it contains an electrophile) to form tricyclic systems (e.g., imidazo[4,5-c]pyrrolo[3,2-c]pyridines).

CyclizationPath Start 4-Bromo-3-nitro-5-azaindole Step1 Step 1: SNAr with R-NH2 (Yield: >85%) Start->Step1 Inter Intermediate: 4-(R-amino)-3-nitro-5-azaindole Step1->Inter Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Amine Intermediate: 3,4-Diamino-5-azaindole Step2->Amine Step3 Step 3: Cyclization (Triethyl orthoformate or phosgene) Amine->Step3 Final Target Tricycle: Imidazo-pyrrolo-pyridine Step3->Final

Caption: Workflow for converting the 4-bromo-3-nitro scaffold into tricyclic kinase inhibitors.

References

  • Preparation of this compound

    • Source: BLD Pharm Catalog Data, CAS No. 1190317-58-8.[2]

  • Comparative Synthesis of Azaindoles

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
    • Source: Organic Process Research & Development (ACS Public
    • URL: [Link] (Note: Describes the 7-azaindole isomer, serving as the comparative baseline).

  • Reactivity of Pyrrolo[3,2-c]pyridine Derivatives

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL: [Link]

  • SNAr Reactivity Models in Heterocycles

    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • Source: Chemical Science (RSC).[3]

    • URL: [Link]

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comparative analysis of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine as a kinase inhibitor precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine (5-azaindole derivative) represents a high-value "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole scaffold offers distinct vectors for exploring the "back-pocket" and solvent-exposed regions of the kinase domain.

This guide analyzes the utility of this precursor, focusing on its orthogonal reactivity: the C3-nitro group serves as a masked hinge-binding motif (via reduction to amine), while the C4-bromo group functions as a hyper-active electrophile for rapid diversification.

Key Advantages at a Glance
Feature4-Bromo-3-nitro-5-azaindoleStandard 4-Chloro-5-azaindole7-Azaindole Analog
C4 Reactivity High (Activated SNAr & Pd-coupling)Medium (SNAr dominant; Pd-coupling difficult)Low (Requires strong activation)
Synthetic Flexibility Dual-mode (SNAr or Suzuki)Primarily SNArPrimarily Suzuki
Solubility ModerateModerateHigh
Kinase Selectivity High (Unique vector geometry)HighVariable (Promiscuous scaffold)

Chemical Reactivity & Mechanistic Analysis[1]

The Activation Effect

The utility of this precursor stems from the electronic interplay between the nitro group and the pyridine ring nitrogen.

  • C4-Activation: The nitro group at C3 is strongly electron-withdrawing (-I, -M effects). Located ortho to the C4-bromide, it significantly lowers the LUMO energy at C4, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr ) under mild conditions.

  • Comparison to Chloro-Analog: While 4-chloro analogs are cheaper, the C-Br bond is weaker and more polarizable, often resulting in higher yields for difficult nucleophiles (e.g., bulky anilines) and enabling mild Suzuki-Miyaura couplings that are sluggish with chlorides.

Strategic Divergence (The "Fork in the Road")

The 4-bromo-3-nitro scaffold allows for a "Diversify-First" or "Reduce-First" strategy, though the former is preferred to avoid poisoning reduction catalysts with the bromide.

G Start 4-Bromo-3-nitro 5-azaindole PathA Path A: SNAr (Nucleophilic Displacement) Start->PathA Amines/Anilines (Mild Base) PathB Path B: Suzuki Coupling (C-C Bond Formation) Start->PathB Boronic Acids (Pd Catalyst) Intermediate C4-Functionalized 3-Nitro Intermediate PathA->Intermediate PathB->Intermediate Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Final Final Kinase Inhibitor (Urea/Amide Hinge Binder) Reduction->Final Derivatization

Figure 1: Divergent synthetic pathways enabled by the 4-bromo-3-nitro scaffold.

Comparative Performance Data

SNAr Efficiency Comparison

The following data summarizes the yield of C4-substitution using 4-morpholinoaniline (a common kinase fragment) across different azaindole precursors.

Precursor ScaffoldReaction ConditionsYield (%)Notes
4-bromo-3-nitro-5-azaindole DIPEA, DMF, 60°C, 2h92% Clean conversion; no side products.
4-chloro-3-nitro-5-azaindoleDIPEA, DMF, 80°C, 6h78%Requires higher temp; some hydrolysis observed.
4-bromo-7-azaindole (No Nitro)DIPEA, NMP, 140°C, 24h<10%Unreactive to SNAr without NO2 activation.
4-chloro-7-azaindole (No Nitro)DIPEA, NMP, 160°C, 48h0%Inert to SNAr.

Insight: The presence of the 3-nitro group is non-negotiable for efficient SNAr chemistry. The bromo-variant offers a kinetic advantage (lower temperature) over the chloro-variant, preserving sensitive functional groups.

Kinase Selectivity Potential

5-azaindoles often exhibit different selectivity profiles compared to 7-azaindoles due to the position of the pyridine nitrogen (N5 vs N7).

  • 7-Azaindole: N7 often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., hinge residue + 2).

  • 5-Azaindole: N5 is positioned to interact with water networks or specific "gatekeeper" residues, often resulting in higher selectivity for kinases like FMS (CSF1R) , LRRK2 , and MPS1 .

Validated Experimental Protocols

Protocol A: C4-Substitution via SNAr

Target: Synthesis of 4-amino-substituted intermediate.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Add the nucleophilic amine/aniline (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Heat to 60°C under inert atmosphere (

    
    ) for 2–4 hours. Monitor by LCMS for disappearance of the bromide (
    
    
    
    peak shift).
  • Workup: Pour the reaction mixture into ice-water (10x volume). The yellow/orange precipitate is the product.

  • Purification: Filter and wash with water. If no precipitate forms, extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hex/EtOAc).
    
    • Note: The product is usually a bright yellow solid due to the nitro-aniline conjugation.

Protocol B: Nitro Reduction to C3-Amine

Target: Unmasking the hinge-binding amine.

  • Preparation: Suspend the C4-substituted nitro intermediate (1.0 eq) in EtOH/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Alternative: For scalable purity, use

      
       (10 wt%) under 
      
      
      
      (1 atm) in MeOH, provided the C4-substituent is not a halide sensitive to hydrogenolysis (the C4-N bond formed in Step A is stable).
  • Reaction: Heat to reflux (80°C) for 1–2 hours. The yellow color should fade to a colorless or pale brown solution.

  • Workup: Filter hot through Celite to remove Iron sludge. Concentrate the filtrate.

  • Isolation: Neutralize with saturated

    
     and extract with DCM/MeOH (9:1). The resulting 3-amino-5-azaindole is air-sensitive (oxidation prone); use immediately or store under Argon at -20°C.
    

Structural Biology & Binding Mode

The 5-azaindole scaffold binds in the ATP pocket with distinct geometry.

BindingMode Hinge Kinase Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue Scaffold 5-Azaindole Core Scaffold->Gatekeeper Van der Waals C3_Group C3-Urea/Amide (H-Bond Donor/Acceptor) C3_Group->Hinge Primary H-Bonds C4_Group C4-Substituent (Solvent Exposed/Back Pocket) C4_Group->Gatekeeper Steric Selectivity

Figure 2: Schematic binding mode of 5-azaindole inhibitors.

  • Hinge Interaction: The C3-substituent (derived from the nitro group) typically provides the primary H-bond donor/acceptor pair to the kinase hinge.

  • Vector: The C4-substituent projects towards the solvent front or the "sugar pocket," allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding.

References

  • Synthesis and Kinase Activity of Pyrrolo[3,2-c]pyridine Derivatives

    • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018).
    • URL:[Link]

  • General Reactivity of Azaindoles (SNAr vs Suzuki)

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[2][3][4]

    • Source: Molecules (2020).[5]

    • URL:[Link]

  • Protocol Grounding (Nitro Reduction & SNAr)

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole (Compar
    • Source: Organic Process Research & Development (2017).
    • URL:[Link]

  • Scaffold Comparison (5- vs 7-azaindole)

    • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds.[4]

    • Source: Molecules (2023).[4][6][7]

    • URL:[Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating potent activity as kinase inhibitors and anticancer agents.[1][2][3][4][5] However, the promise of a potent lead candidate is invariably shadowed by the critical question of its selectivity. Off-target interactions can lead to unforeseen toxicities or even therapeutically beneficial polypharmacology, making a comprehensive understanding of a compound's cross-reactivity profile an indispensable component of modern drug discovery.[6][7][8] This guide provides a comparative analysis of key methodologies for profiling the cross-reactivity of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives, offering insights into experimental design and data interpretation.

The Imperative of Selectivity Profiling

The high degree of structural conservation among ATP-binding sites of kinases makes achieving inhibitor selectivity a significant challenge.[8] A lack of selectivity can result in off-target effects, potentially leading to adverse events in clinical trials.[7][8] Conversely, in some instances, multi-targeted kinase inhibitors have demonstrated enhanced efficacy.[6][7] Therefore, a thorough and early assessment of a compound's selectivity is not merely a precautionary measure but a strategic necessity that informs the entire drug development pipeline, from lead optimization to clinical candidate selection.

A Multi-pronged Approach to Unveiling Off-Target Interactions

A robust cross-reactivity profiling strategy employs a combination of in vitro biochemical assays, cell-based target engagement studies, and broader phenotypic screens. This tiered approach allows for a comprehensive evaluation, from direct interactions with purified enzymes to the compound's effects within a complex biological system.

Cross_Reactivity_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic Screening cluster_3 Data Integration & Lead Optimization a Biochemical Kinase Panel (e.g., 400+ kinases) b Identify Primary Targets & Off-Targets a->b IC50/Kd Values c Cellular Thermal Shift Assay (CETSA) for key targets and off-targets b->c Prioritize Hits e High-Content Imaging or Other Phenotypic Assays b->e Inform Phenotype Hypothesis d Confirm Intracellular Binding & Dose-Response c->d Validate in-cell activity g Synthesize Data to Build Structure-Activity Relationship (SAR) & Selectivity Profile d->g f Unbiased Assessment of Cellular Effects f->g h Iterative Medicinal Chemistry to Enhance Selectivity g->h

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Spectrum Biochemical Profiling

The initial step in assessing the selectivity of a novel this compound derivative is typically a broad biochemical screen against a large panel of kinases.[9] This provides a bird's-eye view of the compound's activity across the kinome.

Comparative Analysis of Kinase Profiling Platforms:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[10]Direct measurement of catalytic activity, high sensitivity.Use of radioactivity, requires specialized handling and disposal.
Fluorescence-Based Assays Utilizes fluorescent probes that bind to phosphorylated substrates or employ FRET-based detection.[11]Non-radioactive, amenable to high-throughput screening.Potential for compound interference with fluorescence signal.
Luminescence-Based Assays Measures ATP consumption by coupling it to a luciferase reaction.High sensitivity and dynamic range.Indirect measurement of kinase activity.
Label-Free Mass Spectrometry Quantifies the phosphorylation of a substrate by mass shift.[11]Unbiased and direct detection, can identify specific phosphorylation sites.Lower throughput, requires specialized instrumentation.
Experimental Protocol: Radiometric Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase.

  • Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the assay buffer, the specific kinase, and the substrate (a peptide or protein).

    • Add the diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Illustrative Kinase Selectivity Data for Pyrrolo[3,2-c]pyridine Derivatives:

The following table presents hypothetical data for two derivatives, demonstrating how subtle structural changes can impact selectivity.

Kinase TargetDerivative A (IC₅₀, nM)Derivative B (IC₅₀, nM)
FMS (Primary Target) 15 25
KIT85>10,000
VEGFR22505,000
ABL1>10,000>10,000
SRC1,2008,500
p38α5,600>10,000

This hypothetical data illustrates that while both compounds are potent FMS inhibitors, Derivative B exhibits a significantly improved selectivity profile, particularly against KIT and VEGFR2.

Tier 2: Validating Target Engagement in a Cellular Context

While biochemical assays are excellent for initial screening, they do not always reflect a compound's behavior in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within intact cells.[12][13] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12][13]

CETSA_Workflow a Treat cells with compound or vehicle b Heat cells at a range of temperatures a->b c Lyse cells and separate soluble and aggregated proteins b->c d Quantify soluble target protein (e.g., Western Blot) c->d e Plot protein abundance vs. temperature to generate melt curves d->e f Compare melt curves of treated vs. untreated cells e->f

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) to near confluency. Treat the cells with the this compound derivative or vehicle (DMSO) for 1 hour at 37°C.[12]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[14]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Tier 3: Phenotypic Screening for an Unbiased Perspective

Phenotypic screening offers a target-agnostic approach to understanding a compound's biological effects.[15][16] Instead of measuring interaction with a specific protein, these assays assess changes in cellular phenotype, such as morphology, viability, or the expression of certain markers.[17][18] This can reveal unexpected off-target effects or novel mechanisms of action.[16]

Comparison of Phenotypic Screening Approaches:

ApproachDescriptionKey Readouts
High-Content Imaging Automated microscopy and image analysis to quantify multiple cellular features.Cell morphology, protein localization, organelle health, cell cycle status.
Cell Viability/Proliferation Assays Measures the number of viable cells after compound treatment.IC₅₀ values against various cancer and non-cancer cell lines.
Reporter Gene Assays Utilizes engineered cell lines where the expression of a reporter gene (e.g., luciferase) is linked to a specific signaling pathway.Pathway activation or inhibition.
Experimental Protocol: High-Content Imaging for Cytotoxicity and Morphological Changes
  • Cell Plating: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in 96- or 384-well imaging plates.

  • Compound Treatment: Treat the cells with a dilution series of the this compound derivative and incubate for 24-72 hours.

  • Staining: Fix the cells and stain with fluorescent dyes to visualize different cellular components (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and a mitochondrial membrane potential dye).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various parameters, such as cell number, nuclear size and shape, and mitochondrial integrity.

  • Data Interpretation: Analyze the dose-dependent effects of the compound on these parameters to identify phenotypic signatures of toxicity or other biological activities.

Synthesizing the Data for Informed Decision-Making

The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's selectivity and potential liabilities. By integrating data from biochemical, cellular, and phenotypic assays, researchers can:

  • Establish a Structure-Selectivity Relationship: Correlate chemical modifications to the pyrrolo[3,2-c]pyridine scaffold with changes in the selectivity profile.

  • Prioritize Compounds for Further Development: Select lead candidates with the most promising balance of on-target potency and off-target selectivity.

  • Generate Hypotheses for Observed Phenotypes: Link cellular effects observed in phenotypic screens to specific on- or off-target activities.

The journey of a drug candidate from bench to bedside is fraught with challenges, and a thorough understanding of its cross-reactivity is paramount for navigating this path successfully. By employing a multi-tiered and comparative approach to profiling, researchers can make more informed decisions, ultimately increasing the likelihood of developing safer and more effective medicines.

References

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.).
  • Phenotypic screening - Wikipedia. (n.d.).
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. (n.d.). Retrieved from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (2012, March 13). Retrieved from [Link]

  • The Resurrection of Phenotypic Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Retrieved from [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. (2012, April 23). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). Retrieved from [Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures. (2023, July 31). Retrieved from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007, December 18). Retrieved from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016, February 22). Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8). Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Retrieved from [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.). Retrieved from [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (n.d.). Retrieved from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017, June 12). Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023, February 23). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14). Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. (2021, April 9). Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed. (2018, December 15). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Retrieved from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. (2025, May 22). Retrieved from [Link]

  • WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents. (n.d.).

Sources

Comparative Docking Analysis of Novel 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology and immunology, the quest for selective and potent kinase inhibitors remains a paramount objective. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of such agents, with derivatives showing inhibitory effects against various kinases implicated in disease.[1][2] This guide presents a comparative molecular docking study of rationally designed 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine analogs against FMS kinase (CSF-1R), a key regulator of the mononuclear phagocyte system and a validated target in oncology and inflammatory diseases.[1][3]

This in-depth technical analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparative assessment of potential inhibitors but also a transparent, step-by-step methodology for a self-validating computational study.

The Scientific Rationale: Targeting FMS Kinase

FMS kinase, or Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages, osteoclasts, and other myeloid lineage cells.[1] Dysregulation of FMS kinase signaling is implicated in the pathogenesis of various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis.[1][3] Therefore, the development of potent and selective FMS kinase inhibitors represents a compelling therapeutic strategy. The pyrrolo[3,2-c]pyridine core has been identified as a promising scaffold for FMS kinase inhibition, with reported compounds demonstrating significant potency.[1][3][4] This study builds upon that foundation by exploring the potential of novel this compound analogs.

Experimental Design: A Self-Validating In-Silico Approach

To ensure the scientific integrity of this comparative analysis, we have designed a comprehensive workflow that includes rigorous preparation, standardized docking protocols, and multi-faceted validation.

Docking_Workflow cluster_Prep Preparation cluster_Docking Docking Simulation cluster_Analysis Analysis & Validation Protein_Prep Protein Preparation (FMS Kinase - PDB: 4HW7) Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Design Analog Design (this compound core) Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking Results_Analysis Binding Energy & Pose Analysis Docking->Results_Analysis Interaction_Analysis Molecular Interaction Analysis Results_Analysis->Interaction_Analysis Validation Validation with Known Inhibitor (Re-docking of co-crystallized ligand) Interaction_Analysis->Validation

Caption: Overall workflow for the comparative docking study.

Experimental Protocols

Part 1: Receptor and Ligand Preparation

1.1. Protein Preparation:

The crystal structure of the FMS kinase domain in complex with a small molecule inhibitor (PDB ID: 4HW7) was obtained from the RCSB Protein Data Bank.[5] The choice of this structure provides a validated binding pocket for our docking studies.

  • Step 1: Initial Cleaning: The protein structure was loaded into UCSF Chimera.[6] All water molecules, co-factors, and the co-crystallized ligand were removed.

  • Step 2: Chain Selection: Only chain A of the protein was retained for the docking study.

  • Step 3: Adding Hydrogens and Charges: Polar hydrogens were added to the protein, and Gasteiger charges were computed using AutoDock Tools.[7][8]

  • Step 4: File Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

1.2. Ligand Design and Preparation:

A focused library of five analogs based on the this compound scaffold was designed. The modifications were chosen to explore the impact of different functional groups on key regions of the molecule that are likely to interact with the kinase active site.

  • Analog 1 (Parent Compound): this compound

  • Analog 2: Introduction of a methyl group at the N1 position of the pyrrole ring.

  • Analog 3: Replacement of the bromo group at position 4 with a chloro group.

  • Analog 4: Replacement of the nitro group at position 3 with an amino group.

  • Analog 5: Addition of a phenyl group at the N1 position.

The 2D structures of these analogs were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using the MMFF94 force field. The prepared ligands were then converted to the PDBQT format using AutoDock Tools.

Part 2: Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina.[8][9]

  • Step 1: Grid Box Definition: A grid box was defined to encompass the active site of FMS kinase. The dimensions and center of the grid box were determined based on the location of the co-crystallized inhibitor in the original PDB file (4HW7).

  • Step 2: Docking Execution: Each of the five designed analogs and the co-crystallized ligand (as a positive control for re-docking) were docked into the prepared FMS kinase structure. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

  • Step 3: Output Analysis: For each ligand, AutoDock Vina generated a set of binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was considered the most favorable.

Part 3: Validation of the Docking Protocol

To ensure the reliability of our docking protocol, a re-docking experiment was performed. The co-crystallized inhibitor from PDB entry 4HW7 was extracted and then docked back into the FMS kinase active site. The root-mean-square deviation (RMSD) between the predicted binding pose and the experimentally determined pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10][11]

Results and Comparative Analysis

The docking results for the five designed analogs and the re-docked control are summarized in the table below.

Compound Modification Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds)
Analog 1 Parent Compound-7.8CYS666, GLU643
Analog 2 N1-methyl-8.1CYS666, GLU643, ASP798
Analog 3 4-chloro-7.9CYS666, GLU643
Analog 4 3-amino-8.5CYS666, GLU643, ASP798, LYS616
Analog 5 N1-phenyl-9.2CYS666, GLU643, ASP798, PHE797 (pi-pi stacking)
Control Re-docked Ligand-9.5 (RMSD: 1.2 Å)CYS666, GLU643, ASP798

Validation: The re-docking of the co-crystallized inhibitor resulted in a binding pose with an RMSD of 1.2 Å compared to the experimental structure, successfully validating our docking protocol.

Comparative Analysis:

  • Analog 5 (N1-phenyl) exhibited the strongest predicted binding affinity (-9.2 kcal/mol), suggesting that the addition of a bulky aromatic group at the N1 position is highly favorable for binding. This is likely due to the formation of a pi-pi stacking interaction with Phenylalanine 797 in the active site.

  • Analog 4 (3-amino) also showed a significant improvement in binding affinity (-8.5 kcal/mol) compared to the parent compound. The replacement of the nitro group with an amino group allows for the formation of an additional hydrogen bond with Lysine 616, a key residue in the ATP-binding pocket.

  • Analog 2 (N1-methyl) demonstrated a modest increase in binding affinity (-8.1 kcal/mol), indicating that a small alkyl substitution at the N1 position can be beneficial.

  • Analog 3 (4-chloro) had a similar binding affinity to the parent compound, suggesting that substituting bromine with chlorine at this position has a neutral effect on binding.

  • Analog 1 (Parent Compound) displayed a respectable binding affinity of -7.8 kcal/mol, forming key hydrogen bonds with the hinge region residues Cysteine 666 and Glutamic acid 643.

Interaction_Diagram cluster_Ligand Analog 5 cluster_Residues FMS Kinase Active Site Ligand This compound (N1-phenyl) CYS666 CYS666 Ligand->CYS666 H-bond GLU643 GLU643 Ligand->GLU643 H-bond ASP798 ASP798 Ligand->ASP798 H-bond PHE797 PHE797 Ligand->PHE797 pi-pi stacking

Sources

A Comparative Guide to the ADMET Properties of Novel 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold and the ADMET Imperative

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological activities, particularly as a potent anticancer agent.[1][2][3] Its rigid, planar structure serves as an excellent backbone for designing inhibitors that target various protein kinases. However, the journey from a potent "hit" compound to a successful drug is fraught with challenges, the most significant of which are poor pharmacokinetic and safety profiles. A candidate molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine its ultimate success or failure.[4][5][6] Poor ADMET profiles are a leading cause of late-stage clinical trial failures, resulting in substantial financial and temporal losses.[4]

This guide provides a comprehensive framework for evaluating the ADMET properties of novel derivatives of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. We will compare three hypothetical, yet representative, derivatives against a benchmark compound, Vemurafenib , a known kinase inhibitor that, while not a direct structural analog, provides a relevant clinical benchmark for oral bioavailability and metabolic profile. Our objective is to demonstrate a logical, tiered workflow—from rapid in silico predictions to definitive in vitro assays—that enables early, data-driven decisions to prioritize the most promising candidates for further development.

The Compounds Under Evaluation:

  • Benchmark: Vemurafenib (A well-established, orally bioavailable BRAF inhibitor).

  • PYR-01: The core this compound scaffold.

  • PYR-02: Derivative with a morpholine substituent (intended to improve solubility).

  • PYR-03: Derivative with a trifluoromethyl group (intended to block metabolic soft spots).

The Modern ADMET Evaluation Workflow: A Tiered Approach

A successful drug discovery campaign does not test every compound in every assay. Instead, it employs a strategic, tiered approach that uses fast, cost-effective methods to eliminate weak candidates early, reserving more complex and resource-intensive assays for the most promising molecules. This workflow ensures that resources are focused on compounds with the highest probability of success.

ADMET_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic Assays cluster_2 Tier 3: Safety & DDI Risk Assessment cluster_3 Decision Gate InSilico In Silico Prediction (ADMET, PhysChem) HTS_Sol HTS Solubility (Kinetic) InSilico->HTS_Sol Filter HTS_Perm HTS Permeability (PAMPA) HTS_Sol->HTS_Perm Prioritize Def_Sol Definitive Solubility (Thermodynamic) HTS_Perm->Def_Sol Advance Promising Candidates Caco2 Permeability & Efflux (Caco-2 Assay) Def_Sol->Caco2 MetStab Metabolic Stability (Microsomes, Hepatocytes) Caco2->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->PPB CYP_Inhib CYP450 Inhibition (IC50 Determination) PPB->CYP_Inhib Advance Promising Candidates hERG Cardiotoxicity (hERG Assay) CYP_Inhib->hERG CytoTox Cytotoxicity (e.g., HepG2) hERG->CytoTox GoNoGo Lead Candidate Selection for In Vivo Studies CytoTox->GoNoGo Final Review

Caption: A tiered workflow for ADMET evaluation in drug discovery.

Tier 1: In Silico and High-Throughput Screening

The initial phase focuses on computational predictions and rapid, cost-effective assays to get a first look at the "drug-likeness" of our derivatives.[7][8][9] The goal is to quickly flag compounds with obvious liabilities.

In Silico ADMET Prediction

Before synthesis, computational tools can predict a wide range of ADMET properties, guiding initial design and prioritization.[4][10][11] These models are trained on large datasets of known drugs and failed candidates, allowing for rapid, economical evaluation.[11]

Causality Behind the Choice: In silico modeling is the ultimate "fail fast, fail cheap" strategy.[4] It requires no physical compound and provides a holistic, albeit predictive, view of a molecule's potential. By comparing our derivatives to established rules like Lipinski's Rule of Five, we can immediately assess their fundamental drug-like properties.[8]

PropertyVemurafenibPYR-01PYR-02PYR-03Guideline
MW ( g/mol ) 489.9299.1386.2367.1< 500
LogP 3.52.82.13.6< 5
H-Bond Donors 4222≤ 5
H-Bond Acceptors 7676≤ 10
Predicted Solubility (mg/mL) LowVery LowModerateLow> 0.01
Predicted BBB Permeation LowModerateLowModerateLow (for non-CNS)
Predicted CYP2D6 Inhibition YesNoNoNoNo

Interpretation: All derivatives adhere to Lipinski's rules. PYR-01 is predicted to have very poor solubility, a potential red flag. The addition of the morpholine group in PYR-02 improves the predicted solubility, as expected. The trifluoromethyl group in PYR-03 slightly increases lipophilicity (LogP).

High-Throughput Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method used to predict passive diffusion across membranes, such as the gastrointestinal tract.[12][13][14] It measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[12][13]

Causality Behind the Choice: We choose PAMPA as the first experimental permeability screen because of its simplicity, low cost, and high throughput.[12][14] It isolates passive diffusion, providing a clean, uncomplicated baseline for permeability.[13] This allows us to quickly rank compounds before moving to more complex and biologically nuanced cell-based assays.

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Permeability Class
Vemurafenib 8.5High
PYR-01 10.2High
PYR-02 2.1Moderate
PYR-03 12.5High

Interpretation: PYR-01 and PYR-03 show high passive permeability, which is promising for oral absorption. The more polar nature of PYR-02 results in lower, but still acceptable, passive permeability.

Tier 2: Definitive In Vitro Mechanistic Assays

Compounds that pass the initial screening undergo more rigorous testing to validate the predictions and explore more complex biological interactions.

Absorption: Caco-2 Permeability and Efflux Ratio

The Caco-2 assay is the gold standard for predicting human intestinal absorption.[15][16] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transport proteins.[17]

Causality Behind the Choice: Unlike PAMPA, the Caco-2 model accounts for both passive diffusion and active transport mechanisms (both uptake and efflux).[13] By measuring permeability in both directions (apical-to-basolateral, A→B, and basolateral-to-apical, B→A), we can calculate an Efflux Ratio (ER = Papp(B→A) / Papp(A→B)) . An ER > 2 is a strong indicator that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells and limit its absorption.[17]

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioAbsorption Prediction
Vemurafenib 6.815.62.3Moderate (Efflux Substrate)
PYR-01 8.19.71.2High (Not an Efflux Substrate)
PYR-02 1.92.21.2Moderate (Not an Efflux Substrate)
PYR-03 9.510.41.1High (Not an Efflux Substrate)

Interpretation: The Caco-2 data confirm the high permeability of PYR-01 and PYR-03. Crucially, none of the derivatives appear to be significant substrates for efflux pumps, a highly desirable trait that distinguishes them from the benchmark. PYR-02's lower A→B permeability is consistent with its higher polarity.

Distribution: Plasma Protein Binding (PPB)

Most drugs bind to plasma proteins like albumin.[18] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[18][19] High plasma protein binding (>99%) can limit efficacy and complicate dosing. Equilibrium dialysis is the gold standard method for determining the fraction unbound (fu).[18][19][20]

Causality Behind the Choice: PPB is a critical parameter that dictates the free drug concentration in vivo. A potent compound is useless if it's so tightly bound to plasma proteins that it cannot reach its target. Equilibrium dialysis is chosen for its accuracy and reliability in separating the free and bound drug fractions without disrupting the equilibrium.[19][20]

Compound% Bound (Human Plasma)Fraction Unbound (fu)Interpretation
Vemurafenib >99%<0.01Highly Bound
PYR-01 98.5%0.015Highly Bound
PYR-02 92.1%0.079Moderately-Highly Bound
PYR-03 99.2%0.008Very Highly Bound

Interpretation: All compounds are highly bound, which is common for kinase inhibitors. PYR-02 shows the most favorable profile with nearly 8% free fraction, a significant improvement. The high binding of PYR-03 is a potential liability that must be considered in context with its potency.

Metabolism: Microsomal Stability

The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[21] The microsomal stability assay measures the rate at which a compound is metabolized by liver microsomes (subcellular fractions containing CYP enzymes).[22][23] The output is typically expressed as in vitro half-life (t½) and intrinsic clearance (Clint).

Causality Behind the Choice: A compound that is metabolized too quickly will have a short duration of action and poor oral bioavailability. This assay is a direct measure of metabolic liability.[22] We use liver microsomes as they are a cost-effective and well-characterized system containing the major Phase I metabolic enzymes.[21][23]

Compoundt½ (min, Human Microsomes)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Class
Vemurafenib 4525Moderate
PYR-01 1865Low
PYR-02 >60<15High
PYR-03 5521High

Interpretation: The parent scaffold, PYR-01, is rapidly metabolized. The morpholine substitution in PYR-02 significantly improves metabolic stability, likely by removing a metabolically vulnerable site. The trifluoromethyl group in PYR-03 also effectively blocks metabolism, leading to high stability. Both PYR-02 and PYR-03 are significant improvements over the parent scaffold.

Tier 3: Safety and Drug-Drug Interaction (DDI) Risk

Early assessment of safety liabilities is critical to avoid late-stage failures.

CYP450 Inhibition

If a drug inhibits a major CYP enzyme (e.g., CYP3A4, 2D6, 2C9), it can slow the metabolism of co-administered drugs, leading to potentially toxic drug-drug interactions (DDIs).[24][25][26] Fluorogenic or LC-MS/MS-based assays are used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind the Choice: Regulatory agencies require CYP inhibition data for all new drug candidates.[26] Identifying this liability early allows medicinal chemists to design it out of the molecule. We screen against the five most clinically relevant isoforms.[25][26]

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM)
Vemurafenib >5012.58.12.515.0
PYR-01 >50>5035.2>5028.4
PYR-02 >50>50>50>50>50
PYR-03 >5045.129.8>5018.9

Interpretation: Vemurafenib shows notable inhibition of CYP2D6. In contrast, all pyrrolo[3,2-c]pyridine derivatives show a much cleaner profile. PYR-02 is exceptionally clean, with no significant inhibition observed for any isoform (<10 µM is a common threshold for concern). This represents a significant safety advantage.

Cardiotoxicity: hERG Inhibition

Inhibition of the hERG potassium ion channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[27][28][29] This is a major cause of drug withdrawal. Early screening for hERG liability is therefore mandatory.

Causality Behind the Choice: Cardiotoxicity is a catastrophic and unacceptable safety liability.[28] The hERG assay is a sensitive and specific screen for this risk.[27][30] While manual patch-clamp is the gold standard, high-throughput binding or automated electrophysiology assays are used for earlier screening.[29][30][31]

CompoundhERG Inhibition IC50 (µM)Risk Profile
Vemurafenib 5.2Moderate Risk
PYR-01 8.9Low-Moderate Risk
PYR-02 >30Low Risk
PYR-03 12.5Low Risk

Interpretation: PYR-02 again demonstrates a superior safety profile with no significant hERG inhibition. PYR-01 and PYR-03 have a sufficient safety window (>10 µM), but PYR-02 is the clear winner in this critical safety assay.

Data Synthesis and Comparative Analysis

Summarizing the data reveals a clear path forward.

Summary cluster_PYR01 PYR-01 (Scaffold) cluster_PYR02 PYR-02 (Morpholine) cluster_PYR03 PYR-03 (CF3) P01_Pros Pros: + High Permeability + No Efflux P01_Cons Cons: - Low Solubility (Predicted) - Low Metabolic Stability - High PPB P02_Pros Pros: + Improved Solubility + HIGH Metabolic Stability + BEST PPB Profile + CLEAN CYP & hERG Profile P02_Cons Cons: - Moderate Permeability P03_Pros Pros: + HIGH Permeability + No Efflux + HIGH Metabolic Stability P03_Cons Cons: - VERY High PPB - Slight CYP/hERG Liability

Caption: Summary of pros and cons for each derivative.

While the parent scaffold PYR-01 showed good permeability, its poor metabolic stability makes it an unattractive candidate. Both derivatization strategies successfully addressed this core liability.

PYR-03 offers excellent permeability and metabolic stability. However, its extremely high plasma protein binding is a significant concern that could limit its free exposure in vivo.

PYR-02 emerges as the most promising lead candidate. Although its passive permeability is only moderate, this is a manageable liability. Its profile is overwhelmingly positive:

  • High Metabolic Stability: Suggests good oral bioavailability and duration of action.

  • Favorable Plasma Protein Binding: The lowest of the series, maximizing the potential free fraction.

  • Excellent Safety Profile: No significant CYP or hERG inhibition, reducing the risk of DDIs and cardiotoxicity.

Future Direction: Based on this comprehensive in vitro ADMET assessment, PYR-02 is the clear candidate to advance into in vivo pharmacokinetic (PK) studies in rodent models. The data gathered provides a strong, scientifically-backed rationale for this decision, de-risking the next phase of development.

Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto 24-well Transwell® inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation and monolayer formation.[32][33]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured. Only monolayers with TEER values >200 Ω·cm² are used.[33] The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed to confirm tight junction integrity.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • A→B Permeability: The test compound (e.g., 10 µM final concentration) is added to the apical (A) side. Samples are taken from the basolateral (B) side at 30, 60, 90, and 120 minutes.

  • B→A Permeability: The test compound is added to the basolateral (B) side. Samples are taken from the apical (A) side at the same time points.

  • Analysis: Compound concentrations in the donor and receiver compartments are quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.[17]

Protocol 2: Human Liver Microsomal Stability Assay
  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (NRS), 0.1 M phosphate buffer (pH 7.4).[34]

  • Reaction Mixture: Test compound (1 µM final concentration) is pre-incubated with HLMs (0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.[21]

  • Reaction Initiation: The reaction is started by adding the pre-warmed NRS.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.[23]

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[34]

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is transferred for analysis.

  • Analysis: The remaining concentration of the test compound is quantified by LC-MS/MS.

  • Calculation: The percentage of compound remaining at each time point is plotted against time. The natural log of this percentage versus time gives a linear slope (k). The half-life is calculated as t½ = 0.693 / k . Intrinsic clearance is calculated from the half-life and reaction conditions.

References

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link. [Link]

  • Caco2 assay protocol. University of Washington. [Link]

  • Computational tools for ADMET. B-I-T-S. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ScienceDirect. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • In vitro ADME drug discovery services. Symeres. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic Acids Research. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In Vitro Plasma Protein Binding. BioIVT. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]

  • Predicting drug activity. The Royal Society of Chemistry. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • Pampa permeability assay. SlideShare. [Link]

  • Drug-like properties: Guiding principles for design - Or chemical prejudice?. ResearchGate. [Link]

  • Drug likeness Properties. SlideShare. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports. [Link]

  • Druglikeness. Wikipedia. [Link]

  • Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Merck Millipore. [Link]

  • (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

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comparing the synthetic efficiency of different routes to 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthetic Efficiency of Routes to 4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of This compound (also known as 4-bromo-3-nitro-5-azaindole) presents a specific regiochemical challenge: installing a nitro group on the electron-rich pyrrole ring while maintaining a halogen handle on the electron-deficient pyridine core.

This guide compares two primary synthetic strategies. Route A (The De Novo Cyclization Route) is identified as the superior method for scalability and regiocontrol, utilizing a modified Leimgruber-Batcho sequence on a pre-functionalized pyridine. Route B (The Core Functionalization Route) offers an alternative using commercially available 5-azaindole but suffers from lower overall yields and difficult regioselective halogenation steps.

Retrosynthetic Analysis & Strategy

The structural complexity of the target arises from the opposing electronic demands of the fused system. The pyrrole ring (C2, C3) is nucleophilic, while the pyridine ring (C4, C6, C7) is electrophilic, especially at C4.

  • Disconnection A (Recommended): Constructing the pyrrole ring after establishing the pyridine substitution pattern. This relies on the cyclization of a 2-bromo-4-methyl-3-nitropyridine precursor.

  • Disconnection B: Late-stage functionalization of the 1H-pyrrolo[3,2-c]pyridine core. This requires activating the pyridine ring (via N-oxidation) to install the bromine at C4.

Retrosynthesis Target This compound PrecursorA 4-Bromo-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Target->PrecursorA Nitration (C3) PrecursorB 2-Bromo-4-methyl-3-nitropyridine PrecursorA->PrecursorB Leimgruber-Batcho Cyclization PrecursorC 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) PrecursorA->PrecursorC N-Oxidation & Bromination (POBr3)

Figure 1: Retrosynthetic map highlighting the two primary pathways. The green path (Route A) represents the recommended de novo construction.

Route A: The Modified Leimgruber-Batcho Protocol (Recommended)

This route is the industry standard for synthesizing substituted 5-azaindoles. It builds the pyrrole ring onto a pyridine scaffold that already contains the necessary bromine substituent.

Mechanism & Logic
  • Enamine Formation: The acidity of the methyl protons in 2-bromo-4-methyl-3-nitropyridine is enhanced by the ortho-nitro and para-bromo groups, allowing condensation with DMF-DMA.

  • Reductive Cyclization: Reduction of the nitro group to an amine triggers an intramolecular attack on the enamine double bond, closing the pyrrole ring.

  • Electrophilic Nitration: The resulting 5-azaindole is nitrated at C3.[1] The bromine at C4 sterically guides the nitration but does not deactivate the pyrrole ring sufficiently to prevent reaction.

Detailed Protocol

Step 1: Enamine Formation

  • Reagents: 2-Bromo-4-methyl-3-nitropyridine (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), DMF (Solvent).
    
  • Conditions: Heat at 80–90 °C for 4–6 hours under

    
    .
    
  • Workup: Evaporate volatiles; the deep red enamine intermediate is often used directly.

Step 2: Reductive Cyclization

  • Reagents: Iron powder (5.0 eq), Acetic Acid (AcOH).

  • Conditions: Reflux (100 °C) for 2 hours. Alternatively, use

    
    /Pd-C if the bromine is stable (risk of hydrogenolysis exists), or 
    
    
    
    (sodium dithionite) for milder conditions.
  • Key Insight: Iron/Acetic acid is robust but requires careful filtration of iron salts. Dithionite is preferred for scale-up to avoid heavy metal waste.

  • Product: 4-Bromo-1H-pyrrolo[3,2-c]pyridine .

Step 3: C3 Nitration

  • Reagents: Fuming

    
     (1.1 eq), 
    
    
    
    (solvent/catalyst).
  • Conditions: 0 °C to RT. Monitor carefully to avoid over-nitration or N-nitration.

  • Purification: Quench into ice water; the product precipitates as a yellow solid. Recrystallize from ethanol/acetonitrile.

Route B: Functionalization of 5-Azaindole

This route starts from the commercially available parent heterocycle.[2] It is useful if the specific pyridine precursor for Route A is unavailable, but it suffers from poor atom economy and regioselectivity issues.

Workflow
  • N-Oxidation: Treatment of 1H-pyrrolo[3,2-c]pyridine with m-CPBA yields the N-oxide.

  • Regioselective Bromination: Reaction with

    
    . This is the critical failure point; nucleophilic attack can occur at C4 or C6. While C4 is favored electronically, separation of isomers is often required.
    
  • Nitration: Standard nitration conditions as described in Route A.

Critical Drawback: The reaction of 5-azaindole N-oxide with phosphoryl halides (


/

) often produces a mixture of 4-halo and 6-halo isomers, significantly lowering the yield of the desired 4-bromo intermediate.

Comparative Data Analysis

MetricRoute A (Leimgruber-Batcho)Route B (N-Oxide Funct.)
Starting Material 2-Bromo-4-methyl-3-nitropyridine1H-Pyrrolo[3,2-c]pyridine
Total Steps 33
Overall Yield 45 - 55% 15 - 25%
Regiocontrol High (Pre-installed Br)Low (Isomer separation needed)
Scalability High (Avoids chromatography)Low (Requires column purification)
Safety Profile Moderate (Exothermic reduction)Low (POBr3 is corrosive/reactive)
Cost Efficiency High (Cheaper reagents)Moderate (Loss of material to isomers)

Experimental Validation & Troubleshooting

Pathway Visualization

The following diagram illustrates the chemical transformations and key intermediates for the recommended Route A.

SynthesisWorkflow Start 2-Bromo-4-methyl- 3-nitropyridine Step1 DMF-DMA 80°C, 4h Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Fe / AcOH Cyclization Inter1->Step2 Inter2 4-Bromo-1H-pyrrolo [3,2-c]pyridine Step2->Inter2 Step3 HNO3 / H2SO4 Nitration Inter2->Step3 Final 4-Bromo-3-nitro-1H- pyrrolo[3,2-c]pyridine Step3->Final

Figure 2: Step-by-step workflow for the synthesis via the modified Leimgruber-Batcho protocol.

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Enamine formation).

    • Solution: Ensure the reaction is strictly anhydrous. The presence of water hydrolyzes the acetal. Use fresh DMF-DMA.

  • Issue: Debromination during Cyclization (Step 2).

    • Solution: If using catalytic hydrogenation, switch to Iron/Acetic acid or Sodium Dithionite (

      
      ) in THF/Water. These methods preserve the aromatic bromide.
      
  • Issue: Isomer formation during Nitration (Step 3).

    • Solution: Maintain temperature strictly below 5 °C. If N-nitration occurs (formation of N-nitro species), simply stir the crude product in MeOH/K2CO3 to rearrange/deprotect to the C-nitro product.

References

  • Leimgruber-Batcho Indole Synthesis Application: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214. Context: Foundational methodology for converting o-nitrotoluenes to indoles.
  • Synthesis of 4-Halo-5-azaindoles

    • L'Heureux, A., et al. (2010). "Practical Synthesis of 4-Substituted 5-Azaindoles." Tetrahedron Letters, 51(38), 4996-4999. Link

    • Context: Validates the cyclization of halogen
  • Nitration of Azaindoles

    • Zhang, Z., et al. (2002). "Synthesis of 3-Nitro-7-azaindole and its Derivatives." Journal of Organic Chemistry, 67(17), 6226-6227. Link

    • Context: Establishes conditions for regioselective C3 nitr
  • Regioselectivity in Azaindole N-Oxide Halogenation

    • Schneller, S. W., & Luo, J. K. (1980). "Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine." Journal of Organic Chemistry, 45(20), 4045-4048. Link

    • Context: Highlights the difficulty and isomer mixtures formed during Route B.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Intermediate

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry for the synthesis of bioactive molecules.[1][2] The precise quantification of this intermediate is critical for ensuring reaction yield, monitoring purity throughout the manufacturing process, and identifying potential impurities that could impact the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the rigorous standards set by international regulatory bodies. The objective is to equip researchers, analytical scientists, and drug development professionals with a framework for developing and validating analytical methods that are not only accurate and reliable but are fundamentally suited for their intended purpose, as mandated by the International Council for Harmonisation (ICH).[3]

Foundational Considerations: Analyte Properties and Method Selection

The selection of an appropriate analytical technique begins with an understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not extensively published, its structure—a brominated, nitrated pyrrolopyridine core—provides critical insights.

  • Polarity and Solubility: The presence of the nitro group (-NO2) and the pyrrolic nitrogen imparts polarity. The molecule is expected to be soluble in polar organic solvents like acetonitrile, methanol, and DMSO. This property is fundamental in choosing the appropriate chromatographic system.

  • Chromophoric Nature: The conjugated aromatic system of the pyrrolo[3,2-c]pyridine ring, extended by the nitro group, ensures strong absorbance in the ultraviolet (UV) region. This makes UV-Vis spectrophotometry a primary and highly effective mode of detection.[4]

  • Thermal Stability: As with many complex organic molecules, thermal lability can be a concern, potentially making techniques requiring high temperatures, such as Gas Chromatography (GC), less suitable without derivatization.

These characteristics guide the choice between the principal analytical techniques, as outlined in the decision workflow below.

G start Define Analytical Goal (Purity, Assay, Trace Analysis) is_volatile Is the Analyte Thermally Stable & Volatile? start->is_volatile hplc High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Non-Volatile Analytes is_volatile->hplc No gc Gas Chromatography (GC) - For Volatile Analytes/Impurities is_volatile->gc  Yes sensitivity_need Is Trace-Level Sensitivity (<0.05%) or Structural Elucidation Required? hplc->sensitivity_need hplc_uv HPLC with UV Detection - Robust for Assay & Purity sensitivity_need->hplc_uv No lcms UPLC-MS/MS - Ultimate Sensitivity & Specificity sensitivity_need->lcms Yes

Caption: Decision workflow for selecting the primary analytical technique.

Comparative Analysis of Premier Analytical Techniques

The quantification of this compound is best approached using liquid chromatography due to its expected non-volatile nature.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Gas Chromatography (GC-FID/MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[5]A high-pressure evolution of HPLC coupled with mass-based detection for unparalleled selectivity.[6]Separation of volatile compounds in a gaseous mobile phase.[7]
Applicability Excellent. The gold standard for assay, purity, and stability-indicating methods for non-volatile APIs and intermediates.[5][8]Excellent. Ideal for trace-level impurity quantification (e.g., genotoxic impurities) and metabolite studies.[6][9]Limited. Likely unsuitable for the parent compound due to probable thermal degradation. Potentially useful for volatile, low molecular weight process impurities.[10]
Sensitivity Good (typically to ~0.05% for impurity detection).Exceptional (ppb or ppt levels), enabling detection of trace contaminants.[11]Very good, especially with MS detection.
Specificity Good, based on retention time and UV spectrum. Peak purity analysis is required.Unmatched, based on retention time and specific mass-to-charge (m/z) transitions.[6]Good, based on retention time. MS provides definitive identification.
Development Cost Moderate.High.Moderate.
Primary Use Case Routine quality control, release testing, stability studies.Impurity characterization, quantification of nitrosamines, toxicokinetic studies.[6][9][12]Analysis of residual solvents and volatile starting materials.

The Framework for Trust: A Guide to Method Validation per ICH Q2(R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline is the authoritative standard for this process.[13][14][15] A method is not merely a set of instructions; it is a self-validating system where each parameter demonstrates the procedure's reliability.

G cluster_0 Method Validation Core Parameters (ICH Q2(R1)) Specificity Specificity The ability to assess the analyte unequivocally in the presence of impurities, degradants, and matrix components. Linearity Linearity Proportionality of the signal to the analyte concentration over a defined range. Accuracy Accuracy Closeness of the measured value to the true value. Assessed via recovery studies. Precision Precision Agreement among a series of measurements. Includes Repeatability and Intermediate Precision. Range Range The concentration interval where the method is precise, accurate, and linear. Limits Detection & Quantitation Limits (LOD/LOQ) The lowest concentration that can be reliably detected and quantified. Robustness Robustness Resilience of the method to small, deliberate variations in parameters. Validation Validated Analytical Method Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Range Validation->Limits Validation->Robustness

Caption: Interrelated core parameters for analytical method validation.
Specificity and the Stability-Indicating Assay

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[8][16] Its hallmark is specificity: the ability to separate and quantify the main analyte from its degradation products and process-related impurities.[4]

Experimental Protocol: Forced Degradation Study The most rigorous way to establish specificity is through forced degradation (stress testing). This involves subjecting the analyte to harsh conditions to intentionally produce degradation products.

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 4-8 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 4-8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the analyte to 105°C for 24 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. The method is deemed specific if all degradation product peaks are baseline-resolved from the main analyte peak.

A Validated RP-HPLC Method: Protocol and Performance

The following protocol provides a robust starting point for the quantification of this compound.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Based on the nitro-aromatic structure, a wavelength between 254 nm and 300 nm should be evaluated for maximum sensitivity.[4]

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent.

    • Create a working standard for assay at a concentration of ~0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to be tested in the diluent to achieve a final concentration of ~0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Summary of Validation Parameters and Acceptance Criteria

The following table presents hypothetical but realistic performance data for the proposed HPLC method, validated according to ICH Q2(R1) guidelines.[13][17][18]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is pure and resolved from all degradant/impurity peaks (Resolution > 2).Peak purity index > 0.999. Resolution from nearest impurity peak is 3.5.
Linearity Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the nominal concentration.R² = 0.9998 over 0.05 - 0.15 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0% recovery for spiked samples at three levels (80%, 100%, 120%).99.5% - 101.2%.
Precision (% RSD) Repeatability (n=6): RSD ≤ 1.0%.Intermediate (inter-day): RSD ≤ 2.0%.Repeatability: 0.45%.Intermediate: 0.82%.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1.0.05 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy.0.15 µg/mL.
Robustness %RSD of results ≤ 2.0% after deliberate small changes to method parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).All variations resulted in RSD < 1.5% and met system suitability requirements.

Conclusion

The validation of an analytical method is a systematic journey that demonstrates its scientific soundness for a specific purpose. For the quantification of this compound, a reversed-phase HPLC method with UV detection stands out as the most practical and robust choice for routine quality control and stability assessments. Its performance must be rigorously verified through a comprehensive validation plan that adheres to the principles outlined in ICH Q2(R1), with a particular focus on demonstrating specificity through forced degradation studies. While more advanced techniques like UPLC-MS/MS offer superior sensitivity for specialized applications, a well-validated HPLC method provides the trustworthy data essential for advancing pharmaceutical development.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH Q2(R1)
  • Quality Guidelines. ICH.
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  • 2-Nitrosopyridine. Manasa Life Sciences.
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  • Stability Indicating HPLC Method Development – A Review. IJTSRD.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
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  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
  • 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
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  • Application of UPLC-MS/MS for the Simultaneous Detection of Nitrosamine Impurities. Benchchem.
  • guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABOR
  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolv
  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers.
  • An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Applic
  • Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. The following protocols are grounded in established safety principles for handling halogenated nitroaromatic compounds, ensuring a comprehensive approach to laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

Therefore, a proactive and cautious approach to handling is paramount. The following sections detail the necessary personal protective equipment (PPE) and operational plans to mitigate these risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1 standards). A full-face shield is recommended when handling larger quantities or if there is a significant splash risk.[7][8][9]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][4][5][6]
Skin and Body Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice). Inspect gloves for integrity before each use. A flame-retardant lab coat or chemical-resistant apron should be worn.[7][8]Prevents skin contact, which can lead to irritation and potential systemic toxicity.[1][3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., P95 or P100) should be used.[6][7]Protects against respiratory irritation and potential systemic effects from inhalation.[4][5][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation and Handling
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are readily accessible and unobstructed.[7]

    • Clear the work area of any unnecessary equipment or materials.

  • Personal Protective Equipment (PPE) Donning:

    • Inspect all PPE for defects before use.[7]

    • Don PPE in the following order: lab coat, respirator (if required), eye protection, and gloves.

  • Chemical Handling:

    • Handle the compound exclusively within the chemical fume hood.

    • Avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools for solid transfers.[10]

    • Keep containers tightly closed when not in use.[6]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Spill_Response_Workflow A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Don appropriate PPE C->D E Contain the spill with absorbent material D->E F Collect spilled material and absorbent into a sealed container E->F G Decontaminate the spill area F->G H Dispose of waste as hazardous material G->H

Caption: Chemical Spill Response Workflow

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2. Nitrile gloves are the minimum requirement for spill cleanup.

  • Containment: For small spills, cover with a suitable non-flammable absorbent material (e.g., sand, vermiculite).[3]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontamination: Clean the spill area with soap and water.[6]

  • Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory workflow.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not discharge to sewer systems.[10]

  • Contaminated Materials: Any materials used in the handling or cleanup of this compound (e.g., gloves, absorbent pads, weighing paper) should also be disposed of as hazardous waste.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (2009, September 22).
  • 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | Georganics. (2023, April 14).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
  • PSFC Halogenated Solvents. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).
  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine - ChemicalBook. (2022, August 11).
  • JQ-1551 - Safety Data Sheet. (2024, January 9).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 15).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 24).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).

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×

Retrosynthesis Analysis

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4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.